molecular formula C13H20Cl4N2 B030650 BD1063 dhydrochloride CAS No. 206996-13-6

BD1063 dhydrochloride

Cat. No.: B030650
CAS No.: 206996-13-6
M. Wt: 346.1 g/mol
InChI Key: NXFDBTLQOARIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent selective σ1 receptor antagonist (Ki values are 9 and 449 nM at σ1 and σ2 receptors, respectively). Shown to prevent hyperlocomotion, active in vivo.>BD 1063 is an antagonist of sigma-1 (σ1) receptors (Ki = 9 nM). It is selective for σ1 receptors over σ2 (Ki = 449 nM) and serotonin 5-HT2 receptors (Ki = 2,552 nM), as well as opioid, dopamine D2, PCP, serotonin 5-HT1, α1-, α2-, and β-adrenergic receptors where it has Ki values of greater than 10 µM. BD 1063 (30 mg/kg) inhibits locomotor activity induced by cocaine in mice and decreases ethanol intake in a dose-dependent manner in two rat models of excessive drinking when administered at doses ranging from 3.3 to 11 mg/kg.>1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine is a primary amine.

Properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFDBTLQOARIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469537
Record name BD 1063 Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206996-13-6, 150208-28-9
Record name BD 1063 Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150208-28-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 206996-13-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Action of BD1063 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly in the specialized mitochondrial-associated ER membrane (MAM).[1][2] Its high affinity and selectivity for the σ1 receptor over the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors make it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor.[3][4][5] This in-depth technical guide details the mechanism of action of BD1063, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.

Data Presentation: Pharmacological Profile of BD1063

The following table summarizes the binding affinity of BD1063 for sigma receptors and its selectivity over other receptor types.

Receptor TargetBinding Affinity (Ki)SelectivityReference
Sigma-1 (σ1)9 nM~50-fold vs. σ2[5]
Sigma-1 (σ1)4.43 nM-[1]
Sigma-2 (σ2)449 nM-[5]
Opioid, PCP, Muscarinic, Dopamine, α1, α2, β-Adrenoceptor, 5-HT1, 5-HT2-≥100-fold[3][4]

Core Mechanism of Action: Antagonism of the Sigma-1 Receptor

The primary mechanism of action of BD1063 is its competitive antagonism of the σ1 receptor. The σ1 receptor functions as a molecular chaperone, interacting with various client proteins to modulate their function.[1] Under basal conditions, the σ1 receptor is associated with another ER chaperone, BiP (Binding immunoglobulin protein).[1] Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP and can then interact with its client proteins, including various ion channels and receptors.[1]

BD1063, as an antagonist, binds to the σ1 receptor but does not induce this conformational change and dissociation from BiP. By occupying the binding site, BD1063 prevents endogenous ligands and agonists from activating the receptor, thereby inhibiting its downstream signaling functions.

Modulation of Calcium Signaling

One of the most critical functions of the σ1 receptor is the regulation of intracellular calcium (Ca2+) homeostasis.[2][6] The σ1 receptor is strategically located at the MAM, a crucial interface for communication between the ER and mitochondria.[1] Here, it directly interacts with and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing Ca2+ from the ER stores.[1][2]

By antagonizing the σ1 receptor, BD1063 disrupts this stabilizing interaction with the IP3R. This leads to a reduction in IP3R-mediated Ca2+ release from the ER, thereby attenuating intracellular Ca2+ signals.[6] This modulation of Ca2+ signaling is a cornerstone of the diverse cellular effects of BD1063.

BD1063_Calcium_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Sigma1_BiP σ1-Receptor-BiP (Inactive Complex) Sigma1_Active σ1-Receptor (Active) IP3R IP3 Receptor Sigma1_Active->IP3R stabilizes Ca_ER Ca²⁺ Ca_Cytosol Ca²⁺ (Increased) Ca_ER->Ca_Cytosol release Agonist Agonist Ligand Agonist->Sigma1_BiP dissociates BiP BD1063 BD1063 BD1063->Sigma1_BiP prevents dissociation IP3 IP3 IP3->IP3R activates Downstream Downstream Cellular Effects Ca_Cytosol->Downstream

Caption: BD1063 inhibits agonist-induced Ca²⁺ release by preventing σ1 receptor activation.
Interaction with NMDA Receptors

The σ1 receptor is known to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function. The σ1 receptor can enhance NMDA receptor activity. BD1063, by antagonizing the σ1 receptor, can attenuate NMDA receptor-mediated signaling. This interaction is thought to contribute to the neuroprotective effects observed with σ1 receptor antagonists and their ability to modulate the behavioral effects of psychostimulants like cocaine.

BD1063_NMDA_Interaction cluster_Neuron Postsynaptic Neuron Sigma1 σ1 Receptor NMDAR NMDA Receptor Sigma1->NMDAR potentiates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Neuronal_Response Neuronal Response (e.g., Excitotoxicity, Plasticity) Ca_Influx->Neuronal_Response Agonist σ1 Agonist Agonist->Sigma1 activates BD1063 BD1063 BD1063->Sigma1 antagonizes Glutamate Glutamate Glutamate->NMDAR activates

Caption: BD1063 attenuates NMDA receptor function by antagonizing the σ1 receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of BD1063 are provided below.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Ki) and selectivity of BD1063 for sigma receptors.

  • Objective: To determine the binding affinity of BD1063 for σ1 and σ2 receptors.

  • Materials:

    • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).

    • Radioligand: --INVALID-LINK---pentazocine (for σ1) or [³H]DTG (1,3-di-o-tolylguanidine) in the presence of unlabeled (+)-pentazocine to block σ1 sites (for σ2).

    • BD1063 dihydrochloride at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of BD1063 in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 150 minutes at 37°C for σ1).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., haloperidol).

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of BD1063 that inhibits 50% of specific radioligand binding) from competition curves.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Membrane Homogenates start->prep incubate Incubate Membranes with Radioligand and BD1063 prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.
Cocaine-Induced Hyperlocomotion in Mice

This in vivo assay assesses the ability of BD1063 to block the stimulant effects of cocaine, which are partially mediated by σ1 receptors.

  • Objective: To evaluate the effect of BD1063 on cocaine-induced hyperlocomotion.

  • Animals: Male Swiss-Webster mice.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Habituate mice to the activity chambers for a set period (e.g., 60 minutes) on several consecutive days.

    • On the test day, administer BD1063 (e.g., 1-40 mg/kg, intraperitoneally) or vehicle.

    • After a pretreatment period (e.g., 30 minutes), administer cocaine (e.g., 20 mg/kg, i.p.) or saline.

    • Immediately place the mice back into the activity chambers and record locomotor activity for a specified duration (e.g., 60 minutes).

    • Data is typically quantified as total distance traveled or the number of beam breaks.

    • Compare the locomotor activity of mice treated with BD1063 and cocaine to those treated with vehicle and cocaine.

Ethanol (B145695) Self-Administration in Rats

This operant conditioning paradigm is used to study the reinforcing effects of ethanol and the potential of compounds like BD1063 to reduce alcohol consumption.

  • Objective: To determine if BD1063 can reduce voluntary ethanol intake.

  • Animals: Sardinian alcohol-preferring (sP) rats or Wistar rats made dependent on ethanol.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

  • Procedure:

    • Train rats to press a lever to receive a reward of 10% (v/v) ethanol solution (e.g., on a fixed-ratio schedule). The second lever can deliver water.

    • Once stable self-administration is established, begin the testing phase.

    • Administer BD1063 (e.g., 3.3-11 mg/kg, subcutaneously) or vehicle prior to the operant session.

    • Record the number of lever presses for ethanol and water during the session (e.g., 60 minutes).

    • Analyze the data to determine if BD1063 administration leads to a dose-dependent decrease in ethanol self-administration without significantly affecting water intake.

Conclusion

BD1063 dihydrochloride exerts its effects primarily through the potent and selective antagonism of the σ1 receptor. Its mechanism of action is centered on preventing the chaperone function of the σ1 receptor, leading to the modulation of key cellular processes, most notably intracellular calcium signaling and NMDA receptor function. The experimental protocols detailed herein provide a framework for the continued investigation of BD1063 and the broader role of the σ1 receptor in health and disease, offering valuable insights for the development of novel therapeutics targeting this unique intracellular protein.

References

An In-depth Technical Guide to the Selectivity Profile of BD1063 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD1063 dihydrochloride, chemically identified as 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a well-characterized and widely utilized pharmacological tool in neuroscience research.[1] It is recognized as a potent and highly selective antagonist for the sigma-1 (σ1) receptor.[2][3] This technical guide provides a comprehensive overview of its binding profile, selectivity over other major receptor classes, and the experimental methodologies used for its characterization.

Data Presentation: Binding Affinity and Selectivity Profile

The selectivity of a compound is paramount to its utility as a research tool and its potential as a therapeutic agent. BD1063 demonstrates a high affinity for the σ1 receptor with significant selectivity against the sigma-2 (σ2) receptor and a wide range of other CNS receptors. The binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors in a competition assay.

Table 1: Sigma Receptor Binding Profile of BD1063

Receptor SubtypeKi (nM)Reference
Sigma-1 (σ1)9[1][4]
Sigma-1 (σ1)4.43[3]
Sigma-2 (σ2)449[4][5]

Note: Variations in Ki values can arise from different experimental conditions, such as radioligand choice and tissue preparation.

Table 2: Selectivity of BD1063 Over Other Receptors

Receptor Class/FamilySelectivity (Fold-Difference vs. σ1)Reference
Sigma-2 (σ2)~50-fold
Opioid Receptors≥100-fold[6]
Phencyclidine (PCP) Site on NMDA Receptor≥100-fold[6]
Muscarinic Receptors≥100-fold[6]
Dopamine (B1211576) Receptors≥100-fold[6]
α1-Adrenoceptors≥100-fold[6]
α2-Adrenoceptors≥100-fold[6]
β-Adrenoceptors≥100-fold[6]
Serotonin (5-HT1) Receptors≥100-fold[6]
Serotonin (5-HT2) Receptors≥100-fold[6]

This high degree of selectivity makes BD1063 an exceptional tool for isolating and studying the physiological and pathophysiological roles of the σ1 receptor, without the confounding effects of off-target interactions.

Experimental Protocols

The characterization of BD1063's binding profile relies on established in vitro pharmacological assays. The primary method used is the radioligand competition binding assay.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (BD1063) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.

General Methodology:

  • Tissue Preparation:

    • Brain tissue (e.g., from guinea pig or rat) is homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a membrane suspension containing the receptors of interest.

    • The suspension is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended to a specific protein concentration.

  • Assay Incubation:

    • A constant concentration of a selective radioligand is used. For σ1 receptors, a common choice is --INVALID-LINK---pentazocine. For σ2 receptors, [³H]DTG (di-o-tolylguanidine) is often used in the presence of a masking concentration of a selective σ1 ligand to prevent its binding to σ1 sites.

    • Increasing concentrations of the unlabeled test compound (BD1063) are added to the reaction tubes.

    • The membrane preparation is added, and the mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound (BD1063).

    • The IC50 value (the concentration of BD1063 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_quant 3. Quantification & Analysis Tissue Brain Tissue Homogenization Membrane Membrane Pellet Isolation (Centrifugation) Tissue->Membrane Suspension Final Membrane Suspension Membrane->Suspension Incubation Incubation with Membrane Suspension Suspension->Incubation Radioligand [³H]Radioligand (e.g., (+)-pentazocine) Radioligand->Incubation TestCompound BD1063 (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Analysis

Caption: Workflow for a radioligand competition binding assay.

Signaling Pathways and Functional Antagonism

The σ1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. It modulates a variety of downstream signaling targets, including ion channels and other receptors. BD1063, as an antagonist, inhibits these functions. For instance, σ1 receptor activation has been implicated in the modulation of dopamine neurotransmission, a pathway relevant to the effects of psychostimulants like cocaine and methamphetamine.[7][8]

BD1063 has been shown to block the σ1 receptor-mediated enhancement of dopamine release.[9] The proposed mechanism involves the σ1 receptor influencing intracellular calcium signaling and potentially interacting with other proteins that regulate vesicular storage and release of dopamine.

G cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Sigma1 Sigma-1 Receptor Ca Ca²⁺ Mobilization Sigma1->Ca Modulates VMAT2 VMAT2 Function Sigma1->VMAT2 Modulates DAT Dopamine Transporter (DAT) Modulation Sigma1->DAT Modulates DA_Release Dopamine Release Ca->DA_Release VMAT2->DA_Release DAT->DA_Release BD1063 BD1063 BD1063->Sigma1 Antagonizes

Caption: BD1063 antagonism of sigma-1 receptor signaling pathways.

By binding to the σ1 receptor, BD1063 prevents the conformational changes required for its chaperone activity, thereby inhibiting its influence on downstream effectors like ion channels and dopamine transporters. This mechanism underlies its ability to attenuate the locomotor and reinforcing effects of drugs like cocaine and methamphetamine in preclinical models.[7][10][11]

References

A Technical Examination of BD1063 Dihydrochloride's Impact on Ethanol Self-Administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the effects of BD1063 dihydrochloride (B599025), a selective Sigma-1 Receptor (Sig-1R) antagonist, on ethanol (B145695) self-administration behaviors. The findings summarized herein are primarily derived from preclinical studies utilizing rodent models of excessive alcohol consumption. This document is intended for researchers, scientists, and professionals in the field of drug development and addiction neurobiology.

Executive Summary

The potent and selective Sig-1R antagonist BD1063 has been demonstrated to effectively reduce excessive ethanol intake and reinforcement in specific animal models. Research indicates that BD1063 dose-dependently curtails ethanol self-administration in genetically alcohol-preferring rats and in rats made dependent on ethanol.[1][2][3][4] Notably, this effect appears selective for excessive drinking models, as the compound does not significantly alter ethanol consumption in non-dependent rats or affect the intake of other rewarding substances like saccharin (B28170).[1][2][3][4] These findings point to the Sigma-1 Receptor system as a critical modulator of excessive alcohol consumption and a promising therapeutic target for alcohol use disorder (AUD).

Quantitative Data Summary

The following tables present a summary of the quantitative effects of BD1063 dihydrochloride on operant self-administration behaviors as observed in key preclinical studies.

Table 1: Effect of BD1063 on Ethanol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats

Dose of BD1063 (mg/kg, s.c.)Mean Change in Ethanol-Reinforced Lever PressesStatistical Significance (vs. Vehicle)Effect on Water-Reinforced Lever Presses
3.3Dose-dependent reduction-Not significantly affected
4.4Significant reductionp < 0.05Not significantly affected
7.0Significant reductionp < 0.05Not significantly affected
11.0Significant reductionp < 0.05Not significantly affected
Data synthesized from studies demonstrating a dose-dependent reduction in ethanol self-administration in sP rats at doses ranging from 3.3 to 11 mg/kg.[1][2][3][4]

Table 2: Effect of BD1063 on Ethanol Self-Administration in Acutely Withdrawn, Ethanol-Dependent Wistar Rats

Dose of BD1063 (mg/kg, s.c.)Mean Change in Ethanol-Reinforced Lever PressesStatistical Significance (vs. Vehicle)
4.0Dose-dependent reduction-
11.0Significant reductionp < 0.05
Data synthesized from studies showing BD1063 (4–11 mg/kg) reduced ethanol self-administration in dependent rats.[1][2][3][4]

Table 3: Comparative Effects of BD1063 on Non-Dependent Rats and Saccharin Self-Administration

Animal Model / ConditionSubstanceDose of BD1063 (mg/kg, s.c.)Effect on Self-Administration
Non-dependent Wistar RatsEthanolUp to 11.0No significant modification
Sardinian alcohol-preferring (sP) RatsSaccharinUp to 11.0No comparable suppression
These findings highlight the selectivity of BD1063 for excessive ethanol drinking, as it did not suppress ethanol intake in non-dependent animals or the intake of an equally reinforcing saccharin solution.[1][2][3][4]

Table 4: Effect of BD1063 on Motivation for Ethanol in sP Rats (Progressive-Ratio Schedule)

Dose of BD1063 (mg/kg, s.c.)Effect on Breakpoint for Ethanol
Dose-dependent (unspecified)Significant reduction
BD1063 was shown to decrease the "breakpoint," or the amount of effort an animal is willing to exert to obtain ethanol, indicating a reduction in the motivational properties of alcohol.[1][3][5]

Experimental Protocols

The methodologies outlined below are representative of the key experiments conducted to determine the effects of BD1063 on ethanol self-administration.

Animal Models
  • Sardinian Alcohol-Preferring (sP) Rats: A genetically selected line of rats that voluntarily and excessively consume ethanol.[1]

  • Ethanol-Dependent Wistar Rats: Outbred Wistar rats made physically dependent on ethanol through chronic exposure to ethanol vapors.[1] Behavioral testing is typically conducted during acute withdrawal (e.g., 6-24 hours after removal from vapor chambers).[1]

  • Non-Dependent Wistar Rats: Control outbred Wistar rats that self-administer ethanol but are not dependent.[1]

Operant Ethanol Self-Administration

This protocol measures the reinforcing effects of ethanol by requiring animals to perform an action (e.g., pressing a lever) to receive a reward (a small volume of ethanol solution).

  • Apparatus: Standard operant conditioning chambers equipped with at least two levers and a liquid delivery system.[6]

  • Training (Fading Procedure):

    • Rats are first trained to press a lever for a highly palatable solution, such as 3% glucose with 0.125% saccharin.[1]

    • Ethanol (10% v/v) is gradually introduced into the sweet solution.[1]

    • The sweeteners are progressively removed ("faded") until the rats are responding solely for the 10% ethanol solution.[1]

  • Testing Schedules of Reinforcement:

    • Fixed-Ratio (FR-1): Each lever press results in the delivery of one ethanol reward. This schedule is used to measure the quantity of ethanol consumed.[1]

    • Progressive-Ratio (PR): The number of lever presses required to obtain each subsequent reward increases systematically. The final ratio completed before the animal ceases to respond is the "breakpoint," which serves as a measure of motivation.[1]

  • Drug Administration: BD1063 dihydrochloride is typically dissolved in sterile saline and administered via subcutaneous (s.c.) injection at specified doses prior to the operant session.[2][3]

Gene Expression Analysis

To investigate the underlying neurobiology, researchers measured Sigma-1 Receptor (Sig-1R) mRNA expression in key brain regions.

  • Tissue Collection: Following behavioral experiments, animals are sacrificed and brains are rapidly extracted.

  • Brain Region Dissection: Specific brain areas implicated in reward and addiction, such as the nucleus accumbens, are dissected.[1]

  • Quantitative PCR (qPCR): RNA is extracted from the tissue, converted to cDNA, and qPCR is performed to quantify the relative expression levels of Sig-1R mRNA.[1] This analysis revealed that both ethanol-naïve sP rats and acutely withdrawn dependent Wistar rats exhibit lower Sig-1R mRNA expression in the nucleus accumbens compared to control Wistar rats.[1][3]

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental logic used in these studies.

G cluster_0 Normal/Low Alcohol Intake cluster_1 Excessive Alcohol Intake State cluster_2 Intervention with BD1063 Ethanol_N Ethanol Sig1R_N Sigma-1 Receptor (Basal Activity) Ethanol_N->Sig1R_N Interacts with NucAcc_N Nucleus Accumbens Sig1R_N->NucAcc_N Modulates Reward_N Modulated Reward Signal NucAcc_N->Reward_N Generates Behavior_N Low/Moderate Ethanol Seeking Reward_N->Behavior_N Drives Ethanol_E Excessive Ethanol Sig1R_E Downregulated/ Altered Sig-1R (in NAc) Ethanol_E->Sig1R_E Contributes to NucAcc_E Nucleus Accumbens Sig1R_E->NucAcc_E Leads to Reward_E Dysregulated Reward Signal NucAcc_E->Reward_E Generates Behavior_E High Ethanol Seeking Reward_E->Behavior_E Drives BD1063 BD1063 Sig1R_T Altered Sig-1R BD1063->Sig1R_T Antagonizes NucAcc_T Nucleus Accumbens Sig1R_T->NucAcc_T Re-modulates Reward_T Normalized Reward Signal NucAcc_T->Reward_T Generates Behavior_T Reduced Ethanol Seeking Reward_T->Behavior_T Leads to

Caption: Hypothesized role of Sig-1R in ethanol seeking and BD1063's mechanism.

G cluster_models Animal Models of Drinking cluster_treatments Treatments cluster_tests Behavioral Tests cluster_outcomes Primary Outcomes sP Sardinian Alcohol-Preferring (sP) Rats (Genetic Model) BD1063 BD1063 Doses (s.c. injection) Dependent Ethanol-Dependent Wistar Rats (Withdrawal Model) NonDependent Non-Dependent Wistar Rats (Control Model) Ethanol_SA Ethanol Self-Administration (FR-1 Schedule) BD1063->Ethanol_SA Saccharin_SA Saccharin Self-Administration (Specificity Control) BD1063->Saccharin_SA Motivation Motivation for Ethanol (PR Schedule) BD1063->Motivation Vehicle Vehicle Control Reduced_Intake Reduced Ethanol Intake (in sP & Dependent rats) Ethanol_SA->Reduced_Intake No_Effect No Effect on Intake (in Non-Dependent rats) Ethanol_SA->No_Effect No_Sacch_Effect No Effect on Saccharin Intake Saccharin_SA->No_Sacch_Effect Reduced_Motiv Reduced Motivation (in sP rats) Motivation->Reduced_Motiv

Caption: Experimental workflow for assessing BD1063's selectivity and efficacy.

References

The Therapeutic Potential of BD1063 Dihydrochloride in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein, has emerged as a promising target for the development of novel analgesics. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of BD1063 dihydrochloride (B599025), a potent and selective σ1R antagonist, in the management of neuropathic pain. We consolidate quantitative data from key studies, detail experimental methodologies, and visualize the underlying mechanisms and workflows to offer a comprehensive resource for the scientific community.

Introduction: The Role of the Sigma-1 Receptor in Neuropathic Pain

The sigma-1 receptor is an intracellular protein chaperone located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in regulating intracellular Ca2+ signaling, ion channel function, and neuronal excitability. In the context of neuropathic pain, the σ1R is implicated in the development and maintenance of central sensitization, a key mechanism underlying pain hypersensitivity.[1] Antagonism of the σ1R has been shown to produce anti-hyperalgesic and anti-allodynic effects, making it an attractive strategy for neuropathic pain therapy.[1] BD1063 dihydrochloride is a selective σ1R antagonist that has been extensively investigated in preclinical models of neuropathic and other chronic pain states.[2][3]

Preclinical Efficacy of BD1063 in Neuropathic Pain Models

Multiple preclinical studies have demonstrated the efficacy of BD1063 in alleviating pain-related behaviors in various animal models of neuropathic and nociplastic pain. These models are designed to mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of BD1063 on neuropathic pain behaviors.

Table 1: Dose-Response Effects of Acute BD1063 Administration on Thermal Hyperalgesia

Animal ModelDrug AdministrationDoses (mg/kg)Outcome MeasureKey FindingsReference
Reserpine-Induced Myalgia (RIM6) in miceIntraperitoneal (i.p.)15, 20, 25, 40, 60Hind paw withdrawal latency to thermal stimulus25, 40, and 60 mg/kg significantly increased withdrawal latency. 40 mg/kg showed the highest antihyperalgesic effect.[6]
Acid Saline-Induced (ASI) Myalgia in miceIntraperitoneal (i.p.)15, 20, 25, 40, 60Hind paw withdrawal latency to thermal stimulus40 and 60 mg/kg significantly increased withdrawal latency. 40 mg/kg showed the highest antihyperalgesic effect.[6]

Table 2: Efficacy of BD1063 in Combination Therapy

Animal ModelCombinationDoses (mg/kg)Outcome MeasureKey FindingsReference
Chronic Constriction Injury (CCI) of the sciatic nerve in ratsBD-1063 + Quercetin (B1663063)BD-1063 (17.8) + Quercetin (5.6)Antinociceptive effectsThe combination showed additive or synergistic effects, producing significant antinociceptive effects at lower doses than when used individually.[7][8][9][10]

Table 3: Effects of BD1063 on Chemotherapy-Induced Neuropathic Pain

Animal ModelInducing AgentBD1063 AdministrationOutcome MeasureKey FindingsReference
Wild-type micePaclitaxel (B517696)Prophylactic (before each paclitaxel dose) and acuteCold and mechanical allodyniaProphylactic administration prevented the development of allodynia. Acute administration dose-dependently reversed established allodynia.[11]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

Animal Models of Neuropathic Pain
  • Chronic Constriction Injury (CCI): This model, first described by Bennett and Xie, involves the loose ligation of the sciatic nerve with four chromic gut sutures.[12] This procedure induces a peripheral mononeuropathy characterized by mechanical and cold allodynia, as well as thermal hyperalgesia.[12]

  • Partial Sciatic Nerve Ligation (PSNL): In this model, approximately one-third to one-half of the sciatic nerve is tightly ligated, resulting in rapid and prolonged pain-related behaviors.[12]

  • Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This produces a very consistent and long-lasting mechanical allodynia in the territory of the uninjured sural nerve.[12]

  • Reserpine-Induced Myalgia (RIM): This is a model of nociplastic pain, often used to mimic fibromyalgia. It involves repeated injections of reserpine, which depletes monoamines and induces widespread pain hypersensitivity.[6][13]

  • Acid Saline-Induced (ASI) Myalgia: This model also mimics aspects of fibromyalgia and involves intramuscular injections of acidified saline to induce localized muscle pain and hyperalgesia.[6][13]

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): This is induced by the administration of chemotherapeutic agents like paclitaxel, which are known to cause damage to peripheral nerves and result in neuropathic pain symptoms.[14]

Behavioral Assays for Pain Assessment
  • Von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold in response to a non-noxious mechanical stimulus.[15]

  • Plantar Test (Thermal Hyperalgesia): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured to assess sensitivity to thermal stimuli.[15]

  • Acetone (B3395972) Test (Cold Allodynia): A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw lifting or licking is measured as an indicator of cold sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathway of BD1063 and a typical experimental workflow for evaluating its efficacy.

Proposed Signaling Pathway of BD1063 in Neuropathic Pain

BD1063_Signaling_Pathway cluster_neuron Nociceptive Neuron ER Endoplasmic Reticulum Ca_Store Ca2+ Store ER->Ca_Store Contains Mito Mitochondrion Mito->ER IonChannel Ion Channel (e.g., NMDA-R, Nav) Ca_Store->IonChannel Regulates Ca2+ influx Sigma1R Sigma-1 Receptor Sigma1R->ER Located at ER-Mito interface Sigma1R->IonChannel Modulates PainSignal Exaggerated Pain Signaling IonChannel->PainSignal Leads to BD1063 BD1063 BD1063->Sigma1R Antagonizes Analgesia Analgesia BD1063->Analgesia Promotes

Caption: Proposed mechanism of BD1063 action in reducing neuropathic pain.

Experimental Workflow for Preclinical Evaluation of BD1063

BD1063_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Induce Neuropathic Pain Model (e.g., CCI, SNI) Baseline Baseline Behavioral Testing (Von Frey, Plantar Test) Animal_Model->Baseline Drug_Admin Administer BD1063 or Vehicle Baseline->Drug_Admin Behavioral_Testing Post-treatment Behavioral Testing Drug_Admin->Behavioral_Testing Data_Collection Data Collection and Compilation Behavioral_Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

Caption: A typical experimental workflow for assessing BD1063's analgesic effects.

Mechanism of Action: Beyond Receptor Blockade

The analgesic effects of BD1063 are primarily attributed to its antagonism of the σ1R. This action is thought to interfere with the pronociceptive signaling cascades that are upregulated in neuropathic pain states. One of the key downstream effects of σ1R antagonism is the modulation of spinal cord gliosis.[6] Studies have shown that BD1063 treatment can reduce the reactivity of both microglia and astrocytes in the spinal cord of animals with fibromyalgia-like pain.[6][13][16][17] This reduction in glial activation is significant as these cells are known to release pro-inflammatory cytokines and other mediators that contribute to central sensitization and the maintenance of chronic pain.

Furthermore, σ1Rs are known to modulate the function of various ion channels, including NMDA receptors and voltage-gated calcium channels, which are critical for synaptic plasticity and neuronal excitability. By antagonizing the σ1R, BD1063 may dampen the excessive neuronal activity that characterizes neuropathic pain.

Future Directions and Clinical Perspective

The robust preclinical data for BD1063 strongly support its further investigation as a potential therapeutic for neuropathic pain. The long-lasting effects observed in some studies are particularly promising, suggesting a potential for disease-modifying properties beyond simple symptomatic relief.[6][13] Future research should focus on:

  • Clinical Trials: The progression of BD1063 or other selective σ1R antagonists into well-designed clinical trials for various neuropathic pain conditions is the next logical step.

  • Biomarker Development: Identifying biomarkers that could predict patient response to σ1R antagonists would be invaluable for personalizing treatment.

  • Combination Therapies: Further exploration of synergistic combinations, such as with quercetin, could lead to more effective and safer treatment regimens.[7][8]

Conclusion

BD1063 dihydrochloride has demonstrated significant therapeutic potential in a range of preclinical models of neuropathic and nociplastic pain. Its mechanism of action, centered on the antagonism of the sigma-1 receptor, offers a novel approach to pain management that addresses key underlying pathologies such as central sensitization and neuroinflammation. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide underscore the promise of BD1063 as a lead compound for the development of a new generation of analgesics for neuropathic pain. Continued research and clinical development in this area are highly warranted.

References

The Sigma-1 Receptor Antagonist BD1063 Dihydrochloride: A Technical Guide on its Impact on Compulsive Behaviors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compulsive behaviors, a core feature of neuropsychiatric disorders such as Obsessive-Compulsive Disorder (OCD) and addiction, represent a significant therapeutic challenge. Emerging research has identified the sigma-1 receptor (σ1R) as a promising target for intervention. This technical guide provides an in-depth analysis of BD1063 dihydrochloride (B599025), a potent and selective σ1R antagonist, and its preclinical efficacy in mitigating compulsive-like behaviors. This document consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals in this field.

Introduction to BD1063 Dihydrochloride

BD1063 dihydrochloride, chemically known as 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride, is a high-affinity and selective antagonist for the sigma-1 receptor.[1] Its selectivity for the σ1R over the sigma-2 receptor (σ2R) and other neurotransmitter receptors makes it a valuable pharmacological tool for elucidating the role of the σ1R in various physiological and pathological processes, including compulsive behaviors. Preclinical evidence strongly suggests that BD1063 can attenuate compulsive-like actions in animal models of addiction and OCD, highlighting its therapeutic potential.

Mechanism of Action: Targeting the Sigma-1 Receptor

The primary mechanism of action of BD1063 is the competitive antagonism of the σ1R. The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and neurotransmitter systems.[2] By blocking the σ1R, BD1063 is thought to interfere with the downstream signaling cascades that contribute to the manifestation of compulsive behaviors.

Modulation of Dopaminergic and Glutamatergic Systems

The brain's reward and habit-formation pathways, which are heavily implicated in compulsive behaviors, are modulated by the neurotransmitters dopamine (B1211576) and glutamate (B1630785). The σ1R has been shown to interact with and modulate both dopaminergic and glutamatergic signaling. BD1063, by antagonizing the σ1R, can influence these systems:

  • Dopaminergic System: The σ1R can modulate dopamine release.[3] Antagonism of the σ1R with BD1063 has been shown to attenuate the effects of psychostimulants, suggesting an interaction with the dopamine system.[4]

  • Glutamatergic System: The σ1R is known to modulate NMDA receptor function, a key component of the glutamatergic system involved in synaptic plasticity and learning.[5] Dysregulation of glutamatergic signaling in cortico-striatal-thalamo-cortical (CSTC) circuits is a leading hypothesis in the pathophysiology of OCD.[6][7] BD1063 may exert its anti-compulsive effects by normalizing aberrant glutamatergic transmission within these circuits.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacology and efficacy of BD1063 dihydrochloride.

Table 1: Receptor Binding Affinity of BD1063

ReceptorKi (nM)SpeciesReference
Sigma-19Rat[1]
Sigma-2449Rat[1]

Table 2: Efficacy of BD1063 in Models of Compulsive-Like Behavior

Animal ModelSpeciesDosing (mg/kg, s.c.)Key FindingStatistical SignificanceReference
Ethanol (B145695) Self-Administration (Sardinian alcohol-preferring rats)Rat3.3, 7, 11Dose-dependent reduction in ethanol intake.p < 0.05[8][9]
Ethanol Self-Administration (Ethanol-dependent Wistar rats)Rat4, 7, 11Dose-dependent reduction in ethanol intake.p < 0.05[8][9]
Binge-Like Eating (Palatable food)Rat7.5, 15, 30Dose-dependent reduction in palatable food self-administration.p < 0.001[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key behavioral assays used to evaluate the anti-compulsive effects of BD1063.

Marble-Burying Test for OCD-Like Behavior

The marble-burying test is a widely used paradigm to assess repetitive and compulsive-like behaviors in rodents.

Materials:

  • Standard mouse cages (e.g., 26 x 20 x 14 cm)

  • Bedding material (e.g., corncob or sawdust), approximately 5 cm deep

  • Glass marbles (approximately 1.5 cm in diameter), 20-25 per cage

  • BD1063 dihydrochloride solution and vehicle control

Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Prepare test cages with 5 cm of clean bedding.

  • Evenly space 20-25 marbles on the surface of the bedding.

  • Administer BD1063 dihydrochloride or vehicle control to the mice via the desired route (e.g., intraperitoneal or subcutaneous injection) at a predetermined time before the test (e.g., 30 minutes).

  • Gently place a single mouse in a test cage.

  • Allow the mouse to explore the cage and interact with the marbles undisturbed for 30 minutes.

  • After the 30-minute session, carefully remove the mouse from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Analyze the data to compare the number of buried marbles between the BD1063-treated and control groups.

Operant Conditioning Model of Binge-Like Eating

This model assesses the motivation and consumption of highly palatable food, mimicking aspects of binge eating.

Apparatus:

  • Standard operant conditioning chambers equipped with a lever or nose-poke port, a food pellet dispenser, and a house light.

  • Highly palatable food pellets (e.g., high-fat, high-sugar).

  • Standard chow.

Procedure:

  • Habituation and Training:

    • Individually house rats and provide ad libitum access to standard chow and water.

    • Habituate the rats to the operant chambers for several sessions.

    • Train the rats to press a lever or poke their nose to receive a palatable food pellet on a fixed-ratio 1 (FR1) schedule (one response yields one pellet). Training sessions are typically 30-60 minutes daily.

  • Binge-Like Eating Induction:

    • After stable responding is achieved, divide the rats into experimental and control groups.

    • The experimental group receives limited access to the palatable food in the operant chambers for a short period (e.g., 1 hour) on an intermittent schedule (e.g., every other day).

    • The control group receives daily access to the palatable food for the same duration.

    • This intermittent access schedule typically leads to an escalation of intake in the experimental group, modeling binge-like behavior.

  • Drug Testing:

    • Once binge-like eating is established, administer BD1063 dihydrochloride or vehicle control prior to the operant session.

    • Record the number of pellets earned and consumed during the session.

    • Analyze the data to determine the effect of BD1063 on the consumption of the palatable food.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Sigma-1 Receptor Signaling in Compulsive Behavior

sigma1_pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling BD1063 BD1063 Sigma1 Sigma-1 Receptor BD1063->Sigma1 Antagonizes DopamineReceptor Dopamine Receptor Sigma1->DopamineReceptor Modulates NMDAReceptor NMDA Receptor Sigma1->NMDAReceptor Modulates DopamineSignaling Dopamine Signaling Cascade DopamineReceptor->DopamineSignaling GlutamateSignaling Glutamate Signaling Cascade NMDAReceptor->GlutamateSignaling ERK ERK Signaling DopamineSignaling->ERK GlutamateSignaling->ERK CompulsiveBehavior Compulsive Behavior ERK->CompulsiveBehavior Influences

BD1063 antagonizes the Sigma-1 receptor, modulating dopamine and glutamate signaling pathways.
Experimental Workflow for Preclinical Testing of BD1063

preclinical_workflow cluster_discovery Discovery & Characterization cluster_behavioral Behavioral Phenotyping cluster_neurochemical Neurochemical Analysis cluster_conclusion Conclusion A Compound Synthesis (BD1063) B In Vitro Binding Assays (Sigma-1 & Sigma-2 Receptors) A->B C Animal Model of Compulsive Behavior (e.g., Marble Burying, Binge Eating) B->C D BD1063 Administration (Dose-Response Studies) C->D E Behavioral Data Collection & Analysis D->E F In Vivo Microdialysis (Dopamine/Glutamate Measurement) D->F G Post-mortem Brain Tissue Analysis E->G H Evaluation of Therapeutic Potential E->H F->H G->H

A typical preclinical workflow for evaluating the anti-compulsive effects of a compound like BD1063.

Discussion and Future Directions

The preclinical data accumulated to date strongly support the potential of BD1063 dihydrochloride as a therapeutic agent for disorders characterized by compulsive behaviors. Its selective antagonism of the σ1R offers a novel mechanistic approach compared to existing treatments that primarily target the serotonergic and dopaminergic systems.

Future research should focus on several key areas:

  • Clinical Trials: The promising preclinical findings warrant the initiation of clinical trials to evaluate the safety and efficacy of BD1063 in patient populations with OCD, addiction, and other compulsive spectrum disorders.

  • Elucidation of Downstream Pathways: Further investigation into the specific downstream signaling cascades modulated by BD1063, such as the ERK pathway, will provide a more complete understanding of its mechanism of action.

  • Biomarker Development: Identifying biomarkers that can predict treatment response to BD1063 would be invaluable for personalizing therapy and optimizing clinical trial design.

  • Combination Therapies: Exploring the potential synergistic effects of BD1063 in combination with existing therapies, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), could lead to more effective treatment strategies.

Conclusion

BD1063 dihydrochloride is a selective and potent sigma-1 receptor antagonist with demonstrated efficacy in preclinical models of compulsive behavior. Its unique mechanism of action, involving the modulation of key neurotransmitter systems implicated in compulsivity, positions it as a promising candidate for the development of novel therapeutics for OCD, addiction, and related disorders. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting area of neuropsychopharmacology.

References

BD1063 Dihydrochloride: A Technical Guide to a Selective Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD1063 dihydrochloride (B599025) is a potent and highly selective antagonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. With significant selectivity over the sigma-2 (σ₂) receptor and a wide array of other neurotransmitter receptors, BD1063 serves as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the sigma-1 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BD1063 dihydrochloride. Detailed experimental protocols for assessing its binding affinity and functional antagonism are presented, alongside a depiction of the key signaling pathways it modulates. This document is intended to support researchers and drug development professionals in leveraging BD1063 for preclinical research in areas such as neuroscience, oncology, and inflammatory diseases.

Chemical Structure and Physicochemical Properties

BD1063, chemically known as 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine, is supplied as a dihydrochloride salt. Its structure features a dichlorinated phenyl ring linked via an ethyl group to a methylpiperazine moiety. This structure is crucial for its high affinity and selective binding to the sigma-1 receptor.

Table 1: Chemical and Physical Properties of BD1063 Dihydrochloride

PropertyValue
IUPAC Name 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride[1]
CAS Number 206996-13-6[1][2][3]
Molecular Formula C₁₃H₁₈Cl₂N₂ · 2HCl (or C₁₃H₂₀Cl₄N₂)[1][3]
Molecular Weight 346.12 g/mol [2][4]
Appearance White to off-white or beige solid/powder[2]
Solubility Soluble in water (to 100 mM), DMSO (16 mg/ml), DMF (11 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 10 mg/ml)[3][5]
Storage Store at room temperature or as a solution at -20°C for up to 3 months.[2]

Pharmacological Profile

BD1063 is a well-established high-affinity sigma-1 receptor antagonist. Its pharmacological profile is characterized by its potent and selective binding to the sigma-1 receptor, with significantly lower affinity for the sigma-2 subtype and a broad panel of other receptors.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in characterizing the affinity of BD1063 for sigma receptors. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

Table 2: Binding Affinity of BD1063 for Sigma Receptors

Receptor SubtypeKi (nM)Reference
Sigma-1 (σ₁)4.43[4]
Sigma-1 (σ₁)9[3][5]
Sigma-1 (σ₁)9 ± 1[6]
Sigma-2 (σ₂)449[3][5]

BD1063 demonstrates approximately 50-fold selectivity for the sigma-1 receptor over the sigma-2 receptor. Furthermore, it exhibits over 100-fold selectivity against a wide range of other receptors, including opioid, PCP, muscarinic, dopamine (B1211576) (D₂), serotonin (B10506) (5-HT₁ and 5-HT₂), and adrenergic (α₁, α₂, β) receptors, where its Ki values are greater than 10 µM.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and functional activity of BD1063.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of BD1063 for the sigma-1 receptor.

Objective: To quantify the binding affinity of BD1063 for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain or liver homogenates, which are rich in sigma-1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: BD1063 dihydrochloride dissolved in an appropriate solvent (e.g., water).

  • Instrumentation: Scintillation counter, 96-well plates, filter mats.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, combine the membrane homogenate (typically ~300 µg protein per well), a fixed concentration of --INVALID-LINK---pentazocine (e.g., ~5 nM), and varying concentrations of BD1063 (e.g., from 0.1 nM to 10 µM).

  • Total and Non-specific Binding: For total binding, wells contain only the membrane and radioligand. For non-specific binding, incubate the membrane and radioligand in the presence of a high concentration of an unlabeled ligand, such as 10 µM haloperidol.

  • Incubation: Incubate the plates at 25°C for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the BD1063 concentration. Determine the IC₅₀ (the concentration of BD1063 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Guinea Pig Brain) Incubation Incubation (Membrane + [3H]Ligand + BD1063) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (3H-pentazocine, BD1063) Ligand_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis G Signaling Pathways Modulated by Sigma-1 Receptor Antagonism cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum NMDA_R NMDA Receptor VGCC Voltage-Gated Ca2+ Channel VGKC Voltage-Gated K+ Channel Sigma1R Sigma-1 Receptor Sigma1R->NMDA_R Modulation Sigma1R->VGCC Modulation Sigma1R->VGKC Modulation IP3R IP3 Receptor Sigma1R->IP3R Modulation BD1063 BD1063 BD1063->Sigma1R Antagonism Agonist Sigma-1 Agonist Agonist->Sigma1R Activation

References

An In-depth Technical Guide to the Scientific Literature on CAS Number 206996-13-6 (BD 1063 Dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 206996-13-6 identifies the compound 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride (B599025), commonly known as BD 1063 dihydrochloride. This molecule is a potent and highly selective antagonist of the sigma-1 (σ₁) receptor. The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a wide range of cellular functions and pathological conditions. This technical guide provides a comprehensive overview of the scientific literature pertaining to BD 1063, with a focus on its pharmacological properties, experimental applications, and the signaling pathways it modulates.

Chemical and Physical Properties

BD 1063 dihydrochloride is a white to off-white solid powder. Its chemical and physical characteristics are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈Cl₂N₂ · 2HCl[1][2]
Molecular Weight 346.12 g/mol [1][2]
Solubility Soluble in water (>15 mg/mL) and PBS (100 mg/mL, with sonication). Soluble in DMSO (10 mg/mL).[1][3]
Purity ≥98% (HPLC)[1]
Storage Store at room temperature. Stock solutions can be stored at -80°C for up to 6 months.[3]

Pharmacological Data

BD 1063 is characterized by its high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor and a panel of other neurotransmitter receptors.

ParameterValueReceptor/SiteReference(s)
Ki 4.43 nMSigma-1 Receptor (σ₁)[4]
Selectivity ~50-fold selective over sigma-2 (σ₂) sitesσ₁ vs. σ₂[5][6]
Selectivity ≥100-fold selective over opioid, PCP, muscarinic, dopamine, α₁, α₂, β-adrenoceptor, 5-HT₁, and 5-HT₂ receptorsσ₁ vs. other receptors[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature involving BD 1063.

In Vivo Experimentation

This protocol is designed to assess the effect of BD 1063 on the hyperlocomotor activity induced by cocaine.

  • Animals: Male C57BL/6 mice are commonly used.

  • Apparatus: Open-field arenas equipped with photobeam arrays or video tracking software to measure locomotor activity (e.g., distance traveled, beam breaks).

  • Procedure:

    • Habituation: On day 1, mice are habituated to the testing environment by placing them in the open-field arena for 30 minutes following a saline injection (i.p.). This is repeated on day 2.[7]

    • Drug Administration: On day 3, mice are pre-treated with either vehicle (saline) or BD 1063 (e.g., 10 mg/kg, i.p.) 5-15 minutes before the administration of cocaine (e.g., 20 mg/kg, i.p.).[7][8]

    • Locomotor Activity Measurement: Immediately after the cocaine injection, mice are placed in the open-field arena, and their locomotor activity is recorded for a period of 30-60 minutes.[7][9]

  • Data Analysis: The total distance traveled or the number of beam breaks are analyzed to compare the locomotor activity between the vehicle- and BD 1063-treated groups. A significant reduction in cocaine-induced hyperactivity in the BD 1063 group indicates an antagonistic effect.

This protocol evaluates the impact of BD 1063 on the motivation to consume ethanol (B145695) in a model of excessive drinking.

  • Animals: Wistar or Long-Evans rats are often used.

  • Apparatus: Operant conditioning chambers equipped with two levers and a liquid delivery system.

  • Procedure:

    • Training: Rats are trained to press a lever to receive a sweetened ethanol solution (e.g., 10% sucrose (B13894) + 10% ethanol). The training can be initiated with a sucrose-only solution, with ethanol gradually introduced.[10][11]

    • Stabilization: Responding is stabilized on a fixed-ratio schedule (e.g., FR1 or FR4, where 1 or 4 lever presses result in one reward).[10]

    • Drug Administration: Once stable self-administration is achieved, rats are pre-treated with BD 1063 (e.g., 3.3-11 mg/kg, s.c.) or vehicle 15 minutes before the start of the self-administration session.[3]

  • Data Analysis: The number of lever presses and the volume of ethanol consumed are recorded. A dose-dependent decrease in ethanol self-administration with BD 1063 treatment suggests a reduction in the reinforcing properties of ethanol.

This surgical model is used to induce neuropathic pain, and BD 1063 can be tested for its analgesic effects.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • Anesthesia: The rat is anesthetized (e.g., with isoflurane (B1672236) or pentobarbital).[8]

    • Sciatic Nerve Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.[8][12]

    • Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened just enough to cause a slight constriction of the nerve.[8][12]

    • Closure: The muscle and skin are sutured closed.

  • Behavioral Testing:

    • Paw Withdrawal Threshold (Mechanical Allodynia): This is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The force at which the rat withdraws its paw is recorded.

    • Paw Withdrawal Latency (Thermal Hyperalgesia): A radiant heat source is applied to the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is measured.

  • Drug Administration: BD 1063 can be administered systemically (e.g., i.p. or s.c.) before behavioral testing to evaluate its ability to reverse the established allodynia and hyperalgesia.

In Vitro Experimentation

The human neuroblastoma SH-SY5Y cell line is a common in vitro model for neurotoxicity and neuroprotection studies.

  • Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Differentiation Protocol:

    • Seeding: Plate SH-SY5Y cells at a low density (e.g., 1 x 10⁴ cells/cm²).

    • Retinoic Acid Treatment: To induce a neuronal phenotype, treat the cells with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (e.g., 1% FBS) for 5-7 days. The medium is replaced every 2-3 days.[13]

    • Further Differentiation (Optional): For a more mature neuronal phenotype, after RA treatment, the medium can be replaced with a serum-free medium (e.g., Neurobasal medium with B27 supplement) containing brain-derived neurotrophic factor (BDNF) at 50 ng/mL.[13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with the neurotoxic agent of interest (e.g., MPP⁺, rotenone, or amyloid-beta) in the presence or absence of various concentrations of BD 1063 for a specified period (e.g., 24-48 hours).

    • MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

  • Data Analysis: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells. An increase in cell viability in the presence of BD 1063 would suggest a neuroprotective effect.

This assay measures the oxidative degradation of lipids, a hallmark of oxidative stress and ferroptosis.

  • Principle: One common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically.

  • Procedure:

    • Cell Treatment: Treat cells with an inducing agent (e.g., ferrous sulfate (B86663) or erastin) with or without BD 1063.

    • Cell Lysis: Harvest and lyse the cells.

    • TBARS Reaction: Add trichloroacetic acid (TCA) to the cell lysate to precipitate proteins, followed by centrifugation. The supernatant is then reacted with TBA at high temperature (e.g., 95°C).[6]

    • Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.[6]

  • Data Analysis: The concentration of MDA is determined using a standard curve. A reduction in MDA levels in the presence of BD 1063 would indicate an antioxidant or anti-ferroptotic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with BD 1063 and the sigma-1 receptor.

Sigma1_ER_Stress cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (e.g., unfolded proteins) BiP BiP/GRP78 ER_Stress->BiP dissociates from IRE1 Sigma1R_inactive Sigma-1 Receptor (Inactive) BiP->Sigma1R_inactive dissociates IRE1 IRE1 Sigma1R_inactive->IRE1 stabilizes UPR Unfolded Protein Response (UPR) IRE1->UPR activates Cell_Survival Cell Survival UPR->Cell_Survival Apoptosis Apoptosis UPR->Apoptosis BD1063 BD 1063 BD1063->Sigma1R_inactive antagonizes

Caption: Sigma-1 receptor signaling in the endoplasmic reticulum stress response.

Sigma1_NMDA cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx SK_channel SK Channel Ca_influx->SK_channel activates Plasticity Synaptic Plasticity (LTP) Ca_influx->Plasticity Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity SK_channel->NMDAR inhibits (shunts) Sigma1R Sigma-1 Receptor Sigma1R->SK_channel inhibits BD1063 BD 1063 BD1063->Sigma1R antagonizes

Caption: Modulation of NMDA receptor function by the sigma-1 receptor.

InVivo_Workflow Start Animal Model Selection (e.g., Mouse, Rat) Habituation Habituation to Testing Environment Start->Habituation Baseline Baseline Behavioral Measurement Habituation->Baseline Grouping Random Assignment to Treatment Groups (Vehicle vs. BD 1063) Baseline->Grouping Pretreatment Pre-treatment with Vehicle or BD 1063 Grouping->Pretreatment Induction Induction of Behavioral Phenotype (e.g., Cocaine, Ethanol, Nerve Injury) Pretreatment->Induction Post_Treatment_Behavior Post-treatment Behavioral Measurement Induction->Post_Treatment_Behavior Data_Analysis Data Analysis and Statistical Comparison Post_Treatment_Behavior->Data_Analysis

Caption: General experimental workflow for in vivo studies with BD 1063.

InVitro_Workflow Start Cell Line Selection (e.g., SH-SY5Y) Culture Cell Culture and Differentiation (if applicable) Start->Culture Seeding Seeding in Multi-well Plates Culture->Seeding Treatment Treatment with Inducer ± BD 1063 Seeding->Treatment Incubation Incubation Period Treatment->Incubation Assay Perform Assay (e.g., MTT, TBARS) Incubation->Assay Measurement Data Acquisition (e.g., Absorbance Reading) Assay->Measurement Data_Analysis Data Analysis and Normalization Measurement->Data_Analysis

Caption: General experimental workflow for in vitro studies with BD 1063.

Conclusion

BD 1063 dihydrochloride is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. Its high potency and selectivity make it an ideal antagonist for both in vivo and in vitro studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the sigma-1 receptor in a variety of disorders, including addiction, neuropathic pain, and neurodegenerative diseases. Further research into the intricate mechanisms of BD 1063 action will continue to illuminate the complex biology of the sigma-1 receptor and its potential as a drug target.

References

Unveiling BD1063: A Technical Guide to a Selective Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and initial characterization of BD1063, a potent and selective antagonist of the sigma-1 receptor (σ1R). This document details its binding profile, functional activity, and the experimental methodologies used to elucidate its pharmacological properties.

Core Compound Characteristics

BD1063, chemically known as 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a synthetic molecule that has emerged as a critical tool for investigating the physiological and pathological roles of the sigma-1 receptor.[1] Its dihydrochloride (B599025) salt is commonly used in experimental settings.

PropertyValueReference
Chemical Name 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine
Molecular Formula C13H18Cl2N2[1]
Molecular Weight 273.20 g/mol (free base), 346.13 g/mol (dihydrochloride)[1]
CAS Number 150208-28-9 (free base), 206996-13-6 (dihydrochloride)[1]
Appearance Solid[2]
Solubility Soluble in water to 100 mM[2]
Purity ≥99%

Binding Affinity and Selectivity

BD1063 exhibits a high affinity for the sigma-1 receptor with significant selectivity over the sigma-2 receptor and a wide range of other neurotransmitter receptors.

Table 2.1: Binding Affinity of BD1063 for Sigma Receptors
Receptor SubtypeKᵢ (nM)
Sigma-1 (σ₁)9 ± 1[1], 4.43[3]
Sigma-2 (σ₂)449[2]
Table 2.2: Selectivity Profile of BD1063

BD1063 demonstrates a high degree of selectivity, with reported selectivity of approximately 50-fold over σ₂ sites and ≥100-fold over a panel of other receptors.

Receptor/SiteSelectivity
Opioid Receptors≥100-fold
Phencyclidine (PCP) Site≥100-fold
Muscarinic Receptors≥100-fold
Dopamine Receptors≥100-fold
α₁-Adrenoceptors≥100-fold
α₂-Adrenoceptors≥100-fold
β-Adrenoceptors≥100-fold
5-HT₁ Receptors≥100-fold
5-HT₂ Receptors≥100-fold

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of BD1063 for sigma-1 and sigma-2 receptors.

Methodology:

  • Membrane Preparation: Guinea pig brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is resuspended and washed multiple times to obtain a crude membrane preparation. Protein concentration is determined using a standard protein assay.

  • Sigma-1 Receptor Binding: Membranes are incubated with the selective sigma-1 radioligand, [³H]-(+)-pentazocine, in the presence of varying concentrations of BD1063. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol.

  • Sigma-2 Receptor Binding: To determine affinity for the sigma-2 receptor, membranes are incubated with the non-selective sigma radioligand [³H]-DTG (di-o-tolylguanidine) in the presence of a masking concentration of (+)-pentazocine to block binding to sigma-1 sites. Competition with varying concentrations of BD1063 is then performed.

  • Incubation and Filtration: Incubations are carried out at 37°C for 90 minutes. The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of the competing ligand (BD1063) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Tissue Guinea Pig Brain Homogenization Homogenize in Tris-HCl Tissue->Homogenization Centrifugation Centrifuge & Wash Homogenization->Centrifugation Membranes Membrane Suspension Centrifugation->Membranes Incubation Incubate at 37°C Membranes->Incubation Radioligand [³H]-(+)-pentazocine (σ₁) or [³H]-DTG + (+)-pentazocine (σ₂) Radioligand->Incubation BD1063_conc Varying [BD1063] BD1063_conc->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 Determine IC₅₀ Scintillation->IC50 Ki Calculate Kᵢ IC50->Ki

Radioligand Binding Assay Workflow

In Vivo Antagonism of Agonist-Induced Behaviors

Objective: To characterize the antagonist properties of BD1063 in a behavioral model.

Methodology:

  • Animal Model: Swiss Webster mice are used.

  • Drug Administration: Animals are pretreated with subcutaneous (s.c.) injections of either vehicle (saline) or varying doses of BD1063.

  • Agonist Challenge: After a specified pretreatment time (e.g., 15-30 minutes), animals are challenged with an injection of a sigma receptor agonist, such as di-o-tolylguanidine (DTG) or cocaine, which induces hyperlocomotion.

  • Behavioral Assessment: The locomotor activity of the mice is recorded and quantified using automated activity monitors. The ability of BD1063 to attenuate the hyperlocomotion induced by the sigma agonist is measured.

  • Data Analysis: Locomotor activity data (e.g., distance traveled, number of movements) are compared between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent antagonist effects of BD1063.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_measurement Measurement & Analysis Animals Swiss Webster Mice Grouping Randomly assign to groups (Vehicle, BD1063 doses) Animals->Grouping Pretreatment Administer Vehicle or BD1063 (s.c.) Grouping->Pretreatment Wait Wait 15-30 min Pretreatment->Wait Challenge Administer Sigma Agonist (e.g., Cocaine, DTG) Wait->Challenge Activity Record Locomotor Activity Challenge->Activity Analysis Quantify and compare activity between groups (ANOVA) Activity->Analysis

In Vivo Antagonism Workflow

Signaling Pathway Interactions

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including intracellular calcium signaling and the activity of various ion channels. As an antagonist, BD1063 is proposed to block the effects of sigma-1 receptor agonists on these downstream signaling events.

G cluster_receptor Sigma-1 Receptor cluster_ligands Ligands cluster_signaling Downstream Signaling S1R σ₁ Receptor Ca_release Intracellular Ca²⁺ Mobilization S1R->Ca_release Promotes Ion_channel Modulation of Ion Channels (e.g., K⁺, Ca²⁺ channels) S1R->Ion_channel Modulates Agonist Sigma-1 Agonist (e.g., (+)-Pentazocine, PRE-084) Agonist->S1R Activates BD1063 BD1063 BD1063->S1R Blocks Cellular_response Cellular Response (e.g., Neuronal Excitability, Cell Survival) Ca_release->Cellular_response Ion_channel->Cellular_response

Proposed Signaling Pathway of BD1063

Conclusion

BD1063 is a valuable pharmacological tool for the study of sigma-1 receptor function. Its high affinity and selectivity make it suitable for a wide range of in vitro and in vivo applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing BD1063 to explore the therapeutic potential of sigma-1 receptor modulation in various disease states.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with BD1063 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[1][2][3] Its utility in preclinical in vivo studies has been demonstrated across multiple animal models, highlighting its therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of BD1063, intended to guide researchers in designing and executing their experimental studies.

Introduction

The sigma-1 receptor is involved in modulating a range of cellular functions, including ion channel activity, neurotransmitter release, and intracellular calcium signaling. As a selective antagonist, BD1063 has been instrumental in elucidating the role of σ1R in various pathophysiological processes. In vivo studies have shown its efficacy in models of alcohol dependence, neuropathic pain, and mania.[4][5][6] This document outlines detailed protocols for the preparation and administration of BD1063 in rodents, along with a summary of reported dosages and their observed effects.

Data Presentation

Table 1: In Vivo Efficacy of BD1063 Dihydrochloride in Rodent Models
Animal ModelSpeciesAdministration RouteDose RangeVehicleKey FindingsReference
Excessive Alcohol DrinkingSardinian alcohol-preferring (sP) ratsSubcutaneous (s.c.)3.3-11 mg/kgIsotonic SalineDose-dependently reduced ethanol (B145695) self-administration.[7][8][9]
Excessive Alcohol DrinkingWithdrawn, ethanol-dependent Wistar ratsSubcutaneous (s.c.)4-11 mg/kgIsotonic SalineReduced ethanol responding.[7][8][10]
Fibromyalgia-like (Reserpine-induced myalgia)ICR-CD1 female miceIntraperitoneal (i.p.)15-60 mg/kg (40 mg/kg optimal)Not specifiedExerted acute dose-dependent antinociceptive effects. Repeated administration led to long-term antinociception.[4]
Fibromyalgia-like (Acid-induced muscle pain)ICR-CD1 female miceIntraperitoneal (i.p.)25-60 mg/kg (40 mg/kg optimal)Not specifiedDemonstrated maximal antihyperalgesic effects at 40 mg/kg.[4]
Neuropathic Pain (Chronic Constriction Injury)Not specifiedNot specified17.8 mg/kg (in combination with Quercetin)Not specifiedShowed synergistic antinociceptive effects with Quercetin (B1663063).[11]
Manic-like BehaviorBStac and HINT1-/- miceNot specifiedNot specifiedNot specifiedAttenuated manic-like behaviors.[6]

Experimental Protocols

I. Preparation of BD1063 Dihydrochloride Solution

Materials:

  • BD1063 dihydrochloride powder

  • Sterile isotonic saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the injection volume (e.g., 1 ml/kg for subcutaneous injection in rats), calculate the required concentration of the BD1063 solution.[8]

  • Weigh the compound: Accurately weigh the required amount of BD1063 dihydrochloride powder in a sterile microcentrifuge tube or vial.

  • Solubilization: Add the calculated volume of sterile isotonic saline to the powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility for in vivo administration.

  • Storage: It is recommended to prepare fresh solutions and use them promptly.[8] If short-term storage is necessary, store at 4°C and protect from light.

II. Administration of BD1063 Dihydrochloride to Rodents

A. Subcutaneous (s.c.) Injection Protocol (Rat Model of Alcohol Self-Administration)

Materials:

  • Prepared sterile BD1063 solution

  • Animal restraints (as required by institutional guidelines)

  • Sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Animal Handling: Gently handle and restrain the rat according to approved animal care and use protocols.

  • Injection Site Preparation: Swab the dorsal skin (scruff of the neck) with 70% ethanol.

  • Injection: Pinch the skin to form a tent. Insert the needle into the base of the tented skin, parallel to the body.

  • Administration: Aspirate briefly to ensure the needle is not in a blood vessel, then slowly inject the BD1063 solution (e.g., at a volume of 1 ml/kg).[8]

  • Post-injection: Withdraw the needle and gently massage the injection site to aid dispersal of the solution.

  • Timing: Administer the solution 15 minutes before the behavioral testing session.[8]

  • Monitoring: Monitor the animal for any adverse reactions post-injection.

B. Intraperitoneal (i.p.) Injection Protocol (Mouse Model of Pain)

Materials:

  • Prepared sterile BD1063 solution

  • Animal restraints

  • Sterile syringes (e.g., 1 ml) and needles (e.g., 27-30 gauge)

  • 70% ethanol

Procedure:

  • Animal Handling: Restrain the mouse, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.

  • Injection Site: Identify the lower right or left quadrant of the abdomen.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

  • Administration: Inject the BD1063 solution.

  • Post-injection: Withdraw the needle and return the mouse to its cage.

  • Timing: For acute effect studies, administer the solution 30 minutes prior to nociceptive testing.[4]

  • Monitoring: Observe the animal for any signs of distress or adverse effects.

Visualizations

Signaling Pathway of BD1063 Action

BD1063_Signaling_Pathway BD1063 BD1063 Sigma1R Sigma-1 Receptor (σ1R) BD1063->Sigma1R Antagonism CellularProcesses Downstream Cellular Processes (e.g., Ion Channel Modulation, Neurotransmitter Release) Sigma1R->CellularProcesses Inhibition of σ1R-mediated signaling

Caption: Proposed mechanism of BD1063 action via antagonism of the Sigma-1 Receptor.

Experimental Workflow for In Vivo Behavioral Studies

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Prep_Solution Prepare BD1063 Solution (in Isotonic Saline) Administration Administer Vehicle or BD1063 (s.c. or i.p.) Prep_Solution->Administration Animal_Acclimation Animal Acclimation & Baseline Measurement Randomization Randomize Animals into Vehicle and BD1063 Groups Animal_Acclimation->Randomization Randomization->Administration Behavioral_Test Behavioral Testing (e.g., Self-Administration, Nociception) Administration->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Preparing BD1063 Dihydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of BD1063 dihydrochloride (B599025), a potent and selective sigma-1 receptor antagonist, in cell culture applications. The following protocols and data are intended to assist researchers in achieving accurate and reproducible results in their in vitro studies.

Introduction

BD1063 dihydrochloride is a valuable pharmacological tool for investigating the role of the sigma-1 receptor in various cellular processes. The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a range of cellular functions, including ion channel modulation, calcium signaling, and cell survival. As a selective antagonist, BD1063 allows for the specific inhibition of sigma-1 receptor activity, making it instrumental in studies related to neuroprotection, cancer biology, and addiction.

Physicochemical Properties and Solubility

Proper preparation of stock solutions is critical for accurate experimental outcomes. The following table summarizes the key properties of BD1063 dihydrochloride and its solubility in common laboratory solvents.

PropertyValue
Molecular Weight 346.12 g/mol
Appearance White to off-white solid
Solubility in Water Soluble up to 100 mg/mL (288.92 mM) with sonication
Solubility in DMSO Approximately 16 mg/mL
Solubility in Ethanol Approximately 5 mg/mL
Solubility in PBS (pH 7.2) Approximately 10 mg/mL

Stock Solution Preparation Protocols

1. High-Concentration Aqueous Stock Solution (e.g., 100 mM in Water)

This protocol is suitable for preparing a highly concentrated stock solution that can be further diluted in culture media.

Materials:

  • BD1063 dihydrochloride powder

  • Sterile, nuclease-free water

  • Sterile, conical tube (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of BD1063 dihydrochloride powder in a sterile conical tube.

  • Add the calculated volume of sterile water to achieve the target concentration (e.g., for 10 mg in 288.9 µL of water to make a 100 mM solution).

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts (30-60 seconds) until the solution is clear.[1]

  • Once completely dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

2. DMSO Stock Solution (e.g., 10 mM)

DMSO is a common solvent for preparing stock solutions of organic compounds.

Materials:

  • BD1063 dihydrochloride powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical tube

  • Vortex mixer

Procedure:

  • Weigh the desired amount of BD1063 dihydrochloride powder in a sterile conical tube.

  • Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., for 10 mg in 2.889 mL of DMSO to make a 10 mM solution).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes.

Storage and Stability

Proper storage is crucial to maintain the integrity of BD1063 dihydrochloride solutions.

Solution TypeStorage TemperatureStability
Solid Powder -20°CAt least 4 years
Aqueous Stock -20°C or -80°CUp to 6 months at -80°C, 1 month at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
DMSO Stock -20°C or -80°CUp to 6 months at -80°C, 1 month at -20°C. Avoid repeated freeze-thaw cycles.

Application Protocols for Cell Culture

1. Neuroprotection Assay in SH-SY5Y or PC12 Cells

This protocol provides a general framework for assessing the neuroprotective effects of BD1063 against a neurotoxic insult.

Materials:

  • SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • BD1063 dihydrochloride working solution (prepared by diluting the stock solution in culture medium)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or glutamate)

  • Cell viability reagent (e.g., MTT, XTT, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y or PC12 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of BD1063 dihydrochloride (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for 1-2 hours.

  • Neurotoxic Insult: Add the neurotoxin to the wells at a pre-determined toxic concentration. Do not add the neurotoxin to the control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using a preferred assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the neuroprotective effect of BD1063.

2. Sigma-1 Receptor Binding Assay

This competitive binding assay can be used to determine the affinity of test compounds for the sigma-1 receptor using a radiolabeled ligand.

Materials:

  • Cell membranes expressing sigma-1 receptors (from cultured cells or tissue homogenates)

  • [³H]-(+)-Pentazocine (radioligand)

  • BD1063 dihydrochloride (as a competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 5-10 nM), and varying concentrations of BD1063 or other test compounds.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).

Visualizations

Signaling Pathway of BD1063 Action

BD1063_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane Sigma1 Sigma-1 Receptor BiP BiP/GRP78 Sigma1->BiP Binding IP3R IP3 Receptor Sigma1->IP3R Modulation NMDAR NMDA Receptor Sigma1->NMDAR Modulation Ca_ER ER Ca2+ Release IP3R->Ca_ER Ca_Mito Mitochondrial Ca2+ Uptake Cell_Survival Cell Survival Ca_Mito->Cell_Survival Modulates Ca_Cyto Cytosolic Ca2+ NMDAR->Ca_Cyto Ca2+ Influx BD1063 BD1063 BD1063->Sigma1 Antagonism Ca_ER->Ca_Cyto Ca_Cyto->Ca_Mito Neuronal_Excitability Neuronal Excitability Ca_Cyto->Neuronal_Excitability Neuronal_Excitability->Cell_Survival Modulates

Caption: Signaling pathway of BD1063 as a sigma-1 receptor antagonist.

Experimental Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Workflow start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with BD1063 (various concentrations) and Vehicle Control incubate1->pretreat incubate2 Incubate 1-2h pretreat->incubate2 add_toxin Add Neurotoxin (e.g., 6-OHDA) incubate2->add_toxin incubate3 Incubate 24-48h add_toxin->incubate3 viability_assay Perform Cell Viability Assay (e.g., MTT) incubate3->viability_assay read_plate Read Absorbance with Plate Reader viability_assay->read_plate analyze Analyze Data & Determine Neuroprotection read_plate->analyze end End analyze->end

Caption: Experimental workflow for an in vitro neuroprotection assay.

By following these guidelines and protocols, researchers can confidently prepare and utilize BD1063 dihydrochloride in their cell culture experiments to further elucidate the role of the sigma-1 receptor in health and disease.

References

Optimal Dosage of BD1063 Dihydrochloride in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the optimal dosage and administration of BD1063 dihydrochloride (B599025), a potent and selective sigma-1 (σ1) receptor antagonist, in various rodent models. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the effective dosages of BD1063 dihydrochloride across different rodent models and experimental paradigms.

Table 1: Effective Dosages of BD1063 in Rat Models

Model/ParadigmSpecies/StrainRoute of AdministrationEffective Dose Range (mg/kg)Key FindingsReference
Ethanol (B145695) Self-AdministrationSardinian alcohol-preferring (sP) ratsSubcutaneous (s.c.)3.3 - 11Dose-dependently reduced ethanol self-administration.[1][2][3]
Ethanol Self-AdministrationWithdrawn, dependent Wistar ratsSubcutaneous (s.c.)4 - 11Significantly reduced ethanol intake.[1][2][3]
Saccharin (B28170) Self-AdministrationWistar and sP ratsSubcutaneous (s.c.)3 - 11Did not significantly affect saccharin self-administration, suggesting selectivity for ethanol reinforcement.[1]
Binge-like EatingPalatable diet-induced obese ratsNot specifiedNot specifiedDose-dependently reduced binge-like eating.[4]
Binge Eating EpisodeFemale Wistar ratsNot specified3 and 7Significantly decreased consumption of highly palatable food in a binge-eating model.[5]
Dystonia ModelNot specifiedUnilateral microinjection into the red nucleusNot specifiedAttenuated dystonia produced by sigma receptor agonists.[6]

Table 2: Effective Dosages of BD1063 in Mouse Models

Model/ParadigmSpecies/StrainRoute of AdministrationEffective Dose (mg/kg)Key FindingsReference
Paclitaxel-Induced Neuropathic PainWild-type (WT) miceNot specifiedNot specifiedAcute administration dose-dependently reversed cold and mechanical allodynia.[4]
Heavy Alcohol DrinkingNot specifiedIntraperitoneal (i.p.)30Dose-dependently reduced alcohol intake and preference.[7]
Sciatic Nerve InjuryNot specifiedIntraperitoneal (i.p.)5Did not markedly modify axonal regeneration but indicated a role in sensory perception.[8]
Neuropathic Pain (Chronic Constriction Injury)Not specifiedNot specified17.8 (in combination with quercetin)Showed synergistic antinociceptive effects.[9]
Cocaine-Induced HyperlocomotionNot specifiedNot specifiedNot specifiedPrevented hyperlocomotion.

Experimental Protocols

Preparation of BD1063 Dihydrochloride Solution for In Vivo Administration

BD1063 dihydrochloride is typically dissolved in an isotonic saline solution for subcutaneous or intraperitoneal administration.[4][7] To aid dissolution, gentle heating and/or sonication can be used.[4] It is recommended to prepare fresh solutions for each experiment.[4]

Protocol:

  • Weigh the required amount of BD1063 dihydrochloride powder. Note that doses are often reported as the free base weight, so a conversion may be necessary depending on the salt form used.[4][7]

  • Dissolve the powder in sterile, isotonic saline to the desired final concentration.

  • If precipitation occurs, gently warm the solution or use an ultrasonic bath until the compound is fully dissolved.

  • Allow the solution to cool to room temperature before administration.

Ethanol Self-Administration in Rats

This protocol is adapted from studies investigating the effect of BD1063 on alcohol consumption in Sardinian alcohol-preferring (sP) and Wistar rats.[1][2][3]

Materials:

  • Operant conditioning chambers equipped with two levers and a liquid delivery system.

  • BD1063 dihydrochloride solution.

  • Ethanol solution (e.g., 10% v/v).

  • Water.

Procedure:

  • Training: Train rats to self-administer ethanol by pressing a designated lever in the operant chamber. The other lever can deliver water. Sessions are typically 30-60 minutes long.

  • Baseline: Establish a stable baseline of ethanol self-administration over several days.

  • Drug Administration: Fifteen minutes prior to the test session, administer BD1063 dihydrochloride or vehicle (isotonic saline) via subcutaneous injection (1 ml/kg).[4] A within-subject Latin square design is often used to counterbalance the order of drug doses.[4]

  • Test Session: Place the rat in the operant chamber and record the number of lever presses for ethanol and water for the duration of the session.

  • Data Analysis: Analyze the data to determine the effect of different doses of BD1063 on ethanol and water intake.

Neuropathic Pain Model in Mice

This protocol is based on studies evaluating the analgesic effects of BD1063 in mouse models of neuropathic pain.[4][9]

Materials:

  • Equipment for inducing neuropathic pain (e.g., chronic constriction injury of the sciatic nerve).

  • Von Frey filaments for assessing mechanical allodynia.

  • Cold plate or acetone (B3395972) test for assessing cold allodynia.

  • BD1063 dihydrochloride solution.

Procedure:

  • Induction of Neuropathic Pain: Surgically induce chronic constriction injury to the sciatic nerve in mice.

  • Baseline Assessment: Before drug administration, assess baseline mechanical and cold sensitivity using von Frey filaments and a cold plate test, respectively.

  • Drug Administration: Administer BD1063 dihydrochloride or vehicle via intraperitoneal injection.

  • Post-treatment Assessment: At various time points after drug administration, re-assess mechanical and cold sensitivity to determine the antinociceptive effects of the compound.

  • Data Analysis: Compare the withdrawal thresholds or response latencies between the BD1063-treated and vehicle-treated groups.

Visualizations

Signaling Pathway of BD1063

BD1063_Signaling_Pathway cluster_cell Neuron cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor (σ1R) IonChannel Ion Channels (e.g., NMDA, Ca²⁺) Sigma1R->IonChannel Modulates Signaling Downstream Signaling (e.g., Ca²⁺ signaling, IP3R) IonChannel->Signaling Neurotransmission Modulation of Neurotransmission Signaling->Neurotransmission BD1063 BD1063 dihydrochloride BD1063->Sigma1R Antagonizes

Caption: Proposed signaling pathway of BD1063 as a sigma-1 receptor antagonist.

Experimental Workflow for Ethanol Self-Administration

Ethanol_Self_Administration_Workflow start Start training Operant Conditioning Training (Ethanol vs. Water) start->training baseline Establish Stable Baseline Ethanol Intake training->baseline randomization Randomize to Treatment Groups (Vehicle or BD1063 doses) baseline->randomization administration Administer BD1063 (s.c.) 15 min pre-session randomization->administration test Ethanol Self-Administration Session administration->test data Record Lever Presses (Ethanol and Water) test->data analysis Data Analysis: Compare Intake Across Doses data->analysis end End analysis->end

Caption: Experimental workflow for assessing the effect of BD1063 on ethanol self-administration in rats.

Logical Relationship of BD1063's Effects

BD1063_Effects_Logic cluster_effects Observed Effects in Rodent Models BD1063 BD1063 Administration Reduced_Alcohol Reduced Alcohol Intake and Reinforcement BD1063->Reduced_Alcohol Reduced_Binge Reduced Binge-Like Eating BD1063->Reduced_Binge Antinociceptive Antinociceptive Effects in Neuropathic Pain BD1063->Antinociceptive No_Effect_Saccharin No Significant Effect on Saccharin Intake BD1063->No_Effect_Saccharin

Caption: Logical relationship of the primary effects of BD1063 observed in rodent models.

References

Application Notes and Protocols for BD1063 Dihydrochloride in Operant Conditioning Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2] The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of calcium signaling, neurotransmitter release, and cellular stress responses.[1][3][4][5] Due to its role in these fundamental processes, the sigma-1 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including substance use disorders.[6][7]

These application notes provide a comprehensive overview of the use of BD1063 dihydrochloride in operant conditioning paradigms, a set of behavioral assays used to study the reinforcing and motivational properties of drugs and other stimuli. The protocols and data presented herein are intended to guide researchers in designing and conducting experiments to evaluate the effects of BD1063 on operant behaviors, particularly in the context of addiction research.

Mechanism of Action

BD1063 acts as a selective antagonist at the sigma-1 receptor.[2] In its resting state, the sigma-1 receptor is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the endoplasmic reticulum.[5][8] Upon stimulation by agonists or cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other parts of the cell, where it interacts with various ion channels, G-protein coupled receptors, and other signaling proteins.[8] As an antagonist, BD1063 is thought to stabilize the inactive conformation of the sigma-1 receptor, preventing its dissociation from BiP and subsequent downstream signaling.[8] This action can modulate the effects of various psychoactive substances. For instance, BD1063 has been shown to reduce methamphetamine-induced dopamine (B1211576) release in the nucleus accumbens.[9]

Applications in Operant Conditioning

Operant conditioning paradigms are essential tools for studying the reinforcing effects of drugs of abuse and for screening potential therapeutic agents. BD1063 has been investigated in several such paradigms, primarily focusing on its ability to modulate the self-administration of addictive substances.

Key applications of BD1063 in this context include:

  • Investigating the role of the sigma-1 receptor in drug reinforcement: By observing how BD1063 alters drug self-administration, researchers can infer the involvement of the sigma-1 receptor in the rewarding effects of the substance.

  • Evaluating the therapeutic potential of sigma-1 receptor antagonism for addiction: A reduction in drug-seeking and drug-taking behavior following BD1063 administration can indicate its potential as a treatment for substance use disorders.

  • Assessing the specificity of drug effects: Comparing the effects of BD1063 on the self-administration of a drug of abuse versus a natural reward (e.g., saccharin) can help determine if the compound specifically targets addiction-related processes or has more general effects on motivation and reward.[10][11]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of BD1063 on operant responding for ethanol (B145695) and cocaine.

Table 1: Effects of BD1063 on Ethanol Self-Administration in Rats

Animal ModelReinforcerRoute of AdministrationBD1063 Dose (mg/kg)Effect on RespondingCitation
Sardinian alcohol-preferring (sP) ratsEthanolSubcutaneous3.3 - 11Dose-dependent reduction[10][11]
Withdrawn, dependent Wistar ratsEthanolSubcutaneous4 - 11Dose-dependent reduction[10][11]
Non-dependent Wistar ratsEthanolSubcutaneousUp to 11No significant modification[10][11]
sP ratsSaccharin (B28170)SubcutaneousUp to 11No reliable effect[10]
Wistar ratsSaccharinSubcutaneousUp to 11No reliable effect[10]
sP rats (Progressive Ratio)EthanolSubcutaneousUp to 11Dose-dependent reduction in breakpoint[10][11]

Table 2: Effects of BD1063 on Cocaine Self-Administration in Rats

Animal ModelReinforcerRoute of AdministrationBD1063 Dose (mg/kg)Effect on RespondingCitation
RatsCocaine (0.32 mg/kg/injection)Intraperitoneal3.2Small but significant increase[12]
RatsCocaine (0.32 mg/kg/injection)Intraperitoneal10 and 32Small but significant decrease[12]
RatsCocaineIntraperitonealNot specifiedNo effect when administered alone[13][14]
RatsCocaineIntraperitoneal10In combination with a DAT inhibitor, shifted the cocaine dose-effect function leftward[15]

Experimental Protocols

The following are generalized protocols for conducting operant conditioning studies with BD1063. These should be adapted based on the specific research question, animal model, and available equipment.

Protocol 1: Ethanol Self-Administration

1. Subjects:

  • Male Wistar or Sardinian alcohol-preferring (sP) rats, weighing 250-300g at the start of the experiment.

  • House animals individually in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Provide ad libitum access to food and water unless otherwise specified by the experimental design.

2. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a cue light above each lever.

  • The chamber should be enclosed in a sound-attenuating cubicle with a fan for ventilation.

3. Procedure:

  • Training:

    • Initially, train rats to press a lever for a 10% (w/v) ethanol solution during daily 30-minute sessions.

    • Reinforcement is delivered on a fixed-ratio 1 (FR1) schedule, where each lever press results in the delivery of 0.1 ml of the ethanol solution.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in responding over three consecutive days).

  • Drug Administration:

    • Prepare BD1063 dihydrochloride in a sterile vehicle (e.g., 0.9% saline).

    • Administer BD1063 via subcutaneous (s.c.) injection at the desired doses (e.g., 0, 3.3, 7, 11 mg/kg) 30 minutes before the start of the operant session.

    • A within-subjects design is often used, where each animal receives each dose in a counterbalanced order.

  • Testing:

    • Following drug administration, place the rats in the operant chambers and allow them to self-administer ethanol for the session duration.

    • Record the number of lever presses on both the active (ethanol-delivering) and inactive levers.

  • Control Experiments:

    • To assess the specificity of BD1063's effects, a separate cohort of animals can be trained to self-administer a palatable, non-drug reinforcer such as a saccharin solution.[10][11]

Protocol 2: Cocaine Self-Administration

1. Subjects:

  • Male rats (e.g., Sprague-Dawley or Wistar), surgically implanted with an intravenous (i.v.) catheter.

  • Allow animals to recover from surgery for at least one week before starting the experiment.

2. Apparatus:

  • Operant conditioning chambers as described in Protocol 1, but equipped with a syringe pump for i.v. drug delivery.

3. Procedure:

  • Training:

    • Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on an FR1 schedule.

    • Each lever press results in an i.v. infusion of cocaine delivered over a few seconds.

    • Continue training until stable responding is established.

  • Drug Administration:

    • Prepare BD1063 dihydrochloride in a sterile vehicle.

    • Administer BD1063 via intraperitoneal (i.p.) injection at the desired doses (e.g., 0, 3.2, 10, 32 mg/kg) 5-15 minutes before the session.[16]

  • Testing:

    • Conduct sessions where rats can self-administer cocaine following BD1063 pretreatment.

    • Record lever presses on both active and inactive levers.

  • Progressive-Ratio Schedule:

    • To assess the motivation to take the drug, a progressive-ratio (PR) schedule can be employed.[10][11] Under this schedule, the number of lever presses required to receive a reinforcer increases with each successive reinforcer. The "breakpoint," or the last ratio completed, serves as a measure of motivation.

Mandatory Visualizations

Signaling Pathway

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Target Downstream Targets BiP BiP S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Associated S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Dissociates from BiP Agonist Agonist (e.g., PRE-084) Agonist->S1R_inactive Binds & Activates BD1063 BD1063 (Antagonist) BD1063->S1R_inactive Binds & Stabilizes IonChannels Ion Channels (e.g., K+ channels) S1R_active->IonChannels Modulates GPCRs GPCRs S1R_active->GPCRs Modulates SignalingProteins Other Signaling Proteins S1R_active->SignalingProteins Modulates Operant_Conditioning_Workflow start Start: Animal Acclimation & Handling surgery Surgery (if i.v. self-administration) start->surgery training Operant Conditioning Training (e.g., FR1 schedule) recovery Recovery Period surgery->recovery recovery->training baseline Establish Stable Baseline Responding training->baseline randomization Randomize Animals to Treatment Groups/Dose Order baseline->randomization drug_prep Prepare BD1063 Dihydrochloride & Vehicle Solutions pretreatment Administer BD1063 or Vehicle (s.c. or i.p.) randomization->pretreatment testing Operant Conditioning Session (e.g., self-administration) pretreatment->testing data_collection Data Collection: - Active/Inactive Lever Presses - Reinforcers Earned testing->data_collection data_analysis Data Analysis (e.g., ANOVA, post-hoc tests) data_collection->data_analysis end End of Experiment data_analysis->end

References

Application Notes and Protocols for BD1063 Dihydrochloride in Electrophysiology Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[1][2] Its ability to modulate various ion channels through the antagonism of the σ1 receptor makes it a valuable pharmacological tool for investigating neuronal excitability, synaptic transmission, and the pathophysiology of neurological and psychiatric disorders. These application notes provide detailed protocols and quantitative data for the use of BD1063 dihydrochloride in patch clamp electrophysiology studies, enabling researchers to probe its effects on voltage-gated ion channels.

Mechanism of Action

The primary mechanism of action of BD1063 is the blockade of the σ1 receptor.[1] The σ1 receptor itself is a ligand-operated chaperone protein that can translocate from the endoplasmic reticulum to the plasma membrane upon stimulation.[3][4] At the plasma membrane, it interacts with and modulates the function of various ion channels, including voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.[3][5] By antagonizing the σ1 receptor, BD1063 prevents these modulatory effects, thereby influencing ion channel activity and neuronal function.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for the application of BD1063 dihydrochloride in patch clamp electrophysiology experiments.

Table 1: Properties of BD1063 Dihydrochloride

PropertyValueReference
Molecular Weight346.12 g/mol [6][7]
Ki for σ1 Receptor9 ± 1 nM[1]
Selectivity>49-fold over σ2 receptor[1]
Solubility (Water)Up to 100 mM[8]
Solubility (DMSO)~28.89 mM[9]

Table 2: Effects of BD1063 on Voltage-Gated Ion Channels

Ion Channel TypeCell TypeBD1063 ConcentrationObserved EffectReference
Voltage-Gated Na+--Indirect modulation via σ1 receptor antagonism[3]
Voltage-Gated Ca2+Sensory Neurons10 µMIncreased ICa in injured neurons
Voltage-Gated K+--Indirect modulation via σ1 receptor antagonism[3]
TRPC5 ChannelsEndothelial Cells10-100 µMInhibition of sustained calcium responses

Experimental Protocols

Preparation of BD1063 Dihydrochloride Stock Solution

A stock solution of BD1063 dihydrochloride is the first step for its use in patch clamp experiments.

Materials:

  • BD1063 dihydrochloride powder

  • Sterile, deionized water or DMSO

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of BD1063 dihydrochloride powder to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM). BD1063 is readily soluble in water up to 100 mM.[8]

  • Weigh the powder accurately and dissolve it in the appropriate volume of sterile, deionized water or DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[6]

Whole-Cell Patch Clamp Recording Protocol

This protocol outlines a general procedure for whole-cell patch clamp recordings to study the effects of BD1063 on ion channels in cultured neurons or acute brain slices.

Materials:

  • Cultured neurons on coverslips or prepared acute brain slices

  • Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Artificial cerebrospinal fluid (aCSF) or external recording solution

  • Internal pipette solution

  • BD1063 dihydrochloride stock solution

  • Perfusion system

Procedure:

  • Cell/Slice Preparation:

    • For cultured neurons, place a coverslip in the recording chamber.

    • For acute brain slices, transfer a slice to the recording chamber.

    • Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 1.5-2 mL/min.[10]

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[10]

    • Fill the pipette with the appropriate internal solution, ensuring no air bubbles are trapped at the tip.

  • Obtaining a Gigaohm Seal and Whole-Cell Configuration:

    • Under visual control, approach a target neuron with the patch pipette while applying positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

    • Apply gentle suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Baseline Recording:

    • Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.

    • Record baseline ion channel activity in the absence of BD1063. This may involve applying voltage steps to elicit voltage-gated currents.

  • Application of BD1063:

    • Prepare the desired final concentration of BD1063 by diluting the stock solution into the aCSF.

    • Apply BD1063 to the recording chamber via the perfusion system.

    • Allow sufficient time for the drug to equilibrate and exert its effects.

  • Data Acquisition:

    • Record the activity of the ion channel(s) of interest in the presence of BD1063 using the same voltage protocols as in the baseline recording.

    • To determine the dose-response relationship, apply increasing concentrations of BD1063.

  • Washout:

    • To test for the reversibility of the drug's effects, perfuse the chamber with drug-free aCSF.

Table 3: Example Solutions for Whole-Cell Patch Clamp

SolutionComposition
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose. Oxygenated with 95% O2 / 5% CO2.
K-Gluconate Based Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH.[10]

Mandatory Visualizations

Signaling Pathway of BD1063 Action

BD1063_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum BD1063 BD1063 Sigma1_PM Sigma-1 Receptor BD1063->Sigma1_PM Antagonizes Nav Nav Channel Cav Cav Channel Kv Kv Channel Sigma1_PM->Nav Modulates Sigma1_PM->Cav Modulates Sigma1_PM->Kv Modulates Sigma1_ER Sigma-1 Receptor Sigma1_ER->Sigma1_PM Translocates upon stimulation BiP BiP Sigma1_ER->BiP Bound in resting state

Caption: Signaling pathway of BD1063 action.

Experimental Workflow for Patch Clamp Study

Patch_Clamp_Workflow prep Prepare Stock Solution of BD1063 application Apply BD1063 via Perfusion System prep->application cell_prep Prepare Cultured Neurons or Acute Brain Slices seal Obtain Gigaohm Seal and Whole-Cell Configuration cell_prep->seal pipette_prep Pull and Fill Patch Pipette pipette_prep->seal baseline Record Baseline Ion Channel Activity seal->baseline baseline->application recording Record Ion Channel Activity in Presence of BD1063 application->recording washout Washout with Drug-Free Solution recording->washout analysis Data Analysis washout->analysis

Caption: Experimental workflow for a patch clamp study with BD1063.

References

Application Notes and Protocols for Photolabeling Sigma-1 Receptors with BD1063 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing photoaffinity labeling techniques with analogs of BD1063 to study the sigma-1 receptor (S1R). The protocols detailed below, from ligand synthesis to proteomic analysis, are intended to facilitate the identification of S1R binding partners and the elucidation of its complex signaling pathways.

Introduction

The sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), where it plays a crucial role in cellular stress responses and modulates a variety of signaling pathways.[1][2] BD1063 is a well-characterized potent and selective antagonist of the S1R.[3][4][5] Photoaffinity labeling is a powerful technique that utilizes a photoreactive version of a ligand to covalently bind to its target receptor upon activation by UV light. This allows for the identification and characterization of the receptor and its interacting partners. This document outlines the necessary protocols for synthesizing and utilizing photoactivatable analogs of BD1063 for S1R research.

Quantitative Data of BD1063 and Analogs

The following table summarizes the binding affinities (Ki) of BD1063 and various piperazine (B1678402) and piperidine (B6355638) derivatives for the sigma-1 receptor. This data is essential for selecting appropriate ligands for photolabeling studies and for interpreting experimental results.

CompoundChemical ClassSigma-1 Receptor Affinity (Ki, nM)Reference
BD1063 Piperazine4.43 [1]
Haloperidol (B65202)Butyrophenone2.5[5]
Compound 1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2[5]
Compound 5 Piperidine derivative3.64[1]
Compound 9 (o-nitrophenethyl)piperazine4.9 (for sigma-2)[2]
Compound 10 (m-nitrophenethyl)piperazine<1.0[2]
Compound 11 Piperidine derivative6.2[1][4]
Compound 15 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.6[6]
Compound 16 Piperazine derivative37.8[4]
PRE-084Piperazine (Agonist)44 (IC50)[1]
S1RAPiperazine (Antagonist)17.0[1]

Experimental Protocols

I. Synthesis of Photoactivatable BD1063 Analogs

The synthesis of a photoactivatable BD1063 analog involves the introduction of a photoreactive moiety, such as a diazirine or an azido (B1232118) group, into the BD1063 scaffold. The following is a generalized protocol for the synthesis of a diazirine-containing BD1063 analog.

A. Synthesis of a Diazirine-Functionalized Precursor

A common strategy for synthesizing aliphatic diazirines is a one-pot reaction from a ketone precursor.[7][8]

  • Ketone Synthesis: Synthesize a ketone derivative of a BD1063 precursor. This may involve standard organic chemistry reactions to introduce a ketone functionality at a suitable position on the molecule that is not critical for receptor binding.

  • Diaziridination: Dissolve the ketone precursor in an appropriate solvent (e.g., methanol) and treat with an aminating agent (e.g., hydroxylamine-O-sulfonic acid) in the presence of a base (e.g., potassium hydroxide) and ammonia.[7] This reaction converts the ketone into a diaziridine.

  • Oxidation: The resulting diaziridine is then oxidized to the diazirine using an oxidizing agent such as iodine or manganese dioxide.[9] The reaction should be performed in the dark to prevent premature activation of the diazirine.[9]

  • Purification: The final diazirine-containing precursor is purified using column chromatography.

B. Coupling of the Diazirine Precursor to the BD1063 Scaffold

  • The purified diazirine precursor, which should contain a reactive handle (e.g., a carboxylic acid or an amine), is then coupled to the appropriate fragment of the BD1063 molecule using standard peptide coupling or nucleophilic substitution reactions.[9][10]

  • The final photoactivatable BD1063 analog is purified by HPLC.

Note: For detailed synthetic schemes and characterization data, it is crucial to consult specialized organic chemistry literature on the synthesis of photoaffinity probes.[7][8][9][10]

II. Radioligand Binding Assays

To characterize the binding affinity of the newly synthesized BD1063 analogs, competitive radioligand binding assays are performed.[11][12]

Materials:

  • Membrane preparations from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver membranes).[11][12]

  • Radioligand: [³H]-(+)-pentazocine (a selective S1R agonist).[11][12]

  • Unlabeled BD1063 analog (the compound to be tested).

  • Non-specific binding control: Haloperidol.[11]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the unlabeled BD1063 analog.

  • In a 96-well plate, add the membrane preparation, the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kd, and varying concentrations of the unlabeled BD1063 analog.

  • For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol (e.g., 10 µM).[11]

  • Incubate the plate at 37°C for 90 minutes.[11]

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

III. Photolabeling of Sigma-1 Receptors

This protocol describes the covalent cross-linking of the photoactivatable BD1063 analog to the sigma-1 receptor.

Materials:

  • Cells or membrane preparations expressing the sigma-1 receptor.

  • Photoactivatable BD1063 analog.

  • UV lamp (e.g., 350-365 nm for diazirines).

  • Ice-cold PBS.

  • Protease inhibitors.

Protocol:

  • Incubate the cells or membrane preparation with the photoactivatable BD1063 analog in the dark at a concentration determined by its binding affinity (typically 3-5 times the Ki value).

  • To demonstrate specificity, include control samples with an excess of a non-photoreactive S1R ligand (e.g., BD1063 or haloperidol) to block the binding of the photoprobe.

  • Place the samples on ice and irradiate with UV light for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.

  • After irradiation, wash the samples with ice-cold PBS to remove unbound probe.

  • Lyse the cells or solubilize the membranes in a buffer containing protease inhibitors.

  • The photolabeled proteins are now ready for identification.

IV. Identification of Photolabeled Proteins by Mass Spectrometry

The following is a general workflow for the enrichment and identification of proteins that have been covalently labeled by the photoactivatable BD1063 analog.[11][13][14]

A. Enrichment of Labeled Proteins

If the photoaffinity probe contains a biotin (B1667282) tag, the labeled proteins can be enriched using streptavidin-coated beads.[15]

  • Incubate the cell lysate containing the photolabeled proteins with streptavidin-coated magnetic beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the biotinylated proteins from the beads.

B. Sample Preparation for Mass Spectrometry

  • In-gel Digestion:

    • Separate the enriched proteins by SDS-PAGE.

    • Visualize the protein bands (e.g., by Coomassie or silver staining).

    • Excise the protein band corresponding to the expected molecular weight of the S1R and any other specifically labeled bands.

    • Destain the gel pieces.

    • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Digest the proteins in-gel with a protease such as trypsin overnight.

    • Extract the resulting peptides from the gel.

  • In-solution Digestion:

    • Elute the enriched proteins from the affinity beads.

    • Reduce and alkylate the proteins in solution.

    • Digest the proteins with trypsin.

C. Mass Spectrometry Analysis

  • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

  • The MS/MS data is then searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the proteins.[3][11]

  • The identification of the sigma-1 receptor and any co-purified proteins will provide insights into the direct binding partners of the BD1063 analog.

Visualizations

Sigma-1 Receptor Signaling Pathway

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_stimulus Stimulus cluster_downstream Downstream Effects s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Inactivated State ip3r IP3 Receptor s1r->ip3r Stabilization ion_channels Ion Channel Modulation s1r->ion_channels cell_survival Cell Survival s1r->cell_survival neuroinflammation ↓ Neuroinflammation s1r->neuroinflammation ca_signaling Modulation of Ca2+ Signaling ip3r->ca_signaling agonist Agonist (e.g., PRE-084) agonist->s1r Activation antagonist Antagonist (e.g., BD1063) antagonist->s1r Inhibition stress Cellular Stress stress->s1r Activation

Caption: Sigma-1 receptor signaling pathway modulation by ligands and stress.

Experimental Workflow for Photolabeling and Protein Identification

photolabeling_workflow start Start: Cells/Membranes expressing S1R incubation Incubation with Photoactivatable BD1063 Analog start->incubation uv UV Irradiation (e.g., 350 nm) incubation->uv lysis Cell Lysis / Solubilization uv->lysis enrichment Enrichment of Labeled Proteins (e.g., Streptavidin beads) lysis->enrichment digestion Protein Digestion (e.g., Trypsin) enrichment->digestion ms LC-MS/MS Analysis digestion->ms identification Protein Identification (Database Search) ms->identification end End: Identified S1R Interacting Proteins identification->end

Caption: Workflow for identifying S1R interacting proteins using photolabeling.

Logical Relationship of Photoaffinity Labeling Components

pal_components probe Photoaffinity Probe (BD1063 Analog) Pharmacophore (BD1063 core) Photoreactive Group (e.g., Diazirine) receptor Sigma-1 Receptor Binding Site Amino Acid Residues probe:p->receptor:bs Specific Binding probe:pr->receptor:aa Covalent Bond Formation uv UV Light uv->probe:pr Activation

Caption: Components and interactions in photoaffinity labeling of S1R.

References

Application Notes and Protocols for Assessing the Efficacy of BD1063 Dihydrochloride through Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD1063 dihydrochloride (B599025) is a potent and selective sigma-1 (σ₁) receptor antagonist, exhibiting a binding affinity (Ki) of approximately 9 nM for the σ₁ receptor with over 49-fold selectivity compared to the sigma-2 (σ₂) receptor.[1] The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and neuronal plasticity.[2][3] Antagonism of the σ₁ receptor by BD1063 has shown potential therapeutic utility in preclinical models of substance abuse, neuropathic pain, and mood disorders.

These application notes provide detailed protocols for a panel of behavioral assays designed to assess the efficacy of BD1063 dihydrochloride in rodent models. The included methodologies cover domains relevant to addiction, pain, and affective disorders, providing a framework for preclinical evaluation of this compound.

Mechanism of Action: Sigma-1 Receptor Signaling

The sigma-1 receptor is a ligand-operated chaperone protein that, under resting conditions, is associated with the binding immunoglobulin protein (BiP) at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon stimulation by agonist ligands or in response to cellular stress, the sigma-1 receptor dissociates from BiP and translocates to interact with various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated Ca²⁺ and K⁺ channels) and G-protein coupled receptors. This interaction modulates downstream signaling cascades, influencing neurotransmitter release, synaptic plasticity, and cell survival pathways. BD1063, as a sigma-1 receptor antagonist, is hypothesized to exert its effects by preventing this dissociation and subsequent modulation of target proteins, thereby attenuating the downstream signaling events that contribute to the pathophysiology of various neurological and psychiatric disorders.

BD1063_Mechanism_of_Action cluster_er Endoplasmic Reticulum cluster_cellular Cellular Environment cluster_downstream Downstream Effects ER_Lumen ER Lumen BiP BiP Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->BiP Associated Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Dissociates from BiP Agonist_Stress Agonist Ligand or Cellular Stress Agonist_Stress->Sigma1R_inactive Stimulates Dissociation BD1063 BD1063 BD1063->Sigma1R_inactive Antagonizes/ Prevents Dissociation Client_Proteins Client Proteins (Ion Channels, GPCRs) Sigma1R_active->Client_Proteins Interacts with Signaling_Modulation Modulation of Cellular Signaling Client_Proteins->Signaling_Modulation Therapeutic_Effects Therapeutic Effects Signaling_Modulation->Therapeutic_Effects Operant_Self_Administration_Workflow Start Start Training Training: Sucrose Fading to Ethanol Start->Training Stable_Baseline Establish Stable Baseline of Ethanol Self-Administration Training->Stable_Baseline Drug_Administration Administer BD1063 or Vehicle Stable_Baseline->Drug_Administration Testing_Session Operant Session (e.g., 30-60 min) Drug_Administration->Testing_Session Data_Recording Record Lever Presses and Ethanol Intake Testing_Session->Data_Recording Data_Analysis Statistical Analysis (ANOVA) Data_Recording->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for BD1063 Dihydrochloride Administration in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the preparation and administration of BD1063 dihydrochloride (B599025), a potent and selective sigma-1 receptor antagonist, for in vivo studies in mice. Detailed methodologies for experimental setups in neuropathic pain and addiction models are outlined, accompanied by quantitative data and visualizations to guide researchers in their study design.

Compound Information

Name: BD1063 dihydrochloride Chemical Name: 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride Mechanism of Action: BD1063 is a selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. By binding to the σ1R, BD1063 allosterically modulates the activity of various ion channels and signaling proteins, thereby influencing neuronal excitability and cellular stress responses.

Data Presentation

Solubility and Solution Preparation

BD1063 dihydrochloride is soluble in aqueous solutions. For in vivo studies in mice, sterile isotonic saline (0.9% NaCl) or water are the recommended vehicles.

SolventMaximum Concentration
Water100 mM
Isotonic Saline~10 mg/mL

Protocol for Solution Preparation:

  • Weigh the desired amount of BD1063 dihydrochloride powder.

  • Reconstitute in sterile isotonic saline or water to the desired stock concentration.

  • If necessary, use gentle vortexing or sonication to ensure complete dissolution.

  • For intravenous administration, filter the final solution through a 0.22 µm sterile filter.

  • It is recommended to prepare fresh solutions daily. Aqueous solutions should not be stored for more than one day.

Recommended Dosages for Mouse Studies

The effective dose of BD1063 dihydrochloride in mice varies depending on the administration route and the experimental model.

Administration RouteModelEffective Dose Range (mg/kg)Reference
Subcutaneous (s.c.)Addiction (Ethanol)3.3 - 11--INVALID-LINK--
Intraperitoneal (i.p.)Neuropathic Pain25 - 60--INVALID-LINK--
Intraperitoneal (i.p.)Addiction (Cocaine)1 - 30--INVALID-LINK--
Quantitative Data from In Vivo Studies

Neuropathic Pain Model (Fibromyalgia-like)

  • Model: Reserpine-Induced Myalgia (RIM6) in ICR-CD1 female mice

  • Administration Route: Intraperitoneal (i.p.)

  • Endpoint: Thermal hyperalgesia (hind paw withdrawal latency)

Dose (mg/kg)Mean Withdrawal Latency (s) ± SEM (Post-treatment)p-value vs. Vehicle
Vehicle~4.5 ± 0.5-
15~5.0 ± 0.6p = 0.225
20~5.2 ± 0.7p = 0.686
25~7.0 ± 0.8< 0.05
40~8.5 ± 0.9< 0.05
60~7.8 ± 0.7< 0.05

Data adapted from Vidal-Torres et al., 2022.

Addiction Model (Ethanol Self-Administration)

  • Model: Ethanol-dependent Wistar rats

  • Administration Route: Subcutaneous (s.c.)

  • Endpoint: Reduction in ethanol (B145695) self-administration

Dose (mg/kg)% Reduction in Ethanol Self-Administration (approx.)p-value vs. Vehicle
4.4~20%NS
7~40%< 0.05
11~50%< 0.01

Data adapted from Sabino et al., 2009.

Experimental Protocols

Administration Protocols

Subcutaneous (s.c.) Injection Protocol:

  • Animal Restraint: Manually restrain the mouse by grasping the loose skin at the nape of the neck.

  • Injection Site: Lift the skin over the dorsal midline (scruff) to form a tent.

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to ensure the needle is not in a blood vessel.

  • Administration: Inject the BD1063 solution slowly.

  • Volume: The injection volume should not exceed 10 ml/kg.

Intraperitoneal (i.p.) Injection Protocol:

  • Animal Restraint: Manually restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: Insert a 25-27 gauge needle at a 30-45 degree angle. Aspirate to ensure the needle has not entered the intestine or bladder.

  • Administration: Inject the BD1063 solution.

  • Volume: The injection volume should not exceed 10 ml/kg.

Neuropathic Pain Model: Von Frey Test

This protocol assesses mechanical allodynia, a common symptom of neuropathic pain.

  • Acclimation: Place mice in individual compartments on a wire mesh platform for at least 30 minutes before testing.

  • Filament Application: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% withdrawal threshold can be calculated using the up-down method.

  • Procedure: Administer BD1063 or vehicle at the desired dose and time point before conducting the von Frey test.

Addiction Model: Ethanol Self-Administration

This protocol is used to evaluate the effect of BD1063 on the reinforcing properties of ethanol.

  • Training: Train mice to self-administer ethanol in an operant chamber. This typically involves an initial period of sweetened ethanol solution that is gradually faded to an ethanol-only solution. A fixed-ratio 1 (FR1) schedule of reinforcement is commonly used, where one lever press results in one infusion of ethanol.

  • Baseline: Establish a stable baseline of ethanol self-administration over several days.

  • Drug Administration: Administer BD1063 or vehicle via the desired route (e.g., s.c.) at a specified time before the self-administration session (e.g., 15 minutes prior).

  • Testing: Place the mouse in the operant chamber and record the number of active and inactive lever presses and the total volume of ethanol consumed during the session.

  • Data Analysis: Compare the number of rewards earned and the volume of ethanol consumed between the BD1063-treated and vehicle-treated groups.

Mandatory Visualizations

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Modulation Downstream Modulation Sigma1R_BiP σ1R-BiP Complex Sigma1R σ1R (Active) Sigma1R_BiP->Sigma1R Ligand (e.g., Agonist) Binding or Cellular Stress BiP BiP Sigma1R->BiP Dissociation IonChannels Ion Channels (e.g., NMDA-R, CaV) Sigma1R->IonChannels Modulates Activity SignalingProteins Signaling Proteins (e.g., PLC, IP3R) Sigma1R->SignalingProteins Modulates Activity CellularResponse Modulation of Neuronal Excitability & Cellular Homeostasis IonChannels->CellularResponse SignalingProteins->CellularResponse BD1063 BD1063 (Antagonist) BD1063->Sigma1R Blocks Activation

Caption: Sigma-1 Receptor Signaling Pathway and the Antagonistic Action of BD1063.

Neuropathic_Pain_Workflow cluster_Induction Model Induction cluster_Treatment Treatment cluster_Assessment Behavioral Assessment cluster_Analysis Data Analysis Induction Induce Neuropathic Pain (e.g., Reserpine-Induced Myalgia) Treatment_Group Administer BD1063 (i.p.) (25-60 mg/kg) Induction->Treatment_Group Vehicle_Group Administer Vehicle (i.p.) Induction->Vehicle_Group Acclimation Acclimate Mice to Test Environment Treatment_Group->Acclimation Vehicle_Group->Acclimation VonFrey Perform Von Frey Test (Measure Mechanical Allodynia) Acclimation->VonFrey Analysis Compare Paw Withdrawal Thresholds between Groups VonFrey->Analysis

Caption: Experimental Workflow for a Neuropathic Pain Study Using BD1063.

Addiction_Workflow cluster_Training Training Phase cluster_Baseline Baseline Establishment cluster_Treatment Treatment Phase cluster_Testing Testing Phase cluster_Analysis Data Analysis Training Train Mice for Ethanol Self-Administration (FR1) Baseline Establish Stable Baseline of Ethanol Intake Training->Baseline Treatment_Group Administer BD1063 (s.c.) (3.3-11 mg/kg) Baseline->Treatment_Group Vehicle_Group Administer Vehicle (s.c.) Baseline->Vehicle_Group Testing Measure Ethanol Self-Administration (Lever Presses, Volume Consumed) Treatment_Group->Testing Vehicle_Group->Testing Analysis Compare Ethanol Intake between Groups Testing->Analysis

Caption: Experimental Workflow for an Addiction Study Using BD1063.

Application Notes and Protocols: Light/Dark Box Test with BD1063 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The light/dark box test is a widely utilized behavioral assay to assess anxiety-like (anxiolytic or anxiogenic) behavior in rodents.[1][2][3][4] The test leverages the innate aversion of rodents to brightly illuminated, open spaces and their natural tendency to explore novel environments.[1][2] This conflict in motivation results in observable behaviors that can be quantified to evaluate the effects of pharmacological compounds. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments, while anxiogenic compounds have the opposite effect.[1][3]

BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 (σ1) receptor.[5][6] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and neurological processes. While the role of sigma-1 receptor modulation in anxiety is an active area of research, studies involving sigma-1 receptor knockout mice have shown normal anxiety-like behavior in the light/dark box test, suggesting that antagonism of this receptor may not produce a strong anxiolytic or anxiogenic phenotype under baseline conditions.

These application notes provide a detailed protocol for conducting the light/dark box test to evaluate the effects of BD1063 dihydrochloride.

Data Presentation

As no direct studies of BD1063 dihydrochloride in the light/dark box test have been published, the following table presents hypothetical data based on the findings in sigma-1 receptor knockout mice, which did not show significant differences in anxiety-like behavior compared to wild-type controls. This table is for illustrative purposes to demonstrate how data from such an experiment would be structured.

Table 1: Representative Data for Light/Dark Box Test with BD1063 Dihydrochloride

Treatment GroupTime in Light (s)Time in Dark (s)TransitionsDistance Traveled (cm)
Vehicle Control150 ± 15450 ± 1525 ± 31200 ± 100
BD1063 (1 mg/kg)145 ± 18455 ± 1824 ± 41180 ± 120
BD1063 (5 mg/kg)155 ± 12445 ± 1226 ± 31210 ± 110
BD1063 (10 mg/kg)152 ± 16448 ± 1625 ± 41195 ± 105

Data are presented as mean ± SEM. No statistically significant differences are expected between the vehicle and BD1063-treated groups in this specific assay under baseline conditions.

Experimental Protocols

This section outlines a detailed methodology for the light/dark box test for assessing the effects of BD1063 dihydrochloride in mice.

Materials
  • Light/Dark Box Apparatus: A rectangular box (e.g., 45 cm x 27 cm x 27 cm) divided into a small, dark compartment (approximately 1/3 of the total area) and a large, illuminated compartment (approximately 2/3 of the total area).[7] The two compartments are connected by an opening (e.g., 7.5 cm x 7.5 cm) at the floor level.[7] The light compartment should be brightly lit (e.g., 300-400 lux), while the dark compartment should be minimally illuminated.

  • BD1063 dihydrochloride

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Experimental Animals: Male mice (e.g., C57BL/6 strain), 8-10 weeks old. Male rodents are often used as the test has been extensively validated for this sex.[1]

  • Video tracking software for automated recording and analysis of behavior.

  • Standard laboratory equipment (syringes, needles, beakers, etc.).

Procedure
  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. They should also be habituated to the testing room for at least 30 minutes prior to the start of the test.

  • Drug Administration: Administer BD1063 dihydrochloride or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes). The dosage will depend on the specific research question.

  • Test Initiation: Place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.

  • Data Collection: Immediately start the video recording and tracking software. Allow the mouse to freely explore the apparatus for a set duration, typically 5 to 10 minutes.

  • Behavioral Parameters: The following parameters should be recorded and analyzed:[1]

    • Time spent in the light compartment: The primary measure of anxiety-like behavior.

    • Time spent in the dark compartment.

    • Number of transitions: The number of times the animal moves between the light and dark compartments.

    • Latency to enter the dark compartment: The time it takes for the animal to first move from the light to the dark compartment.

    • Total distance traveled: An indicator of general locomotor activity.

  • Apparatus Cleaning: Thoroughly clean the apparatus with a suitable disinfectant (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation drug_admin Drug Administration acclimation->drug_admin drug_prep BD1063 & Vehicle Preparation drug_prep->drug_admin placement Placement in Light Box drug_admin->placement recording Behavioral Recording (5-10 min) placement->recording data_extraction Data Extraction recording->data_extraction stats Statistical Analysis data_extraction->stats interpretation Interpretation of Results stats->interpretation

Caption: Workflow for the light/dark box test with BD1063.

Signaling Pathway

While the direct downstream effects of BD1063 in the context of anxiety are still under investigation, antagonism of the sigma-1 receptor is expected to modulate intracellular signaling cascades. The following diagram illustrates a potential signaling pathway influenced by sigma-1 receptor activity, based on findings related to sigma-1 receptor agonism in other neurological models. Antagonism by BD1063 would be expected to inhibit these pathways.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus NMDA_R NMDA Receptor CREB CREB NMDA_R->CREB Ca2+ influx S1R Sigma-1 Receptor S1R->NMDA_R Modulation BD1063 BD1063 BD1063->S1R BDNF_gene BDNF Gene Transcription CREB->BDNF_gene Activation

Caption: Potential signaling pathway modulated by BD1063.

References

Application Notes and Protocols for Progressive-Ratio Schedule Experiments Using BD1063

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD1063 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum. The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling, and has emerged as a therapeutic target for a range of neuropsychiatric and neurological disorders. In the context of substance abuse research, investigating the role of the sigma-1 receptor in the reinforcing effects of drugs is of significant interest.

Progressive-ratio (PR) schedules are a cornerstone in the preclinical assessment of the motivational properties of reinforcing stimuli, such as drugs of abuse. In a PR schedule, the number of responses required to receive a reinforcer systematically increases throughout the experimental session. The "breakpoint," defined as the highest ratio of responses an animal completes, serves as a robust measure of the reinforcing efficacy of the substance being investigated. A higher breakpoint indicates a greater motivation to obtain the reinforcer.

This document provides detailed application notes and protocols for conducting progressive-ratio schedule experiments in rats using BD1063 to investigate its effects on the reinforcing properties of substances like ethanol.

Data Presentation

Table 1: Effect of BD1063 on Ethanol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
BD1063 Dose (mg/kg, s.c.)Mean Ethanol Self-Administration (g/kg)% Reduction from Vehicle
Vehicle (0)~1.20%
3.3~0.9~25%
11~0.6~50%

Data synthesized from Sabino et al., 2009.

Table 2: Effect of BD1063 on Breakpoints for Ethanol Reinforcement in sP Rats under a Progressive-Ratio Schedule
BD1063 Dose (mg/kg, s.c.)Mean Breakpoint (Responses)% Reduction from Vehicle
Vehicle (0)~1200%
3.3~80~33%
11~40~67%

Data synthesized from Sabino et al., 2009.

Table 3: Effect of BD1063 on Ethanol Self-Administration in Acutely Withdrawn, Ethanol-Dependent Wistar Rats
BD1063 Dose (mg/kg, s.c.)Mean Ethanol Self-Administration (g/kg)% Reduction from Vehicle
Vehicle (0)~1.00%
4~0.7~30%
11~0.5~50%

Data synthesized from Sabino et al., 2009.

Experimental Protocols

Protocol 1: Operant Ethanol Self-Administration and Progressive-Ratio Testing

1. Animals:

  • Male Sardinian alcohol-preferring (sP) rats or Wistar rats.

  • Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experimental design.

2. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a liquid delivery system (e.g., a dipper or a pump), and a cue light above the active lever. The chamber should be housed within a sound-attenuating cubicle.

3. Procedure:

4. Drug Administration:

  • Prepare BD1063 dihydrochloride (B599025) in isotonic saline.

  • Administer BD1063 via subcutaneous (s.c.) injection at a volume of 1 mL/kg.

  • Injections should be given 15 minutes prior to the start of the operant session.

  • A within-subject Latin square design is recommended, where each animal receives each dose of BD1063 (e.g., 0, 3.3, and 11 mg/kg) in a counterbalanced order.

Mandatory Visualizations

experimental_workflow cluster_acclimation Acclimation & Habituation cluster_training Training Phase cluster_testing Testing Phase Animal_Housing Individual Housing (12h Light/Dark Cycle) Habituation Habituation to Operant Chambers Animal_Housing->Habituation FR1_Training FR1 Training (Ethanol Self-Administration) Habituation->FR1_Training FR_Stabilization Stable Responding on Higher FR Schedule (e.g., FR4) FR1_Training->FR_Stabilization BD1063_Admin BD1063 Administration (s.c., 15 min pre-session) FR_Stabilization->BD1063_Admin PR_Session Progressive-Ratio Session BD1063_Admin->PR_Session Data_Collection Breakpoint Measurement PR_Session->Data_Collection

Caption: Experimental workflow for progressive-ratio schedule experiments with BD1063.

signaling_pathway BD1063 BD1063 Sigma1R Sigma-1 Receptor (ER Chaperone) BD1063->Sigma1R Antagonizes IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Mediates Downstream Modulation of Neuronal Excitability & Reinforcement Ca_ER->Downstream

Caption: Proposed signaling pathway of BD1063 action.

Troubleshooting & Optimization

BD1063 dihydrochloride solubility in PBS and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of BD1063 dihydrochloride (B599025) in PBS and DMSO, along with troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected solubility of BD1063 dihydrochloride in PBS and DMSO?

The solubility of BD1063 dihydrochloride can vary slightly between batches and suppliers. However, the following table summarizes the generally reported solubility data.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
PBS (pH 7.2) ~10 mg/mL[1][2]~28.9 mMFor aqueous solutions, direct dissolution is possible. It is recommended to prepare these solutions fresh for daily use.[1]
Water 34.6 - 100 mg/mL[3]100 - 289 mM[3]Often requires sonication to achieve complete dissolution.[3]
DMSO 10 - 16 mg/mL[1][2][4]~28.9 - 46.2 mM[1][2][4]Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[4]

Molecular Weight of BD1063 dihydrochloride is approximately 346.13 g/mol .

Q2: My BD1063 dihydrochloride is not fully dissolving in PBS. What can I do?

If you encounter issues with dissolution, consider the following troubleshooting steps:

  • Aid Dissolution: Use of an ultrasonic bath can significantly help in dissolving the compound in aqueous buffers like PBS.[3] Gentle heating may also be applied, but monitor for any compound degradation.

  • Verify Buffer pH: Ensure your PBS is at the correct pH (typically 7.2), as solubility can be pH-dependent.

  • Check Compound Purity: Refer to the batch-specific certificate of analysis for your compound.

  • Fresh Solution: It is recommended to prepare aqueous solutions of BD1063 fresh for each experiment and not to store them for more than one day.[1]

Q3: After diluting my DMSO stock solution into an aqueous buffer or cell media, a precipitate formed. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower.

  • Minimize Organic Solvent: Ensure the final concentration of DMSO in your working solution is insignificant, as organic solvents can have physiological effects at low concentrations.[1] A final DMSO concentration of <0.5% is generally recommended for most cell-based assays.

  • Dilute in Steps: Perform serial dilutions rather than a single large dilution step.

  • Vortex While Diluting: Add the DMSO stock solution to the aqueous buffer drop-by-drop while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q4: How should I prepare and store stock solutions of BD1063 dihydrochloride?

Proper preparation and storage are critical for ensuring the stability and activity of the compound.

  • Stock Solution Solvent: DMSO is a common choice for preparing high-concentration stock solutions.

  • Storage Conditions: Once prepared, aliquot the stock solution into single-use vials to prevent inactivation from repeated freeze-thaw cycles.[3]

    • Store at -20°C for up to 1 month .[3]

    • Store at -80°C for up to 6 months .[3]

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[4][5] Use fresh, anhydrous-grade DMSO for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • BD1063 dihydrochloride (FW: 346.13 g/mol )

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer and Sonicator

Procedure:

  • Weighing: Accurately weigh out 3.46 mg of BD1063 dihydrochloride powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution for 30-60 seconds. If particulates remain, place the tube in a sonicator water bath until the compound is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. Store at -20°C or -80°C as recommended.

Protocol 2: Preparation of a Working Solution in PBS

Method A: Direct Dissolution in PBS

  • Weighing: Weigh the desired amount of BD1063 dihydrochloride. For example, for 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.

  • Dissolution: Add 1 mL of sterile PBS (pH 7.2) to the powder.

  • Solubilization: Vortex thoroughly. Use an ultrasonic bath to aid dissolution if necessary.[3]

  • Sterilization: For cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.[3]

  • Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]

Method B: Dilution from a DMSO Stock

  • Thawing: Thaw a single aliquot of your BD1063 dihydrochloride DMSO stock solution (e.g., 10 mM from Protocol 1) at room temperature.

  • Dilution: Add the appropriate volume of the DMSO stock to your pre-warmed sterile PBS or cell culture medium while vortexing. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of PBS (a 1:1000 dilution).

  • Mixing: Ensure the solution is mixed thoroughly before applying it to your experiment.

Workflow and Pathway Diagrams

BD1063_Preparation_Workflow cluster_prep Preparation Goal cluster_dmso DMSO Stock Solution cluster_pbs PBS Working Solution (Direct) cluster_dilution Working Solution (from DMSO Stock) start Select Solvent System (PBS or DMSO) weigh_dmso 1. Weigh BD1063 Powder start->weigh_dmso DMSO Stock weigh_pbs 1. Weigh BD1063 Powder start->weigh_pbs Direct PBS add_dmso 2. Add Anhydrous DMSO weigh_dmso->add_dmso dissolve_dmso 3. Vortex / Sonicate Until Clear add_dmso->dissolve_dmso store_dmso 4. Aliquot & Store (-20°C or -80°C) dissolve_dmso->store_dmso dilute Dilute DMSO Stock into Aqueous Buffer store_dmso->dilute For final application add_pbs 2. Add Sterile PBS (pH 7.2) weigh_pbs->add_pbs dissolve_pbs 3. Vortex / Sonicate Until Clear add_pbs->dissolve_pbs filter_pbs 4. Sterile Filter (0.22 µm) for Cell Culture dissolve_pbs->filter_pbs use_pbs 5. Use Fresh (within one day) filter_pbs->use_pbs

Caption: Decision workflow for preparing BD1063 dihydrochloride solutions.

Troubleshooting_Flowchart cluster_dissolution Dissolution Issues cluster_precipitation Precipitation After Dilution start Problem Encountered issue_dissolve Compound Not Fully Dissolving? start->issue_dissolve issue_precipitate Precipitate Formed After Diluting DMSO Stock? start->issue_precipitate action_sonicate Apply Sonication / Gentle Heat issue_dissolve->action_sonicate Yes action_check_solvent Use Fresh, Anhydrous DMSO or Check PBS pH issue_dissolve->action_check_solvent Yes result_dissolved Problem Resolved action_sonicate->result_dissolved action_check_solvent->result_dissolved action_vortex Add Stock to Buffer While Vortexing issue_precipitate->action_vortex Yes action_minimize_dmso Ensure Final DMSO Concentration is Low (<0.5%) issue_precipitate->action_minimize_dmso Yes result_stable Problem Resolved action_vortex->result_stable action_minimize_dmso->result_stable

Caption: Troubleshooting guide for common BD1063 solubility issues.

References

preventing precipitation of BD1063 dihydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of BD1063 dihydrochloride (B599025) in aqueous solutions. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues, particularly the prevention of precipitation, to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide: Preventing Precipitation

Precipitation of BD1063 dihydrochloride in aqueous solutions can be a frustrating issue. This guide provides a step-by-step approach to troubleshoot and prevent this problem.

Issue: BD1063 dihydrochloride precipitates out of solution.

Potential Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit 1. Verify Concentration: Double-check your calculations to ensure the intended concentration does not exceed the known solubility limits of BD1063 dihydrochloride in the chosen solvent. 2. Consult Solubility Data: Refer to the quantitative solubility data in Table 1 to select an appropriate solvent and concentration. 3. Prepare a Saturated Solution for Dilution: If a high concentration is required, consider preparing a stock solution in a solvent with higher solubility (e.g., DMSO) and then diluting it into your aqueous buffer.
Improper Dissolution Technique 1. Use Sonication: Place the solution in an ultrasonic bath for short intervals to break up any aggregates and facilitate dissolution.[1] 2. Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to increase the solubility.[1][2] Avoid excessive heat, which could degrade the compound. 3. Incremental Addition: Add the powdered compound to the solvent in small portions while continuously stirring or vortexing.
pH of the Solution 1. Measure the pH: Determine the pH of your final solution. The solubility of amine hydrochloride salts is often pH-dependent.[3][4][5][6][7] 2. Adjust the pH: If the pH is too high (basic), it can cause the free base form of the compound to precipitate. Consider lowering the pH with a dilute acidic solution (e.g., HCl) to maintain the protonated, more soluble form. 3. Buffer Selection: Use a buffer system that maintains a pH range where BD1063 dihydrochloride is most soluble.
Improper Storage 1. Avoid Long-Term Storage of Aqueous Solutions: Aqueous solutions of BD1063 dihydrochloride are not recommended for storage for more than one day.[8] Prepare fresh solutions for each experiment. 2. Proper Storage of Stock Solutions: For longer-term storage, prepare stock solutions in anhydrous organic solvents like DMSO and store them in tightly sealed vials at -20°C or -80°C.[9] 3. Check for Evaporation: Ensure that storage containers are well-sealed to prevent solvent evaporation, which would increase the concentration of the compound and could lead to precipitation.
Buffer Composition 1. Phosphate (B84403) Buffers: Be cautious when using phosphate buffers, as they can sometimes form insoluble salts with small molecules, especially at high concentrations or when mixed with organic co-solvents.[2][10] 2. Test Different Buffers: If precipitation persists in a particular buffer, try dissolving the compound in an alternative buffer system.

Quantitative Data Summary

The following table summarizes the known solubility of BD1063 dihydrochloride in various solvents.

Table 1: Solubility of BD1063 Dihydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water34.61100[11][12][13]
PBS (pH 7.2)10~28.9
DMSO16~46.2
DMF11~31.8
Ethanol5~14.4

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of BD1063 Dihydrochloride

This protocol describes the preparation of a 10 mM aqueous stock solution.

Materials:

  • BD1063 dihydrochloride powder

  • Sterile, nuclease-free water

  • Sterile conical tubes

  • Vortex mixer

  • Ultrasonic bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: In a sterile environment, accurately weigh the desired amount of BD1063 dihydrochloride powder. For 1 mL of a 10 mM solution, you will need 0.346 mg (M.W. 346.13 g/mol ).

  • Dissolution: Add the appropriate volume of sterile water to the conical tube containing the powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication (if necessary): If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minute intervals until the solution is clear.

  • Sterilization: For cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Use: Use the freshly prepared aqueous solution immediately. Do not store for more than one day.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is recommended for long-term storage.

Materials:

  • BD1063 dihydrochloride powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weighing: Accurately weigh the desired amount of BD1063 dihydrochloride powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming may be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: Why is my BD1063 dihydrochloride solution cloudy?

A cloudy solution indicates that the compound has not fully dissolved or has precipitated. This can be due to exceeding the solubility limit, improper dissolution technique, or an inappropriate pH of the solution. Please refer to the troubleshooting guide above to address this issue.

Q2: Can I store my aqueous BD1063 dihydrochloride solution in the refrigerator?

It is not recommended to store aqueous solutions of BD1063 dihydrochloride for more than 24 hours, even at 4°C.[8] For best results, prepare fresh aqueous solutions for each experiment. For long-term storage, prepare stock solutions in an organic solvent like DMSO.

Q3: What is the optimal pH for dissolving BD1063 dihydrochloride?

While a specific optimal pH has not been published, as a dihydrochloride salt of an amine-containing compound, BD1063 is expected to be more soluble in acidic to neutral conditions. If you are experiencing precipitation in a basic solution, adjusting the pH to a lower value may improve solubility.

Q4: Is it necessary to filter the BD1063 dihydrochloride solution before use in cell culture?

Yes, to ensure sterility and remove any potential micro-precipitates, it is highly recommended to filter your final working solution through a 0.22 µm sterile filter before adding it to your cell cultures.[9]

Q5: What should I do if I observe precipitation after diluting my DMSO stock solution into my aqueous cell culture medium?

This can happen if the final concentration in the medium is still too high for its aqueous solubility or if components in the medium promote precipitation. To mitigate this, try the following:

  • Lower the final concentration: If your experimental design allows, reduce the final concentration of BD1063 in the medium.

  • Increase the DMSO concentration (with caution): A slightly higher final percentage of DMSO may help keep the compound in solution. However, be mindful of the potential effects of DMSO on your cells and always include a vehicle control in your experiments.

  • Rapid mixing: When diluting the DMSO stock, add it to the medium while vortexing or stirring to ensure rapid and even dispersion.

Visualizations

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion cluster_Downstream Downstream Signaling Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Inactivated state IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Mito Mitochondrial Ca²⁺ Sigma1R->Ca_Mito Modulates Ca²⁺ uptake Nrf2 Nrf2 Pathway Sigma1R->Nrf2 Regulates MAPK MAPK/ERK Pathway Sigma1R->MAPK Regulates IonChannels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1R->IonChannels Modulates activity Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ release Ca_ER->Ca_Mito Ca²⁺ transfer ROS ROS Production Ca_Mito->ROS ATP ATP Production Ca_Mito->ATP CellSurvival Cell Survival & Neuroprotection Nrf2->CellSurvival MAPK->CellSurvival IonChannels->CellSurvival Ligand BD1063 (Antagonist) Ligand->Sigma1R

Caption: Sigma-1 Receptor Signaling Pathway and Modulation by BD1063.

Troubleshooting_Workflow Start Precipitation Observed in BD1063 Dihydrochloride Solution CheckConcentration Is the concentration within the solubility limit? Start->CheckConcentration CheckDissolution Was the dissolution technique appropriate? CheckConcentration->CheckDissolution Yes ReduceConcentration Reduce concentration or use a co-solvent CheckConcentration->ReduceConcentration No CheckpH Is the pH of the solution appropriate? CheckDissolution->CheckpH Yes ImproveDissolution Use sonication and/or gentle warming CheckDissolution->ImproveDissolution No CheckStorage Was the solution stored correctly? CheckpH->CheckStorage Yes AdjustpH Adjust pH to be more acidic/neutral CheckpH->AdjustpH No SolutionClear Solution is Clear CheckStorage->SolutionClear Yes PrepareFresh Prepare fresh solution; do not store aqueous solutions CheckStorage->PrepareFresh No ReduceConcentration->Start ImproveDissolution->Start AdjustpH->Start PrepareFresh->Start

Caption: Troubleshooting Workflow for BD1063 Dihydrochloride Precipitation.

References

long-term stability and storage of BD1063 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability and storage of BD1063 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid BD1063 dihydrochloride?

A1: For long-term storage, it is recommended to store solid BD1063 dihydrochloride at -20°C for up to 4 years. Some suppliers suggest that the solid can be stored at room temperature for up to 12 months or at 4°C, sealed from moisture. For maximum stability, storage at -20°C is the most conservative recommendation.

Q2: How should I store stock solutions of BD1063 dihydrochloride?

A2: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For aqueous solutions, it is not recommended to store them for more than one day. For solutions in organic solvents, storage at -80°C for up to 6 months or at -20°C for up to 1 month is recommended. Always store solutions tightly sealed and protected from moisture.

Q3: In which solvents is BD1063 dihydrochloride soluble?

A3: BD1063 dihydrochloride is soluble in a variety of solvents. The solubility details are provided in the table below. For aqueous solutions, ultrasonic treatment may be necessary to achieve the maximum solubility.

Data Presentation

Table 1: Storage and Stability of BD1063 Dihydrochloride

FormStorage TemperatureDurationSupplier Recommendations
Solid Room TemperatureUp to 12 monthsOne supplier suggests ambient storage is appropriate for short and long term.
4°CNot specifiedRecommended to be sealed and kept away from moisture.
-20°C≥ 4 yearsConsidered the most stable condition for long-term storage.
Stock Solutions -20°CUp to 1 monthIn solvent, sealed and away from moisture.
-80°CUp to 6 monthsIn solvent, sealed and away from moisture.
Not Recommended> 1 dayFor aqueous solutions.

Table 2: Solubility of BD1063 Dihydrochloride

SolventSolubilityConcentration
Water100 mg/mL288.92 mM
PBS (pH 7.2)10 mg/mLNot specified
DMSO16 mg/mLNot specified
DMF11 mg/mLNot specified
Ethanol5 mg/mLNot specified

Troubleshooting Guide

Issue 1: Precipitation of BD1063 dihydrochloride from solution upon storage.

  • Possible Cause: The storage duration for the prepared solution has been exceeded, or the storage temperature is not optimal. Aqueous solutions are particularly prone to instability.

  • Solution: It is always recommended to use freshly prepared solutions. If a solution must be stored, ensure it is for the shortest possible time and at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month for organic stock solutions). If precipitation occurs, gentle warming and sonication may help to redissolve the compound, but it is advisable to prepare a fresh solution for critical experiments.

Issue 2: Inconsistent experimental results using the same batch of BD1063 dihydrochloride.

  • Possible Cause: Potential degradation of the compound. BD1063 contains a piperazine (B1678402) moiety, which can be susceptible to oxidation and thermal degradation. The dichlorophenyl group is generally stable but can undergo photolysis in solution.

  • Solution:

    • Minimize Light Exposure: Protect solutions from light to prevent potential photodegradation of the dichlorophenyl group.

    • Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

    • Purity Check: If degradation is suspected, the purity of the compound can be checked using analytical techniques such as HPLC.

Issue 3: Difficulty in dissolving BD1063 dihydrochloride in water.

  • Possible Cause: The compound may require energy to fully dissolve in aqueous solutions.

  • Solution: Use of sonication is recommended to aid dissolution in water. Gentle warming can also be applied.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Water

  • Weigh the desired amount of BD1063 dihydrochloride powder in a sterile conical tube.

  • Add the required volume of sterile, deionized water to achieve the desired concentration (e.g., for a 100 mg/mL stock solution).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is clear.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.

Protocol 2: Assessment of BD1063 Dihydrochloride Purity by HPLC

This is a general guideline and the specific parameters may need to be optimized for your system.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Standard Preparation: Prepare a standard solution of BD1063 dihydrochloride of known concentration in the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at a similar concentration to the standard.

  • HPLC Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Use a C18 column.

    • Monitor the elution profile using a UV detector at a wavelength determined by a UV scan of the compound (a wavelength around 210 nm is a reasonable starting point).

  • Data Analysis: Compare the peak area and retention time of the sample to the standard to determine the purity. The presence of additional peaks may indicate degradation products.

Visualizations

BD1063_Signaling_Pathway cluster_ER Endoplasmic Reticulum Sigma-1_Receptor Sigma-1 Receptor (σ1R) IP3R IP3 Receptor (IP3R) Sigma-1_Receptor->IP3R Modulation BiP BiP (Chaperone) BiP->Sigma-1_Receptor Association/ Dissociation Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release BD1063 BD1063 dihydrochloride BD1063->Sigma-1_Receptor Antagonist Cellular_Stress Cellular Stress Cellular_Stress->BiP Dissociation Downstream_Signaling Downstream Signaling (e.g., Neuronal excitability, Cell survival) Ca_Release->Downstream_Signaling

Caption: BD1063 dihydrochloride acts as an antagonist to the Sigma-1 receptor.

Troubleshooting_Workflow start Experiment Start issue Inconsistent Results or Precipitation Observed? start->issue check_solution Check Solution Preparation and Storage issue->check_solution Yes continue_experiment Continue Experiment issue->continue_experiment No fresh_solution Prepare Fresh Solution check_solution->fresh_solution check_purity Consider Purity Check (HPLC) check_solution->check_purity fresh_solution->issue contact_support Contact Technical Support check_purity->contact_support

Caption: A workflow for troubleshooting common issues with BD1063 dihydrochloride.

Storage_Handling_Logic compound BD1063 dihydrochloride (Solid) storage_solid Store at -20°C (Long-term) Store at RT (Short-term, <12 months) compound->storage_solid prepare_solution Prepare Stock Solution compound->prepare_solution aqueous Aqueous Solution prepare_solution->aqueous Water/PBS organic Organic Solvent Solution prepare_solution->organic DMSO/DMF/Ethanol use_fresh Use Immediately (Do not store > 24h) aqueous->use_fresh store_frozen Aliquot and Store -20°C (1 month) or -80°C (6 months) organic->store_frozen

Caption: Recommended storage and handling procedures for BD1063 dihydrochloride.

potential off-target effects of high BD1063 dihydrochloride concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BD1063 dihydrochloride (B599025) in their experiments.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results

Possible Cause: Off-target effects at high concentrations of BD1063 dihydrochloride.

Troubleshooting Steps:

  • Concentration Review: BD1063 is a potent sigma-1 (σ1) receptor antagonist with a high affinity (Ki in the low nanomolar range). Ensure you are using a concentration appropriate for your experimental goals. For selective sigma-1 antagonism, concentrations should ideally be within a range where interaction with the sigma-2 receptor and other potential off-targets is minimized.

  • Consult Selectivity Data: Refer to the provided selectivity data (Table 1). If your working concentration approaches or exceeds the Ki values for known off-targets, consider the possibility of their involvement in your observed effects.

  • Perform a Dose-Response Curve: To distinguish between on-target and potential off-target effects, perform a full dose-response curve for BD1063 in your assay. On-target effects should saturate at concentrations consistent with its high affinity for the sigma-1 receptor. Effects that only appear at much higher concentrations (e.g., in the micromolar range) may indicate off-target activity.

  • Use a Structurally Unrelated Sigma-1 Antagonist: To confirm that the observed effect is mediated by sigma-1 receptor antagonism, use a structurally different sigma-1 antagonist as a control. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Consider a Rescue Experiment: If your experimental system allows, you can perform a "rescue" experiment by co-administering a sigma-1 receptor agonist to see if it can reverse the effects of BD1063.

Issue 2: Decreased Cell Viability in In Vitro Experiments

Possible Cause: Cytotoxicity at high concentrations of BD1063 dihydrochloride.

Troubleshooting Steps:

  • Assess Cytotoxicity: If you suspect cytotoxicity, it is essential to perform a standard cytotoxicity assay, such as an MTT or LDH assay, in your specific cell line. This will help you determine the concentration at which BD1063 becomes toxic to your cells (the LC50 value).

  • Titrate the Concentration: Based on the cytotoxicity data, lower the concentration of BD1063 to a range that is effective for sigma-1 antagonism but not cytotoxic.

  • Reduce Incubation Time: If long incubation times are contributing to cell death, try to shorten the exposure time of the cells to BD1063, if experimentally feasible.

  • Vehicle Control: Ensure that the vehicle used to dissolve BD1063 dihydrochloride is not contributing to the observed cytotoxicity. Run a vehicle-only control at the same final concentration used in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended working concentration for BD1063 dihydrochloride to ensure sigma-1 receptor selectivity?

A1: To maintain high selectivity for the sigma-1 receptor, it is recommended to use BD1063 at concentrations as close to its Ki value as possible while still achieving the desired biological effect. The reported Ki for the sigma-1 receptor is in the range of 4.43 nM to 9 nM. Using concentrations in the low to mid-nanomolar range will minimize engagement of the sigma-2 receptor (Ki ≈ 449 nM) and other potential off-targets.

Q2: I am using a 10 µM concentration of BD1063 in my experiment. What are the potential off-targets I should be aware of?

A2: At a concentration of 10 µM, you are significantly exceeding the Ki for the sigma-1 receptor and are well above the Ki for the sigma-2 receptor. While comprehensive public data on a full off-target binding panel for BD1063 at such high concentrations is not available, it is plausible that other receptors, ion channels, or enzymes could be affected. Based on general selectivity information, its affinity for common CNS receptors like opioid, dopamine, serotonin, adrenergic, and muscarinic receptors is over 100-fold lower than for sigma-1. However, at 10 µM, some interaction with these targets cannot be ruled out. We recommend performing control experiments as outlined in the troubleshooting guide to validate your findings.

Q3: Are there any known effects of BD1063 on ion channels, such as the hERG channel?

A3: There is currently no publicly available data specifically detailing the effects of BD1063 dihydrochloride on the hERG channel or other ion channels. As ion channels are common off-targets for many small molecules, it is advisable to consider this possibility if you observe unexpected electrophysiological effects, especially at higher concentrations. If your research involves cardiac safety or neuronal excitability, direct testing of BD1063's effect on relevant ion channels would be prudent.

Q4: My results with BD1063 are different from what I expected based on the literature. What could be the reason?

A4: Discrepancies in results can arise from several factors:

  • Experimental Conditions: Differences in cell lines, animal models, buffer conditions, or incubation times can all influence the outcome.

  • Compound Purity and Handling: Ensure the purity of your BD1063 dihydrochloride and that it has been stored and handled correctly to prevent degradation.

  • Off-Target Effects: As discussed, using high concentrations can lead to off-target effects that may not have been observed in studies using lower, more selective concentrations.

  • Specific Biological Context: The role of the sigma-1 receptor can be highly dependent on the specific biological context and the signaling pathways active in your experimental system.

Data Presentation

Table 1: Selectivity Profile of BD1063 Dihydrochloride

TargetKi (nM)Selectivity vs. Sigma-1Reference
Primary Target
Sigma-1 Receptor4.43 - 9-
Known Off-Target
Sigma-2 Receptor~449~50-fold
Other Receptors
Opioid Receptors>100-fold lower affinity≥100-fold
PCP Site of NMDA Receptor>100-fold lower affinity≥100-fold
Muscarinic Receptors>100-fold lower affinity≥100-fold
Dopamine Receptors>100-fold lower affinity≥100-fold
α1, α2, β Adrenoceptors>100-fold lower affinity≥100-fold
5-HT1, 5-HT2 Receptors>100-fold lower affinity≥100-fold

Note: ">100-fold lower affinity" indicates that the Ki value is at least 100 times higher than the Ki for the sigma-1 receptor.

Experimental Protocols

Protocol 1: General Method for Radioligand Binding Assay to Determine Ki

This is a generalized protocol. Specific details may vary based on the target receptor and radioligand used.

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in an appropriate buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand for the target receptor, and varying concentrations of the test compound (e.g., BD1063).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

BD1063_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BD1063 BD1063 (High Conc.) Sigma1 Sigma-1 Receptor BD1063->Sigma1 High Affinity Antagonism OffTarget Potential Off-Targets (e.g., Sigma-2, Ion Channels) BD1063->OffTarget Low Affinity Interaction Signaling_S1 Inhibition of Downstream Sigma-1 Signaling Sigma1->Signaling_S1 Signaling_OT Unexpected Cellular Effects OffTarget->Signaling_OT

Caption: BD1063 signaling at high concentrations.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Conc Is BD1063 Concentration >> Ki for Sigma-1? Start->Check_Conc Dose_Response Perform Full Dose-Response Curve Check_Conc->Dose_Response Yes On_Target Effect Saturates at Low nM Range -> Likely On-Target Check_Conc->On_Target No Dose_Response->On_Target Off_Target Effect Only at High µM -> Potential Off-Target Dose_Response->Off_Target Control_Exp Use Structurally Different Sigma-1 Antagonist Off_Target->Control_Exp Validate Validate Findings Control_Exp->Validate

Caption: Troubleshooting unexpected results with BD1063.

Experimental_Workflow Start Hypothesis: Involvement of Sigma-1 Receptor Select_Conc Select BD1063 Concentration (Consider Ki and Selectivity) Start->Select_Conc Primary_Assay Perform Primary Assay (e.g., Cell-based functional assay) Select_Conc->Primary_Assay Analyze_Data Analyze Initial Data Primary_Assay->Analyze_Data Unexpected_Result Unexpected Result? Analyze_Data->Unexpected_Result Troubleshoot Go to Troubleshooting Workflow Unexpected_Result->Troubleshoot Yes Conclusion Draw Conclusion Unexpected_Result->Conclusion No

Caption: General experimental workflow using BD1063.

troubleshooting inconsistent results in BD1063 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in behavioral studies involving the selective sigma-1 receptor antagonist, BD1063.

Frequently Asked Questions (FAQs)

Q1: What is BD1063 and what is its primary mechanism of action?

A1: BD1063, or 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a potent and selective sigma-1 (σ1) receptor antagonist.[1][2][3][4] It has an approximately 50-fold selectivity for sigma-1 receptors over sigma-2 receptors and even greater selectivity over other receptor types like opioid, dopamine, and serotonin (B10506) receptors.[3][4][5][6] Its behavioral effects are primarily attributed to its ability to block the function of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various signaling pathways.

Q2: What are the common behavioral assays in which BD1063 is used?

A2: BD1063 is frequently used in preclinical models to investigate its potential therapeutic effects in various central nervous system disorders. Common behavioral assays include:

  • Locomotor Activity: To assess its effects on baseline activity and to counteract hyperlocomotion induced by psychostimulants like cocaine and methamphetamine.[5][7]

  • Drug Self-Administration and Conditioned Place Preference: To study its role in the rewarding and reinforcing effects of drugs of abuse, such as ethanol (B145695).[1][5][7]

  • Animal Models of Psychosis: To evaluate its antipsychotic potential.

  • Forced Swim Test and Tail Suspension Test: To investigate potential antidepressant-like effects.

  • Elevated Plus Maze: To assess anxiolytic or anxiogenic properties.

  • Pain Models: To study its analgesic effects in neuropathic and inflammatory pain.

Q3: We are observing a high degree of variability in our results between different cohorts of animals treated with BD1063. What are the likely causes?

A3: High variability in behavioral studies with BD1063 can stem from several factors. Key areas to investigate include:

  • Animal-Related Factors: The strain, sex, age, and even the gut microbiome of the animals can significantly influence their response to BD1063.[8][9][10][11] There is evidence for sex-dependent differences in sigma-1 receptor function, which could impact behavioral outcomes.[8][9][10][12]

  • Drug Formulation and Administration: Inconsistencies in the preparation of the BD1063 solution, including the vehicle used, can affect its solubility, stability, and bioavailability. The route and timing of administration relative to behavioral testing are also critical.

  • Experimental Protocol Adherence: Minor deviations in the execution of behavioral protocols across different experimenters or experimental sessions can introduce significant variability.

  • Environmental Factors: Animals are highly sensitive to their environment. Fluctuations in lighting, noise, and temperature in the housing and testing rooms can alter behavior and drug response.[13]

Troubleshooting Inconsistent Results

Issue 1: The expected behavioral effect of BD1063 is not observed or is in the opposite direction.

Possible Causes and Solutions:

  • Dose Selection: The dose of BD1063 may be outside the therapeutic window for the specific behavioral test and animal model.

    • Solution: Conduct a dose-response study to determine the optimal dose. Consult the literature for effective dose ranges in similar studies (see Table 1).

  • Pharmacokinetics: The timing of the behavioral test may not coincide with the peak plasma concentration or brain exposure of BD1063.

    • Solution: If possible, perform pharmacokinetic studies to determine the time to maximum concentration (Tmax) in your animal model and adjust the timing of your behavioral testing accordingly.

  • Animal Strain and Sex: The chosen animal strain may be less sensitive to sigma-1 receptor modulation, or there may be sex-specific effects.

    • Solution: Review the literature for studies using BD1063 in your specific animal strain and sex. Consider testing both males and females.

Data Presentation

Table 1: Summary of BD1063 Dose-Response in Various Behavioral Studies

Animal ModelBehavioral AssayDoses of BD1063Observed EffectReference(s)
Sardinian alcohol-preferring (sP) ratsEthanol Self-Administration3.3-11 mg/kg (s.c.)Dose-dependently reduced ethanol self-administration.[1][5][7]
Acutely withdrawn ethanol-dependent Wistar ratsEthanol Self-Administration4-11 mg/kg (s.c.)Dose-dependently reduced ethanol self-administration.[1][5][7]
Non-dependent Wistar ratsEthanol Self-AdministrationUp to 11 mg/kg (s.c.)No significant effect on mean ethanol self-administration.[1][5][7]
Swiss Webster MiceMethamphetamine-induced Locomotor ActivityNot specifiedSignificantly attenuated locomotor stimulatory effects.
RatsAttenuation of DTG-induced DystoniaNot specifiedDose-dependently attenuated dystonia.[6]
MiceCocaine-induced HyperlocomotionNot specifiedPrevents hyperlocomotion.[3][4]
Wistar RatsCompulsive-like Eating7.5 mg/kg (s.c.)Blocked compulsive-like eating.[14]
Black Swiss and HINT1-/- mice (mania models)Manic-like BehaviorsNot specifiedAttenuated manic-like behaviors.[15]

Experimental Protocols

Protocol 1: Locomotor Activity Assessment with BD1063 in Mice

  • Animal Acclimation:

    • House mice in the testing facility for at least one week before the experiment.

    • On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.

  • BD1063 Preparation:

    • Prepare BD1063 dihydrochloride (B599025) in a sterile saline or water vehicle.[3][4][16] Ensure complete dissolution.

    • Prepare fresh on the day of the experiment.

  • Drug Administration:

    • Administer BD1063 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

    • Allow for a pre-treatment period based on the expected pharmacokinetics of BD1063 (typically 15-30 minutes).

  • Locomotor Activity Measurement:

    • Place each mouse individually into the center of an open-field arena (e.g., 40x40 cm).

    • Record locomotor activity using an automated tracking system for a predefined period (e.g., 60 minutes).

    • Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the locomotor activity of the BD1063-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

cluster_0 Troubleshooting Workflow for Inconsistent BD1063 Results start Inconsistent Behavioral Results Observed check_protocol Review Experimental Protocol for Consistency start->check_protocol check_drug Verify BD1063 Formulation and Administration check_protocol->check_drug check_animals Assess Animal-Related Factors (Strain, Sex, Age) check_drug->check_animals check_environment Evaluate Environmental Conditions (Noise, Light) check_animals->check_environment literature_review Consult Literature for Similar Paradigms check_environment->literature_review dose_response Conduct a Dose-Response Study literature_review->dose_response pk_study Consider a Pharmacokinetic Study dose_response->pk_study refine_protocol Refine Protocol and Re-test pk_study->refine_protocol conclusion Consistent Results Achieved refine_protocol->conclusion

Caption: Troubleshooting workflow for inconsistent results.

cluster_1 BD1063 Signaling Pathway Hypothesis BD1063 BD1063 Sigma1R Sigma-1 Receptor (ER Chaperone) BD1063->Sigma1R Antagonizes IonChannels Ion Channels (e.g., NMDA, K+) Sigma1R->IonChannels Modulates SignalingPathways Intracellular Signaling Cascades Sigma1R->SignalingPathways Regulates NeuronalActivity Modulation of Neuronal Activity IonChannels->NeuronalActivity SignalingPathways->NeuronalActivity BehavioralOutcome Altered Behavioral Outcome NeuronalActivity->BehavioralOutcome

Caption: Hypothesized signaling pathway of BD1063.

cluster_2 Experimental Workflow: Locomotor Activity with BD1063 acclimation Animal Acclimation (>=60 min) drug_prep Prepare BD1063 and Vehicle Solutions acclimation->drug_prep injection Administer BD1063 or Vehicle drug_prep->injection pretreatment Pre-treatment Period (15-30 min) injection->pretreatment locomotor_test Place in Open-Field Arena and Record Activity pretreatment->locomotor_test data_analysis Analyze Locomotor Data locomotor_test->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: Experimental workflow for locomotor activity.

References

Technical Support Center: Optimizing BD1063 Dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BD1063 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing BD1063, a potent and selective sigma-1 receptor antagonist, in a variety of in vitro applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format to help you optimize your experiments and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is BD1063 dihydrochloride and what is its primary mechanism of action?

A1: BD1063 dihydrochloride is a potent and selective antagonist for the sigma-1 receptor (σ1R). It exhibits significantly higher affinity for the sigma-1 receptor compared to the sigma-2 receptor and a wide range of other neurotransmitter receptors. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating calcium signaling. By antagonizing the sigma-1 receptor, BD1063 can modulate various cellular processes, including ion channel activity, neurotransmitter release, and cellular stress responses.

Q2: What is the recommended solvent for preparing a stock solution of BD1063 dihydrochloride?

A2: BD1063 dihydrochloride is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical effective concentration range for BD1063 in in vitro assays?

A3: The optimal concentration of BD1063 will vary depending on the cell type, assay, and specific experimental conditions. However, based on published studies, a starting point for concentration ranges can be inferred. For instance, a concentration of 10µM has been used to demonstrate a protective effect in mouse spinal cord homogenates, while concentrations ranging from 1µM to 30µM have been effective in reducing neurotoxicity in SH-SY5Y cells. In mouse brain slices, a concentration of 100nM has been used to test its effect on dopamine (B1211576) release. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: I am observing precipitation of BD1063 when I add it to my cell culture medium. What should I do?

A4: Precipitation can occur if the final concentration of BD1063 exceeds its solubility in the aqueous culture medium. Here are some troubleshooting steps:

  • Verify DMSO Concentration: Ensure the final DMSO concentration in your media is not exceeding recommended limits (typically ≤ 0.5%).

  • Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your culture, prepare intermediate dilutions in pre-warmed culture medium before the final dilution in the cell culture plate.

  • Gentle Mixing: When adding the diluted compound to your wells, mix gently to ensure even distribution.

  • Solubility Test: Before your experiment, perform a small-scale test by adding your desired final concentration of BD1063 to the cell-free culture medium and incubating it under the same conditions as your experiment to check for precipitation.

Q5: How can I assess the potential cytotoxicity of BD1063 in my cell line?

A5: It is essential to determine the cytotoxic profile of BD1063 in your specific cell line to ensure that the observed effects are due to sigma-1 receptor antagonism and not cellular toxicity. A standard cell viability assay, such as the MTT or XTT assay, can be performed. You should test a range of BD1063 concentrations, including those above your intended experimental concentrations. Remember to include a vehicle control (e.g., DMSO at the same final concentration) to account for any solvent effects.

Data Presentation

Table 1: In Vitro Concentrations of BD1063 Dihydrochloride from Literature
Application/AssayCell Line/TissueConcentration(s)Observed Effect
Receptor Protection AssayMouse Spinal Cord Homogenate10µMGood protective effect against photolabeling
Neurotransmitter ReleaseMouse Brain Slices (C57)100nMUsed to test effects on methamphetamine-induced dopamine release
Neuroprotection AssaySH-SY5Y cells1µM, 10µM, 30µMDecreased neurotoxic effects of amyloid-beta

Experimental Protocols

Protocol 1: Determining Optimal BD1063 Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for determining the non-toxic concentration range of BD1063 in your cell line of interest.

Materials:

  • BD1063 dihydrochloride

  • Your adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of BD1063 in DMSO.

    • Perform serial dilutions of the BD1063 stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest BD1063 concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of BD1063 or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the cell viability against the BD1063 concentration to determine the concentration at which no significant cytotoxicity is observed.

Protocol 2: Assessment of BD1063 Effect on Intracellular Calcium Mobilization

This protocol outlines a general method for measuring changes in intracellular calcium concentration in response to a stimulus in the presence or absence of BD1063.

Materials:

  • Your cell line of interest (adherent or suspension)

  • BD1063 dihydrochloride

  • Calcium imaging dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • A stimulus that induces calcium release in your cells (e.g., a specific agonist, high potassium solution)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader with an injector system

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution containing the calcium imaging dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • BD1063 Pre-incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing the desired concentration of BD1063 or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Calcium Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Use the injector to add the stimulus to the wells and continue recording the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Analyze the fluorescence intensity changes over time. The peak fluorescence intensity after stimulus addition represents the intracellular calcium response.

    • Compare the calcium response in BD1063-treated cells to the vehicle-treated cells to determine the effect of sigma-1 receptor antagonism on calcium mobilization.

Mandatory Visualizations

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Plasma_Membrane Plasma Membrane ER_Lumen ER Lumen BiP BiP Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->BiP Bound Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Dissociates from BiP IP3R IP3 Receptor Ca_release Ca2+ Release IP3R->Ca_release Mediates IonChannel Ion Channels (e.g., K+, Ca2+) Cellular_Response Modulation of Cellular Response IonChannel->Cellular_Response Contributes to GPCR GPCR Ligand Ligand (e.g., Agonist) Ligand->Sigma1R_inactive Activates BD1063 BD1063 (Antagonist) BD1063->Sigma1R_inactive Blocks Activation Sigma1R_active->IP3R Modulates Sigma1R_active->IonChannel Modulates Ca_release->Cellular_Response Leads to

Caption: Sigma-1 Receptor Signaling Pathway.

BD1063_Optimization_Workflow start Start: BD1063 Experiment prep_stock Prepare Concentrated Stock Solution in DMSO start->prep_stock solubility_test Perform Solubility Test in Cell-Free Medium prep_stock->solubility_test precipitation Precipitation Observed? solubility_test->precipitation troubleshoot_sol Troubleshoot Solubility: - Check DMSO % - Use Serial Dilutions precipitation->troubleshoot_sol Yes dose_response Perform Dose-Response (e.g., MTT Assay) precipitation->dose_response No troubleshoot_sol->solubility_test cytotoxicity Cytotoxicity Observed? dose_response->cytotoxicity cytotoxicity->dose_response Yes select_conc Select Non-Toxic Concentration Range cytotoxicity->select_conc No main_exp Proceed with Main Experiment select_conc->main_exp end End main_exp->end

Caption: Experimental Workflow for BD1063 Concentration Optimization.

Troubleshooting_Guide cluster_no_effect Troubleshooting: No Effect cluster_inconsistent Troubleshooting: Inconsistent Results cluster_cell_death Troubleshooting: Cell Death issue Issue Encountered with BD1063 no_effect No Observable Effect issue->no_effect inconsistent_results Inconsistent Results issue->inconsistent_results cell_death Unexpected Cell Death issue->cell_death conc_too_low Concentration too low? -> Increase concentration no_effect->conc_too_low solubility_issue Solubility issues? -> Check for precipitation inconsistent_results->solubility_issue conc_too_high Concentration too high? -> Perform cytotoxicity assay cell_death->conc_too_high inactive_compound Compound degraded? -> Use fresh stock conc_too_low->inactive_compound receptor_expression Low receptor expression? -> Verify expression (e.g., WB, qPCR) inactive_compound->receptor_expression pipetting_error Pipetting inconsistency? -> Ensure accurate dilutions solubility_issue->pipetting_error cell_health Variable cell health? -> Monitor cell morphology pipetting_error->cell_health dmso_toxicity DMSO toxicity? -> Lower final DMSO % conc_too_high->dmso_toxicity off_target Off-target effects? -> Consult literature for known off-targets dmso_toxicity->off_target

Caption: Logical Troubleshooting Guide for BD1063 Experiments.

Technical Support Center: BD1063 Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and subcutaneous administration of BD1063.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for subcutaneous injection of BD1063?

A1: For the dihydrochloride (B599025) salt of BD1063, the recommended vehicle is sterile isotonic saline (0.9% sodium chloride)[1][2]. BD1063 dihydrochloride is readily soluble in water and aqueous solutions.

Q2: What is the solubility of BD1063 dihydrochloride?

A2: BD1063 dihydrochloride is soluble in water up to 100 mM. It is also soluble in PBS (pH 7.2) at 10 mg/ml, DMSO at 16 mg/ml, and DMF at 11 mg/ml[3].

Q3: At what temperature should BD1063 solutions be stored?

A3: Stock solutions of BD1063 can be stored at -20°C for one month or -80°C for up to six months[2]. For in vivo experiments, it is recommended to prepare fresh solutions for each use[2].

Q4: What is the mechanism of action of BD1063?

A4: BD1063 is a potent and selective sigma-1 (σ1) receptor antagonist[4]. It has a significantly higher affinity for the sigma-1 receptor compared to the sigma-2 receptor and other neurotransmitter receptors. The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane[5]. Upon stimulation, it can translocate to other parts of the cell to modulate various signaling pathways, including calcium signaling[5]. As an antagonist, BD1063 blocks the actions of the sigma-1 receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data for BD1063 dihydrochloride.

PropertyValueSource
Molecular Weight346.13 g/mol
Purity≥99%
Solubility in WaterUp to 100 mM
Solubility in PBS (pH 7.2)10 mg/mL[3]
Solubility in DMSO16 mg/mL[3]
Kᵢ for Sigma-1 Receptor9 nM[3][4]
Kᵢ for Sigma-2 Receptor449 nM[3]

Experimental Protocols

Preparation of BD1063 Vehicle Solution for Subcutaneous Injection

This protocol describes the preparation of a 1 mg/mL solution of BD1063 dihydrochloride in isotonic saline.

Materials:

  • BD1063 dihydrochloride powder

  • Sterile isotonic saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of BD1063 dihydrochloride powder.

  • Dissolution: Add the weighed BD1063 dihydrochloride to a sterile microcentrifuge tube.

  • Add Vehicle: Using a calibrated micropipette, add 1 mL of sterile isotonic saline to the microcentrifuge tube.

  • Mixing: Vortex the tube until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Storage: Use the solution immediately or store appropriately as described in the FAQs.

Subcutaneous Injection Protocol in Mice

This protocol provides a general guideline for subcutaneous injection in mice. Always adhere to institution-specific animal care and use guidelines.

Materials:

  • Prepared BD1063 solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles of appropriate gauge (e.g., 25-27 gauge)[6]

  • Animal restraint device (as needed)

Procedure:

  • Animal Restraint: Properly and gently restrain the mouse to minimize movement and stress[6][7].

  • Injection Site Selection: The preferred site for subcutaneous injection is the loose skin over the scruff of the neck or the flank[6][7]. Varying the injection site is recommended if repeated injections are necessary[8].

  • Skin Tenting: Gently lift the skin at the chosen injection site to form a "tent"[6][7].

  • Needle Insertion: Insert the needle, with the bevel facing upwards, at the base of the skin tent at a shallow angle[6][7].

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle and syringe[9].

  • Injection: Slowly and steadily inject the solution[6].

  • Needle Withdrawal: Smoothly withdraw the needle.

  • Post-injection: Gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage[6]. Monitor the animal for any adverse reactions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in the solution The concentration of BD1063 may be too high for the chosen vehicle, or the temperature may be too low.Ensure the concentration is within the solubility limits. If using a vehicle other than water or saline, gentle warming or sonication may aid dissolution[2]. Always check for complete dissolution before injection.
Leakage from the injection site Improper injection technique, such as the needle not being fully inserted into the subcutaneous space or injecting too quickly.Ensure a proper skin tent is formed and the needle is inserted at a shallow angle. Inject the solution slowly and steadily. Applying gentle pressure after needle withdrawal can also help[6].
Swelling or irritation at the injection site The solution may be non-isotonic, have a non-neutral pH, or the animal may have a local reaction to the compound or vehicle.Use isotonic saline as the vehicle to minimize irritation[8]. Ensure the pH of the final solution is near neutral. Monitor the site for 48 hours; if swelling persists or worsens, consult with a veterinarian[9].
Inconsistent behavioral effects Inaccurate dosing due to leakage, incorrect solution concentration, or improper injection leading to variable absorption.Review and refine the injection technique to ensure consistent administration. Verify the calculations and preparation of the dosing solution.
Animal distress during injection Improper restraint, dull needle, or painful injection.Ensure proper and gentle restraint techniques. Use a new, sterile needle for each animal to ensure sharpness[8]. Injecting solutions at body temperature can reduce discomfort[8].

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_injection Subcutaneous Injection weigh Weigh BD1063 Dihydrochloride dissolve Dissolve in Isotonic Saline weigh->dissolve vortex Vortex until Clear dissolve->vortex restrain Restrain Animal vortex->restrain tent Create Skin Tent restrain->tent insert Insert Needle tent->insert inject Inject Solution insert->inject withdraw Withdraw Needle inject->withdraw

Caption: Experimental workflow for BD1063 subcutaneous injection preparation and administration.

signaling_pathway BD1063 BD1063 Sigma1R Sigma-1 Receptor (Intracellular Chaperone) BD1063->Sigma1R Antagonizes CaSignaling Modulation of Ca²⁺ Signaling Sigma1R->CaSignaling OtherPathways Other Downstream Signaling Pathways Sigma1R->OtherPathways CellularStress Cellular Stress (e.g., ER Stress) CellularStress->Sigma1R Activates

Caption: Simplified signaling pathway showing BD1063 antagonism of the Sigma-1 receptor.

References

ensuring consistent delivery of BD1063 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the consistent and effective delivery of BD1063 in animal models. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and diagrams to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is BD1063 and what is its primary mechanism of action? A1: BD1063 is a potent and selective antagonist for the sigma-1 (σ1) receptor.[1][2][3] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling through inositol (B14025) 1,4,5-trisphosphate (IP3) receptors.[4] By antagonizing the σ1 receptor, BD1063 can inhibit NMDA receptor function, reduce central sensitization, and decrease glial cell activation, which are processes involved in pathological pain and other neurological conditions.[4]

Q2: What is the recommended vehicle for in vivo administration of BD1063? A2: Isotonic saline is a commonly used and effective vehicle for dissolving BD1063 for subcutaneous (s.c.) injections in rats.[1] For other parenteral routes, sterile Phosphate-Buffered Saline (PBS) at a pH of 7.2 is also a suitable option.[2] The choice of vehicle should always consider the specific route of administration and the required concentration.[5]

Q3: What are the solubility limits for BD1063 in common solvents? A3: BD1063 dihydrochloride (B599025) has good solubility in aqueous solutions. For specific quantitative data, refer to the table below. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: How should BD1063 powder and stock solutions be stored? A4: Proper storage is critical to maintain the compound's stability. Solid BD1063 can be stored at room temperature or at -20°C for long-term stability of over four years.[2][3] Once in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]

Data Presentation: Properties & Storage

Table 1: Solubility of BD1063 Dihydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water34.61 - 100100 - 288.92[1][3][7]
PBS (pH 7.2)10~28.9[2]
DMSO10 - 1628.89 - 46.23[2][6]
DMF11~31.8[2]
Ethanol (B145695)5~14.4[2]
Note: For high concentrations in water, ultrasonication may be required to fully dissolve the compound.[1]

Table 2: Storage Recommendations

FormTemperatureDurationReference
Solid (Powder)Room TemperatureUp to 12 months[3][7]
Solid (Powder)-20°C≥ 4 years[2][6]
Stock Solution-20°C1 month[1][6]
Stock Solution-80°C6 months[1][6]
Troubleshooting Guide

Q5: Issue - I'm observing precipitation in my BD1063 solution after preparation.

  • Potential Cause 1: Exceeded Solubility Limit. The concentration of BD1063 may be too high for the chosen solvent.

    • Solution: Cross-reference your concentration with the solubility data in Table 1. If necessary, prepare a new, more dilute solution.

  • Potential Cause 2: Incomplete Dissolution. The compound may not have fully dissolved during preparation.

    • Solution: Use an ultrasonic bath to aid dissolution, as this is noted to be effective, especially for higher concentrations in water.[1] Gentle warming can also be applied.

  • Potential Cause 3: Incorrect pH or Vehicle. The pH of the vehicle may be affecting solubility.

    • Solution: Ensure your vehicle is appropriate. For parenteral administration, isotonic solutions with a physiological pH (around 7.2) are recommended to ensure compatibility and stability.[8]

Q6: Issue - The animals show signs of distress or irritation at the injection site.

  • Potential Cause 1: Non-physiological Vehicle. The pH or osmolality of your injection solution may be outside the physiological range, causing pain or irritation.[8]

    • Solution: Always use sterile, isotonic vehicles (e.g., 0.9% saline) with a pH close to neutral (6.8-7.2).[8] Buffer the solution if necessary.

  • Potential Cause 2: High Injection Volume. Large injection volumes can cause tissue tension and discomfort.[9][10]

    • Solution: Administer the smallest volume possible by preparing a more concentrated solution (within solubility limits).[9] If a large dose is required, consider splitting it across multiple injection sites.[9]

  • Potential Cause 3: Irritating Solvent. Some organic solvents like DMSO or ethanol can cause irritation, even at low concentrations.

    • Solution: Minimize the use of co-solvents. If they are necessary to achieve the desired concentration, ensure the final concentration in the injection volume is minimal (e.g., <0.1% for DMSO).[5] Always run a vehicle-only control group to assess any effects of the vehicle itself.[5]

Q7: Issue - My experimental results are inconsistent between animals or cohorts.

  • Potential Cause 1: Compound Degradation. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storing at the wrong temperature) can lead to degradation.

    • Solution: Aliquot stock solutions into single-use volumes and strictly follow the storage guidelines in Table 2.[1][6]

  • Potential Cause 2: Inaccurate Dosing. Errors in solution preparation, calculation, or injection technique can lead to variable dosing.

    • Solution: Review the detailed protocol below. Ensure accurate weighing of the compound and precise dilution. Use proper animal restraint and a consistent injection technique (e.g., subcutaneous tenting) for all animals.[11]

  • Potential Cause 3: Pharmacokinetic Variability. The timing of administration relative to behavioral testing or endpoint measurement can significantly impact results.

    • Solution: Standardize the time between BD1063 administration and the experimental endpoint. In published studies, BD1063 has been administered 15 to 30 minutes before testing.[1]

Experimental Protocols

Protocol: Preparation of BD1063 for Subcutaneous (s.c.) Injection

This protocol describes the preparation of a 10 mg/mL stock solution and a final working solution for a target dose of 10 mg/kg in a 25g mouse.

Materials:

  • BD1063 Dihydrochloride powder (MW: ~346.1 g/mol )[2][3][7]

  • Sterile 0.9% isotonic saline[1]

  • Sterile microcentrifuge tubes

  • Calibrated pipette

  • Sonicator bath

  • 0.22 µm sterile syringe filter[1]

  • Sterile syringes and needles

Procedure:

  • Calculate Required Mass for Stock Solution:

    • To prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of BD1063 powder.

  • Prepare Stock Solution (10 mg/mL):

    • Aseptically transfer the 10 mg of BD1063 powder into a sterile microcentrifuge tube.

    • Add 1 mL of sterile 0.9% isotonic saline to the tube.

    • Vortex thoroughly. Place the tube in a sonicator bath for 5-10 minutes or until the solid is completely dissolved.[1] Visually inspect for any remaining particulate matter.

    • This stock solution can be stored as described in Table 2.

  • Calculate Injection Volume for Working Solution:

    • Target Dose: 10 mg/kg

    • Animal Weight: 25 g (0.025 kg)

    • Required Dose per Animal: 10 mg/kg * 0.025 kg = 0.25 mg

    • Recommended Injection Volume (Mouse, s.c.): ~100-200 µL (4-8 mL/kg)

    • Let's target an injection volume of 100 µL (0.1 mL).

    • Required Working Concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL

  • Prepare Working Solution (2.5 mg/mL):

    • Perform a serial dilution from the 10 mg/mL stock solution.

    • Using a sterile technique, mix 250 µL of the 10 mg/mL stock solution with 750 µL of sterile 0.9% saline. This will yield 1 mL of a 2.5 mg/mL working solution.

  • Final Preparation and Administration:

    • Draw the working solution into a sterile syringe through a 0.22 µm sterile filter to ensure sterility of the final product for injection.[1]

    • For a 25g mouse, draw exactly 100 µL of the 2.5 mg/mL solution.

    • Administer subcutaneously, taking care to use proper restraint and technique.[11]

Table 3: Example Dosing Regimens from Literature

Animal ModelRouteDose Range (mg/kg)VehicleReference
Sardinian alcohol-preferring (sP) Ratss.c.3.3 - 11Isotonic Saline[1][12][13]
Wistar Rats (ethanol-dependent)s.c.4 - 11Isotonic Saline[12][13]
Fibromyalgia-like Micei.p.15 - 60Not specified[4]

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_admin Administration A 1. Weigh BD1063 Powder B 2. Add Vehicle (e.g., Sterile Isotonic Saline) A->B C 3. Vortex & Sonicate to Dissolve B->C D 4. Perform Serial Dilution to Working Concentration C->D E 5. Sterile Filter (0.22 µm) D->E F 6. Calculate & Draw Dose (based on animal weight) E->F Proceed to Dosing G 7. Administer to Animal (e.g., Subcutaneous) F->G G BD1063 BD1063 Sigma1R Sigma-1 Receptor (ER Chaperone Protein) BD1063->Sigma1R Antagonizes IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Release ER Ca2+ Release IP3R->Ca_Release Gates Downstream Modulation of Downstream Signaling (e.g., NMDA Receptors, Glial Activation) Ca_Release->Downstream ER Endoplasmic Reticulum (ER)

References

Technical Support Center: Interpreting Unexpected Behavioral Outcomes with BD1063

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective sigma-1 receptor antagonist, BD1063. The information is designed to help interpret unexpected behavioral outcomes in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is BD1063 and what is its primary mechanism of action?

BD1063, or 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a potent and selective antagonist of the sigma-1 receptor (σ1R).[1] Its primary mechanism of action is to block the function of the σ1R, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[2] By antagonizing this receptor, BD1063 can modulate a variety of downstream signaling pathways involved in cellular stress responses, calcium signaling, and neuronal plasticity.[3][4][5]

Q2: What are the known behavioral effects of BD1063?

BD1063 has been shown to produce a range of behavioral effects in animal models, primarily related to its antagonism of the sigma-1 receptor. These include:

  • Antinociceptive effects: Attenuation of neuropathic and inflammatory pain, including thermal hyperalgesia and mechanical allodynia.[3][6]

  • Modulation of substance-related behaviors: Reduction in the rewarding and reinforcing effects of drugs of abuse such as cocaine, methamphetamine, and alcohol.[1][7][8]

  • Effects on mood and anxiety: BD1063 has been observed to influence anxiety- and depression-like behaviors.[5][9]

  • Neuroprotective effects: In some models, BD1063 has demonstrated neuroprotective properties.[10]

Q3: What are the potential off-target effects of BD1063?

BD1063 is a highly selective ligand for the sigma-1 receptor, with significantly lower affinity for the sigma-2 receptor and a wide range of other neurotransmitter receptors.[1][4][11][12] However, like any small molecule, the possibility of off-target effects cannot be entirely dismissed, especially at higher concentrations. BD1063 belongs to the piperazine (B1678402) class of compounds, some of which are known to interact with various G-protein coupled receptors (GPCRs).[13][14] Researchers should always include appropriate controls to rule out potential off-target effects.

Troubleshooting Unexpected Behavioral Outcomes

Issue 1: Unexpected Effects on Motor Function

Scenario: "I am using BD1063 to study its effects on anxiety, but I'm observing changes in the animals' general locomotor activity and performance on the rotarod test. Is this expected?"

Explanation: While you may be focused on anxiety, the sigma-1 receptor is expressed in brain regions that control motor function. Therefore, it is plausible that antagonizing this receptor with BD1063 could lead to unexpected effects on motor coordination and activity. It is crucial to differentiate between a primary effect on motor function and an effect secondary to changes in anxiety or sedation.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a dose-response study to determine if the motor effects are occurring at the same or different doses than the anxiolytic effects.

  • Comprehensive Behavioral Phenotyping: Employ a battery of behavioral tests to dissect the specific nature of the motor effects. This could include:

    • Open Field Test: To assess general locomotor activity, exploration, and anxiety-like behavior.

    • Rotarod Test: To specifically measure motor coordination and balance.[4][15]

    • Grip Strength Test: To evaluate muscle strength.

  • Control for Sedation: Use a test such as the accelerating rotarod to distinguish between sedation and motor impairment. Sedated animals may perform poorly at slow speeds, while animals with motor deficits will show impairment as the speed increases.

Issue 2: Discrepant Results in Pain Models

Scenario: "I am using BD1063 in a model of neuropathic pain. While I see a reduction in thermal hyperalgesia, there is little to no effect on mechanical allodynia. Why might this be?"

Explanation: Neuropathic pain is a complex condition involving multiple underlying mechanisms. The sigma-1 receptor may play a more prominent role in modulating the signaling pathways responsible for thermal hypersensitivity compared to those mediating mechanical allodynia in your specific model. The timing of drug administration and the specific characteristics of the pain model can also influence the results.

Troubleshooting Steps:

  • Review Model-Specific Literature: Investigate whether other studies using the same neuropathic pain model have reported differential effects of sigma-1 receptor antagonists on thermal and mechanical sensitivity.

  • Vary Administration Timing: The timing of BD1063 administration relative to the induction of neuropathy and behavioral testing can be critical. Consider both prophylactic (preventative) and therapeutic (reversal) treatment paradigms.

  • Assess Multiple Pain-Related Behaviors: In addition to reflexive paw withdrawal, consider assessing more complex pain behaviors, such as conditioned place preference/avoidance or burrowing, which may provide a more complete picture of the drug's analgesic efficacy.

Issue 3: Lack of Effect in a Substance Abuse Model

Explanation: While BD1063 has been shown to be effective in reducing the reinforcing effects of several drugs of abuse, the role of the sigma-1 receptor may be substance-specific. Additionally, the experimental design, including the dose of BD1063, the dose of the abused substance, and the schedule of reinforcement, can all impact the outcome.

Troubleshooting Steps:

  • Confirm Target Engagement: If possible, use techniques like ex vivo autoradiography or other molecular methods to confirm that the administered dose of BD1063 is occupying the sigma-1 receptors in the brain regions of interest.

  • Vary the Dose of BD1063: It is possible that a higher or lower dose is required to see an effect. A full dose-response curve should be generated.

  • Alter the Schedule of Reinforcement: The motivational demands of the task can influence the efficacy of a pharmacological intervention. Consider testing BD1063's effects under different schedules of reinforcement, such as a progressive-ratio schedule, to assess its impact on the motivation to seek the drug.[7][8][16]

  • Consider the Specific Neurochemistry: The neurochemical pathways underlying the reinforcing effects of different drugs vary. The interaction between the sigma-1 receptor and the specific neurotransmitter systems involved in nicotine (B1678760) reward (e.g., dopamine, acetylcholine) may differ from those of other drugs like cocaine or ethanol (B145695).

Quantitative Data Summary

Table 1: Binding Affinity and Selectivity of BD1063

Receptor SubtypeBinding Affinity (Ki)Reference
Sigma-1 (σ1)9 ± 1 nM[1]
Sigma-2 (σ2)>449 nM[1]
Opioid, PCP, Muscarinic, Dopamine, Adrenergic (α1, α2, β), Serotonergic (5-HT1, 5-HT2)>100-fold selective over these receptors[4][11][12]

Table 2: Effective Doses of BD1063 in Preclinical Models

Animal ModelBehavioral EffectEffective Dose Range (mg/kg)Route of AdministrationReference
Neuropathic Pain (Chronic Constriction Injury)Potentiation of antinociception17.8Not specified[3][6]
Fibromyalgia-like Pain (Reserpine-induced myalgia)Antihyperalgesia25 - 60Not specified[9]
Ethanol Self-Administration (sP rats)Reduced intake3.3 - 11Subcutaneous[7][8][16]
Ethanol Self-Administration (Withdrawn, dependent Wistar rats)Reduced intake4 - 11Subcutaneous[7][8][16]
Compulsive-like EatingReduced binge-like eatingNot specifiedNot specified
Paclitaxel-induced Neuropathic PainReversal of allodyniaNot specifiedNot specified

Experimental Protocols

Rotarod Test for Motor Coordination in Mice

Objective: To assess motor coordination and balance.

Materials:

  • Rotarod apparatus

  • Test mice

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.[4]

  • Training (optional but recommended):

    • Place mice on the stationary rod for 1 minute.

    • Set the rod to a slow, constant speed (e.g., 4 rpm) and train the mice to walk on the rod for 1-2 minutes. Repeat this 2-3 times with a 15-minute inter-trial interval.

  • Testing:

    • Place the mouse on the rod.

    • Start the accelerating rotation protocol (e.g., from 4 to 40 rpm over 5 minutes).[15]

    • Record the latency to fall from the rod. A fall is defined as the mouse falling onto the platform below or clinging to the rod and making one full passive rotation.

    • Perform 3 trials with a 15-minute inter-trial interval.

  • Data Analysis: The primary endpoint is the latency to fall from the rod. This can be averaged across trials for each animal.

Light/Dark Box Test for Anxiety-Like Behavior in Mice

Objective: To assess anxiety-like behavior based on the natural aversion of mice to brightly lit areas.

Materials:

  • Light/dark box apparatus (typically a two-chambered box with one dark and one light compartment connected by an opening)

  • Video tracking software

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes.[8][13] The room should be dimly lit.

  • Testing:

    • Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the mouse to freely explore the apparatus for a set period (typically 5-10 minutes).[8]

    • Record the session using a video camera mounted above the apparatus.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Latency to first enter the dark compartment

    • Number of transitions between the two compartments

    • Total distance traveled

An increase in the time spent in the light compartment is indicative of anxiolytic-like effects.

Visualizations

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm BiP BiP/GRP78 Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->BiP Bound Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Activation IP3R IP3 Receptor Sigma1R_active->IP3R Modulates Downstream Downstream Signaling (e.g., Nrf2, MAPK/ERK) Sigma1R_active->Downstream Modulates Ca_ER Ca2+ Store IP3R->Ca_ER Regulates Ca2+ release Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol Release Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) Stress->Sigma1R_inactive Induces dissociation BD1063 BD1063 BD1063->Sigma1R_active Antagonizes Ca_Cytosol->Downstream Activates

Caption: Simplified signaling pathway of the Sigma-1 receptor and the antagonistic action of BD1063.

Experimental_Workflow_Troubleshooting cluster_Experiment Experimental Phase cluster_Troubleshooting Troubleshooting Phase Start Behavioral Experiment with BD1063 Expected Expected Behavioral Outcome Start->Expected Hypothesis Supported Unexpected Unexpected Behavioral Outcome Start->Unexpected Hypothesis Not Supported CheckDose Verify Dose and Route of Administration Unexpected->CheckDose CheckProtocol Review and Refine Behavioral Protocol Unexpected->CheckProtocol ConsiderMechanism Consider Broader Sigma-1 Receptor Functions Unexpected->ConsiderMechanism OffTarget Evaluate Potential Off-Target Effects Unexpected->OffTarget RefineHypothesis Refine Hypothesis and Design Follow-up Studies CheckDose->RefineHypothesis CheckProtocol->RefineHypothesis ConsiderMechanism->RefineHypothesis OffTarget->RefineHypothesis

Caption: Logical workflow for troubleshooting unexpected behavioral outcomes in experiments with BD1063.

References

Validation & Comparative

comparing the efficacy of BD1063 and NE-100 in addiction models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of BD1063 and NE-100 in Preclinical Addiction Models

Introduction

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a significant target in the neurobiology of addiction. Its modulation of various neurotransmitter systems, including the dopaminergic system, implicates it in the rewarding and reinforcing effects of drugs of abuse. BD1063 and NE-100 are two potent and selective antagonists of the σ1 receptor that have been investigated for their potential to mitigate addiction-related behaviors. This guide provides a comparative analysis of their efficacy in preclinical addiction models, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals. BD1063, or 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a selective σ1 receptor antagonist with a binding affinity (Ki) of 9 ± 1 nM and over 49 times more selectivity for the σ1 receptor than the σ2 receptor.[1] NE-100, N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride, is also a potent and selective σ1 receptor antagonist with a high affinity (Ki = 0.86 nM) and demonstrates over 55-fold selectivity over σ2 receptors.[2]

Proposed Mechanism of Action of Sigma-1 Receptor Antagonists in Addiction

Drugs of abuse are known to interact with the σ1 receptor, leading to downstream effects that contribute to addiction-related neuroadaptations. Antagonism of the σ1 receptor by compounds like BD1063 and NE-100 is hypothesized to interfere with these processes. The diagram below illustrates a proposed signaling pathway.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Drug Drug of Abuse (e.g., Cocaine, Methamphetamine) Sigma1_ER Sigma-1 Receptor (Endoplasmic Reticulum) Drug->Sigma1_ER Activates DAT Dopamine (B1211576) Transporter (DAT) Drug->DAT Blocks Reuptake Ca_release Ca2+ Release Sigma1_ER->Ca_release Modulates DA_synthesis Dopamine Synthesis & Packaging Ca_release->DA_synthesis DA_release Dopamine Release DA_synthesis->DA_release DA_synapse Dopamine DA_release->DA_synapse DA_receptor Dopamine Receptor DA_synapse->DA_receptor Reward_Signal Reward & Reinforcement Signaling Cascade DA_receptor->Reward_Signal Antagonist BD1063 / NE-100 Antagonist->Sigma1_ER Blocks

Caption: Proposed signaling pathway for σ1 receptor antagonism in addiction.

Comparative Efficacy in Addiction Models

The following tables summarize the quantitative data on the efficacy of BD1063 and NE-100 in various preclinical models of addiction.

Alcohol Addiction Models
CompoundAnimal ModelExperimental ParadigmDosingKey FindingsReference
BD1063 Sardinian alcohol-preferring (sP) ratsOperant ethanol (B145695) self-administration3.3-11 mg/kg, s.c.Dose-dependently reduced ethanol self-administration.[3][4][5][6]
Acutely-withdrawn, ethanol-dependent Wistar ratsOperant ethanol self-administration4-11 mg/kg, s.c.Dose-dependently reduced ethanol self-administration.[3][4][5][6]
Non-dependent Wistar ratsOperant ethanol self-administrationUp to 11 mg/kg, s.c.Did not significantly modify mean ethanol self-administration.[3][4][5][6]
Sardinian alcohol-preferring (sP) ratsProgressive-ratio reinforcement for ethanol3.3-11 mg/kg, s.c.Reduced breakpoints, indicating decreased motivation for ethanol.[3][4][5][6]
NE-100 Sardinian alcohol-preferring (sP) ratsHome cage ethanol drinkingNot specifiedReduced ethanol drinking without affecting total fluid or food intake.[7]
Sardinian alcohol-preferring (sP) ratsHome cage ethanol drinkingNot specifiedTolerance to the treatment developed within one week.[7]
Psychostimulant Addiction Models (Cocaine & Methamphetamine)
CompoundAnimal ModelExperimental ParadigmDosingKey FindingsReference
BD1063 Swiss Webster miceCocaine-induced convulsions and lethalityNot specifiedSignificantly attenuated convulsions and lethality.[1][8]
Swiss Webster miceCocaine-induced locomotor stimulationNot specifiedSignificantly attenuated the locomotor stimulatory effects of cocaine.[8]
RatsCocaine self-administration (in combination with a DAT inhibitor)10 mg/kg, i.p.Dose-dependently decreased cocaine self-administration when combined with an inactive dose of a DAT inhibitor.[9]
MiceMethamphetamine-induced locomotor stimulationNot specifiedAttenuated the locomotor stimulatory effects of methamphetamine.[3]
MiceMethamphetamine-induced hyperthermia and neurotoxicityNot specifiedProtected against methamphetamine-induced hyperthermia and neurotoxicity.[10]
Rat brain slicesMethamphetamine-induced dopamine release100 nMPrevented methamphetamine-enhanced dopamine release and efflux by ~50% and 80% respectively.[11]
NE-100 Not specifiedNot specifiedNot specifiedImplicated as a tool to confirm the role of σ1 receptors in cocaine's effects.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Self-Administration Studies

This paradigm assesses the reinforcing properties of a drug by measuring the extent to which an animal will work to receive it.[13]

Methodology:

  • Surgery: Animals (typically rats) are surgically implanted with an intravenous catheter into the jugular vein, which is connected to an external port.

  • Training: Animals are placed in an operant conditioning chamber equipped with levers.[14] Pressing the "active" lever results in an infusion of the drug (e.g., cocaine, ethanol) and often the presentation of a conditioned stimulus (e.g., a light or tone). Pressing the "inactive" lever has no consequence.

  • Reinforcement Schedules:

    • Fixed Ratio (FR): The animal receives a drug infusion after a fixed number of responses on the active lever (e.g., FR1, FR5).[15][16]

    • Progressive Ratio (PR): The number of responses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of responses an animal makes for a single infusion, which is a measure of motivation.[13][15]

  • Testing: The effect of a compound like BD1063 or NE-100 is tested by administering it before the self-administration session and measuring the change in lever pressing behavior compared to vehicle-treated sessions.

A Catheter Implantation (Jugular Vein) B Recovery Period A->B C Training in Operant Chamber B->C D Active Lever Press C->D E Inactive Lever Press C->E F Drug Infusion + Cue D->F G No Consequence E->G H Data Acquisition (Lever Presses, Infusions) F->H G->H I Pre-treatment (BD1063/NE-100 or Vehicle) J Test Session I->J J->C Repeat Sessions

Caption: Experimental workflow for self-administration studies.

Conditioned Place Preference (CPP)

CPP is a form of Pavlovian conditioning used to measure the motivational effects of a drug by associating its effects with a specific environment.[17]

Methodology:

  • Apparatus: A box with at least two distinct compartments, differing in visual and tactile cues (e.g., wall color, floor texture).[18]

  • Pre-Conditioning (Habituation): The animal is allowed to freely explore all compartments to determine any baseline preference for one compartment over the other.[19][20]

  • Conditioning: Over several days, the animal receives the drug of abuse (unconditioned stimulus) and is confined to one compartment. On alternate days, it receives a vehicle injection and is confined to the other compartment.[18][19]

  • Post-Conditioning (Preference Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in the drug-paired compartment is measured. A significant increase in time spent in the drug-paired compartment indicates a conditioned preference.[18]

  • Testing of Antagonists: To test the effect of BD1063 or NE-100, the antagonist can be administered before the drug of abuse during the conditioning phase to see if it blocks the acquisition of CPP.

cluster_pre Pre-Conditioning cluster_cond Conditioning (Alternating Days) cluster_post Post-Conditioning Test PreTest Free exploration Measure baseline preference DrugPairing Drug + Confinement in Compartment A PreTest->DrugPairing VehiclePairing Vehicle + Confinement in Compartment B PreTest->VehiclePairing PostTest Free exploration (drug-free) Measure time in each compartment DrugPairing->PostTest VehiclePairing->PostTest

Caption: Experimental workflow for Conditioned Place Preference (CPP).

Locomotor Sensitization

This model is based on the phenomenon that repeated, intermittent administration of a psychostimulant leads to a progressively enhanced locomotor response.[21][22] This is thought to model the neuroadaptations underlying drug craving.[22][23]

Methodology:

  • Habituation: Animals are placed in an open-field activity chamber and their baseline locomotor activity is measured.

  • Induction of Sensitization: Animals receive repeated injections of a psychostimulant (e.g., cocaine, methamphetamine) or vehicle over several days. Locomotor activity (e.g., distance traveled) is recorded after each injection.[24]

  • Expression of Sensitization: After a withdrawal period, all animals receive a challenge dose of the psychostimulant. A significantly greater locomotor response in the drug-pretreated group compared to the vehicle-pretreated group indicates sensitization.

  • Testing of Antagonists: BD1063 or NE-100 can be administered before each psychostimulant injection during the induction phase to test their effect on the development of sensitization, or before the final challenge to test their effect on the expression of sensitization.

A Habituation to Activity Chamber B Induction Phase (Repeated Injections) A->B C Group 1: Vehicle + Antagonist/Vehicle B->C D Group 2: Psychostimulant + Antagonist/Vehicle B->D E Measure Locomotor Activity C->E D->E F Withdrawal Period E->F After final induction day G Challenge Phase (All groups receive psychostimulant) F->G H Measure Locomotor Activity G->H I Compare Activity Between Groups H->I

Caption: Experimental workflow for Locomotor Sensitization.

Conclusion

The available preclinical data suggests that both BD1063 and NE-100, as selective σ1 receptor antagonists, show promise in attenuating behaviors relevant to addiction. BD1063 has been more extensively studied across various models, demonstrating efficacy in reducing self-administration of alcohol and attenuating the rewarding and stimulant effects of cocaine and methamphetamine.[1][3][4][5][6][8][10] It appears particularly effective in models of excessive drinking.[3][4][5][6] Data for NE-100 in addiction models is less abundant in the provided search results but indicates efficacy in reducing alcohol consumption, though tolerance may be a concern.[7] Both compounds effectively serve as tools to probe the involvement of the σ1 receptor in addiction. Further head-to-head comparative studies would be necessary to definitively establish the superior efficacy of one compound over the other across different facets of addiction. The potent antagonism of the σ1 receptor by both molecules validates this receptor as a promising therapeutic target for the development of novel addiction pharmacotherapies.

References

BD1063 dihydrochloride vs haloperidol as a sigma receptor ligand

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of BD1063 Dihydrochloride (B599025) and Haloperidol (B65202) as Sigma Receptor Ligands

Introduction

Sigma receptors, once misclassified as a subtype of opioid receptors, are now understood to be unique proteins with significant roles in cellular signaling and homeostasis.[1] The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are targets for numerous psychoactive and therapeutic compounds.[1] This guide provides a detailed comparison of two key ligands: BD1063 dihydrochloride, a selective research tool, and haloperidol, a widely used antipsychotic with significant sigma receptor activity. This comparison is intended for researchers and drug development professionals seeking to understand the distinct pharmacological profiles of these compounds.

Quantitative Data Comparison

The primary distinction between BD1063 and haloperidol lies in their binding affinity and selectivity for the two sigma receptor subtypes. Haloperidol is a potent ligand for both σ1 and dopamine (B1211576) D2 receptors, a fact that complicates its use as a selective tool for studying sigma receptor function in vivo.[2][3] In contrast, BD1063 was developed as a selective σ1R antagonist with minimal affinity for other receptors.[4][5]

Table 1: Sigma Receptor Binding Affinity
Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity RatioPrimary ActivityOther High-Affinity Targets
BD1063 dihydrochloride 4.43[6]~221.5 *~50-fold[5]σ1 Antagonist[1][4]None reported (>100-fold selectivity)[4][5]
Haloperidol 2.8 - 3.2[2][7]507[7]~0.006 *σ1 Antagonist[1][7] / σ2 LigandDopamine D2 Receptor (Ki ≈ 2.8 nM)[2]

*Calculated from reported Ki and selectivity data.

Table 2: Functional Profile Summary
CompoundFunctional Effect at σ1REvidence
BD1063 dihydrochloride AntagonistAttenuates dystonia produced by sigma ligands like DTG and haloperidol.[4] Blocks the effects of σ1R agonists on BDNF secretion.[8]
Haloperidol AntagonistWidely used as a σ1 antagonist in research.[1] Its motor side effects are linked to sigma receptor activity.[9][10]

Experimental Protocols

The data presented above are primarily derived from in vitro radioligand binding assays. These experiments are fundamental for characterizing the affinity and selectivity of a compound for its target receptor.[11][12]

Protocol 1: σ1 Receptor Competitive Binding Assay

This assay determines the affinity of a test compound (e.g., BD1063, haloperidol) for the σ1 receptor by measuring its ability to displace a known radioactive ligand.

  • Preparation : Prepare membrane homogenates from a source rich in σ1 receptors, such as guinea pig liver or cells engineered to express the human σ1 receptor.[12]

  • Incubation : In assay tubes, combine the membrane preparation, a fixed concentration of a selective σ1 radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound.[12]

  • Equilibration : Incubate the mixture to allow the binding to reach equilibrium.

  • Separation : Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[7]

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis : Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]

Protocol 2: σ2 Receptor Competitive Binding Assay

This protocol is similar to the σ1 assay but requires a "masking" agent because there are fewer highly selective σ2 radioligands.

  • Preparation : Use a membrane source rich in both sigma receptor subtypes, such as rat liver.[13]

  • Incubation : Combine the membrane preparation with a non-selective sigma radioligand like [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) and varying concentrations of the test compound.[11][14] Crucially, add a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to all tubes. This "masks" the σ1 receptors by occupying them, ensuring that the [³H]-DTG binding primarily reflects interaction with σ2 receptors.[12][15]

  • Equilibration, Separation, and Quantification : Follow steps 3-5 from the σ1 receptor assay protocol.

  • Data Analysis : Determine the IC₅₀ and calculate the Ki for the σ2 receptor using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow Visualizations

Sigma-1 Receptor (σ1R) Signaling

The σ1R is a ligand-operated molecular chaperone located at the endoplasmic reticulum (ER), especially at the mitochondria-associated membrane (MAM).[16] It plays a crucial role in regulating calcium signaling between the ER and mitochondria and responds to cellular stress.[16][17] Upon ligand binding, it can dissociate from its partner chaperone, BiP, and interact with various client proteins, including ion channels and G-protein coupled receptors, to modulate their activity and promote cell survival.[16][18]

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP s1r_inactive σ1R (Inactive) s1r_inactive->BiP Bound s1r_active σ1R (Active) s1r_inactive->s1r_active Conformational Change ip3r IP3 Receptor s1r_inactive->ip3r Chaperones s1r_active->BiP Dissociates s1r_active->ip3r Modulates response Cell Survival & Homeostasis s1r_active->response Promotes ca_er Ca²⁺ atp ATP Production ligand σ1R Ligand (e.g., Agonist) ligand->s1r_inactive Binds stress Cellular Stress stress->s1r_inactive Activates ca_mito Ca²⁺ ca_er->ca_mito Influx ca_mito->atp Stimulates

Caption: σ1R signaling at the ER-mitochondria interface.
Sigma-2 Receptor (σ2R) Signaling

The σ2R, identified as the protein TMEM97, is also located in the ER and is involved in regulating cholesterol homeostasis and cell proliferation.[19][20] It is highly expressed in rapidly dividing cells, including many types of cancer cells, making it a target for oncology.[13][19] Its signaling can influence pathways such as Raf kinase and Protein Kinase C (PKC), which are involved in transcription and cell growth.[19]

sigma2_pathway cluster_Cell Cellular Environment s2r σ2R (TMEM97) egfr EGFR s2r->egfr Interacts with cholesterol Cholesterol Homeostasis s2r->cholesterol Regulates raf Raf Kinase egfr->raf Activates pkc PKC egfr->pkc Activates proliferation Cell Proliferation raf->proliferation Upregulates pkc->proliferation Upregulates ligand σ2R Ligand ligand->s2r Binds workflow start Start prep Prepare Receptor Source (e.g., Membrane Homogenate) start->prep incubate Incubate: Receptor + Radioligand + Varying [Test Compound] prep->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter count Scintillation Counting (Measure Bound Radioactivity) filter->count plot Plot % Inhibition vs. [Test Compound] count->plot calc_ic50 Determine IC₅₀ plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki end End: Affinity Value (Ki) calc_ki->end

References

A Comparative Guide to Selective Sigma-1 Receptor Antagonists as Alternatives to BD1063

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of several selective sigma-1 (σ1) receptor antagonists as alternatives to the widely used research tool, BD1063. The sigma-1 receptor, a unique intracellular chaperone protein, is a promising therapeutic target for a range of neurological disorders, including neuropathic pain, psychosis, and addiction. The development of novel antagonists with improved potency, selectivity, and pharmacokinetic properties is a key focus of ongoing research. This document summarizes the available experimental data on the binding affinity, selectivity, and functional activity of prominent alternative antagonists, offering a valuable resource for selecting the appropriate tool for your research needs.

Quantitative Comparison of Binding Affinities and Selectivity

The following table summarizes the in vitro binding affinities (Ki) of BD1063 and selected alternative antagonists for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The selectivity ratio (σ2 Ki / σ1 Ki) is also provided as a measure of preference for the sigma-1 receptor subtype. Higher selectivity ratios indicate a greater specificity for the sigma-1 receptor.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity Ratio (σ2/σ1)Species/Tissue for σ1 Ki
BD1063 4.43 - 9[1][2]449[1]~50 - 101Not Specified
S1RA (E-52862) 17 (human), 23.5 (guinea pig)[3]>1000[3]>58 (human), >42 (guinea pig)Human, Guinea Pig Brain
PD144418 0.08[4]1377[4]17212.5Guinea Pig Brain
SI 1/28 6.1[5][6][7]2583[5][6][7]423Not Specified
Compound 3 pKi = 10.89 (Ki ≈ 0.13 nM)pKi = 6.09 (Ki ≈ 813 nM)~63096Guinea Pig Brain

Note: Ki values can vary depending on the experimental conditions, including the radioligand used and the tissue preparation.

Functional Performance of Sigma-1 Receptor Antagonists

Direct, head-to-head comparisons of the functional activity of these antagonists in standardized in vitro assays are limited in the published literature. The characterization of sigma-1 receptor ligands as agonists or antagonists is often inferred from their effects in cellular or in vivo models, rather than from universally accepted, direct functional assays.[2][8][9]

S1RA (E-52862) has demonstrated efficacy in preclinical models of neuropathic pain by inhibiting spinal sensitization.[3] Electrophysiological studies have shown that S1RA can attenuate wind-up responses in spinal cords, a cellular correlate of central sensitization.[3] Furthermore, S1RA has been shown to enhance the analgesic effects of opioids.[10]

PD144418 has been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting a modulatory role in glutamatergic signaling.[4] Behaviorally, it has shown potential antipsychotic properties by antagonizing mescaline-induced scratching.[4]

SI 1/28 has demonstrated dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain.[5][6][7] Notably, these effects were observed at doses that did not produce significant motor impairment or reward-like behaviors.[5][6][7]

Compound 3 , a highly potent and selective antagonist, has been shown to effectively block binge-eating episodes in female rats, suggesting a role for the sigma-1 receptor in compulsive-like eating disorders.[4][11]

BD1063 is well-characterized as a sigma-1 receptor antagonist and has been shown to attenuate the behavioral effects of psychostimulants and reduce ethanol (B145695) intake in animal models of excessive drinking.[12] In functional assays, BD1047, a related compound, has been shown to reverse the inhibitory effect of a sigma-1 agonist on calcium influx in retinal ganglion cells.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol describes a standard method for determining the binding affinity of a test compound for sigma-1 and sigma-2 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Tissue Preparation: Guinea pig brain homogenates for sigma-1 receptors and rat liver homogenates for sigma-2 receptors are commonly used.

  • Radioligands:

    • For σ1 receptors: [³H]-(+)-pentazocine.

    • For σ2 receptors: [³H]-di-o-tolylguanidine (DTG) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4 or 8.0.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., haloperidol) to determine the amount of non-specific binding of the radioligand.

  • Test Compounds: Serial dilutions of the antagonist of interest.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either assay buffer (for total binding), a serial dilution of the test compound, or the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

G Workflow of a Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->incubation filtration Separate Bound and Unbound Ligand (Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calc_specific_binding Calculate Specific Binding quantification->calc_specific_binding generate_curve Generate Competition Curve calc_specific_binding->generate_curve determine_ic50 Determine IC50 generate_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow of a Competitive Radioligand Binding Assay.

G Simplified Sigma-1 Receptor Signaling cluster_er Endoplasmic Reticulum (ER) cluster_cell Cellular Effects S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Binding (inactive state) IonChannels Ion Channels (e.g., K+, Ca2+, NMDA-R) S1R->IonChannels Modulates activity CellSurvival Promotion of Cell Survival S1R->CellSurvival Regulates CaSignaling Modulation of Intracellular Ca2+ Signaling IonChannels->CaSignaling NeuronalExcitability Alteration of Neuronal Excitability CaSignaling->NeuronalExcitability NeuronalExcitability->CellSurvival Antagonist Sigma-1 Antagonist (e.g., BD1063, S1RA) Antagonist->S1R Binds to and antagonizes

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

References

Validating the Antagonistic Effect of BD1063 on the Sigma-1 Receptor Agonist PRE-084: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the sigma-1 receptor (S1R) agonist PRE-084 and its selective antagonist, BD1063. The data presented herein, compiled from various experimental studies, demonstrates the efficacy of BD1063 in reversing the cellular and behavioral effects induced by PRE-084, thereby validating its antagonistic action at the S1R. This information is intended to assist researchers in designing experiments and interpreting data related to the pharmacological modulation of the sigma-1 receptor.

Data Presentation

The following tables summarize the quantitative data from key experiments, highlighting the antagonistic relationship between PRE-084 and BD1063 in various models.

Table 1: Antagonism of PRE-084-Induced Neuroprotection by BD1063 in a Model of Root Avulsion Injury

Treatment GroupDosageOutcome Measure: Motoneuron Survival (%)
Untreated-43%
PRE-0840.25 mg/kg68%
PRE-084 + BD10630.25 mg/kg + 1 mg/kgSurvival rate reverted to near untreated levels

Data from a study on adult rats with L4-L5 spinal root avulsion, with daily treatment for 21 days post-operation.[1]

Table 2: Effect of PRE-084 and BD1063 on Motor Neuron Survival in an In Vitro Model of Excitotoxicity

Treatment ConditionPRE-084 ConcentrationBD1063 ConcentrationOutcome Measure: Motor Neuron Survival
Control--Baseline
Excitotoxic Challenge--Significant reduction
PRE-08430 µM-Significant preservation of motor neurons
BD1063-3 µMPreservation of motor neurons

In vitro study on spinal cord organotypic cultures under chronic excitotoxicity.[1]

Table 3: Modulation of Nociception in a Neuropathic Pain Model

Treatment GroupOutcome Measure: Mechanical Allodynia
PRE-084Increased mechanical allodynia
BD1063Hyposensitivity (analgesic effect)

In vivo study in a mouse model of sciatic nerve injury.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vivo Neuroprotection Study: Root Avulsion Injury Model
  • Animal Model: Adult female Sprague-Dawley rats.

  • Surgical Procedure: Unilateral avulsion of the L4-L5 spinal roots.

  • Drug Administration:

    • PRE-084 (0.25 mg/kg) was administered intraperitoneally (i.p.) daily.

    • BD1063 (1 mg/kg, dose inferred from similar studies) was co-administered with PRE-084 via the same route.

    • Treatments were initiated post-surgery and continued for 21 days.

  • Outcome Assessment:

    • At 21 days post-operation, animals were euthanized, and the spinal cords were processed for histological analysis.

    • Motoneuron survival in the ventral horn was quantified using Nissl staining.

    • Immunohistochemistry was performed to assess glial response (GFAP for astrocytes, Iba1 for microglia) and expression of neurotrophic factors.

In Vitro Neurite Outgrowth Assay
  • Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used for neurite outgrowth studies.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Experimental Procedure:

    • Seed PC12 cells in collagen-coated 24-well plates.

    • After 24 hours, replace the medium with a low-serum medium to induce differentiation.

    • Treat cells with Nerve Growth Factor (NGF) to stimulate neurite outgrowth.

    • Concurrently, treat designated wells with PRE-084 at various concentrations (e.g., 1-10 µM).

    • In antagonist validation groups, co-treat with BD1063 (e.g., 1-10 µM).

    • Incubate for 48-72 hours.

  • Data Analysis:

    • Fix and stain cells with an anti-β-III tubulin antibody to visualize neurites.

    • Capture images using a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software.

In Vivo Behavioral Study: Contextual Learning and Memory
  • Animal Model: Male C57BL/6 mice.

  • Behavioral Paradigm: Fear conditioning test.

    • Training Phase: Mice are placed in a novel context (the conditioning chamber) and receive a mild footshock paired with an auditory cue.

    • Testing Phase (24 hours later):

      • Contextual Test: Mice are returned to the same chamber, and freezing behavior (a measure of fear memory) is recorded.

      • Cued Test: Mice are placed in a different context, and the auditory cue is presented. Freezing behavior is again recorded.

  • Drug Administration:

    • PRE-084 (e.g., 1 mg/kg, i.p.) is administered 30 minutes before the training phase to assess its effect on memory formation.

    • BD1063 (e.g., 5 mg/kg, i.p.) is administered 15 minutes prior to PRE-084 injection to evaluate its antagonistic effect.

  • Data Analysis: The percentage of time spent freezing during the testing phase is quantified and compared across treatment groups.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the validation of BD1063's antagonistic effect on PRE-084.

PRE084_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane / ER Membrane cluster_IC Intracellular PRE084 PRE-084 S1R Sigma-1 Receptor (S1R) PRE084->S1R Agonist Binding IP3R IP3 Receptor S1R->IP3R Modulation PKC PKC S1R->PKC Activation AKT Akt S1R->AKT Activation NRF2 NRF2 S1R->NRF2 Activation Neuroprotection Neuroprotection & Neurite Outgrowth IP3R->Neuroprotection PKC->Neuroprotection eNOS eNOS AKT->eNOS NRF2->Neuroprotection eNOS->Neuroprotection BD1063 BD1063 BD1063->S1R Antagonist Binding

Caption: Signaling pathway of PRE-084 and its antagonism by BD1063.

Experimental_Workflow cluster_invitro In Vitro: Neurite Outgrowth cluster_invivo In Vivo: Neuroprotection cell_culture Plate Neuronal Cells (e.g., PC12) treatment_vitro Treat with PRE-084 +/- BD1063 cell_culture->treatment_vitro incubation_vitro Incubate (48-72h) treatment_vitro->incubation_vitro analysis_vitro Fix, Stain (β-III tubulin) & Quantify Neurites incubation_vitro->analysis_vitro animal_model Induce Neuronal Injury (e.g., Root Avulsion) treatment_vivo Administer PRE-084 +/- BD1063 (i.p.) animal_model->treatment_vivo behavior_assessment Post-operative Care & Chronic Dosing treatment_vivo->behavior_assessment analysis_vivo Histological Analysis (Motoneuron Survival) behavior_assessment->analysis_vivo

Caption: Workflow for in vitro and in vivo validation experiments.

References

A Cross-Study Comparison of BD1063 Dihydrochloride Effectiveness in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sigma-1 (σ1) receptor antagonist, BD1063 dihydrochloride (B599025), alongside other notable sigma-1 antagonists, S1RA and BD1047. The information presented is collated from a range of preclinical studies, offering insights into the relative efficacy and experimental applications of these compounds.

Executive Summary

BD1063 dihydrochloride is a potent and selective sigma-1 receptor antagonist that has demonstrated efficacy in a variety of preclinical models, particularly in studies of addiction and pain.[1] This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of BD1063's performance in relation to its alternatives.

Comparative Data on Sigma-1 Receptor Antagonists

The following tables present a summary of quantitative data for BD1063, S1RA, and BD1047, focusing on their binding affinities and in vivo efficacy in preclinical models. This data is essential for researchers to compare the potency and selectivity of these compounds.

Table 1: Receptor Binding Affinities (Ki, nM)

Compoundσ1 Receptorσ2 ReceptorOther Receptors
BD1063 4.43[2]-≥100-fold selective over opioid, PCP, muscarinic, dopamine, α1, α2, β adrenoceptor, 5-HT1 and 5-HT2 receptors[3]
S1RA (E-52862) 17.0 ± 7.0 (human)[4]>1000 (guinea pig and rat)No significant affinity for 170 other targets[4]
BD1047 -Higher affinity than BD1063[5]Generally >100-fold selective over opioid, PCP, muscarinic, dopamine, α1, α2, 5-HT1, and 5-HT2 receptors; some affinity for β-adrenoceptors[5]

Table 2: In Vivo Efficacy (ED50, mg/kg) in Pain Models

CompoundAnimal ModelBehavioral TestED50 (mg/kg)
BD1063 Fibromyalgia-like (Mouse)Thermal Hyperalgesia~40 (maximal effect)[6]
S1RA (E-52862) Carrageenan-induced Inflammatory Pain (Mouse)Mechanical Allodynia35.9[7]
Carrageenan-induced Inflammatory Pain (Mouse)Thermal Hyperalgesia27.9[7]
Complete Freund's Adjuvant-induced Inflammatory Pain (Mouse)Mechanical Allodynia42.1[7]
BD1047 Cocaine Conditioned Place Preference Reversal (Rat)Time in drug-associated compartment0.0036 (i.p.)[8]

Table 3: In Vivo Efficacy in Addiction Models

CompoundAnimal ModelEffect
BD1063 Ethanol (B145695) Self-Administration (Rat)Dose-dependently reduced ethanol self-administration (3.3-11 mg/kg)[1]
BD1047 Cocaine Self-Administration (Rat)Did not modify responding reinforced directly by cocaine[9]
Cocaine Conditioned Reinstatement (Rat)Reversed reinstatement of cocaine-seeking (20 and 30 mg/kg)[9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of sigma-1 receptor antagonists.

Sigma-1 Receptor Antagonism Signaling Pathway cluster_membrane Cell Membrane Sigma1 Sigma-1 Receptor IonChannel Ion Channel (e.g., NMDA-R) Sigma1->IonChannel Modulates CellularEffects Modulation of Cellular Effects (e.g., Neuronal Excitability, Neurotransmitter Release) IonChannel->CellularEffects Leads to BD1063 BD1063 BD1063->Sigma1 Antagonizes

Sigma-1 Receptor Antagonism Pathway

Experimental Workflow for In Vivo Pain Models start Animal Acclimation baseline Baseline Behavioral Testing (e.g., von Frey, Hot Plate) start->baseline induction Induction of Pain Model (e.g., Nerve Injury, Inflammatory Agent) baseline->induction treatment Drug Administration (BD1063, S1RA, or Vehicle) induction->treatment post_treatment Post-Treatment Behavioral Testing treatment->post_treatment analysis Data Analysis (e.g., ED50 Calculation) post_treatment->analysis end Conclusion analysis->end

In Vivo Pain Model Workflow

Drug Self-Administration Experimental Workflow start Catheter Implantation & Recovery acquisition Acquisition of Drug Self-Administration start->acquisition maintenance Stable Baseline Responding acquisition->maintenance treatment Pre-treatment with Antagonist (e.g., BD1063) or Vehicle maintenance->treatment test_session Self-Administration Test Session treatment->test_session analysis Data Analysis (e.g., Lever Presses) test_session->analysis end Conclusion analysis->end

Drug Self-Administration Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of BD1063 and its alternatives.

In Vivo Pain Models
  • Animals: Studies typically utilize male mice (e.g., ICR-CD1) or rats (e.g., Sprague-Dawley, Wistar).[6][8]

  • Pain Induction:

    • Neuropathic Pain: Chronic constriction injury of the sciatic nerve is a common model.[10]

    • Inflammatory Pain: Intraplantar injection of carrageenan or Complete Freund's Adjuvant (CFA) is frequently used.[7]

    • Fibromyalgia-like Pain: Can be induced by repeated injections of reserpine (B192253) or intramuscular injections of acidified saline.[6]

  • Drug Administration:

    • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common.[6][8]

    • Dosing: Doses for BD1063 in pain models range from 25 to 60 mg/kg.[6] S1RA has been tested in the range of 20-80 mg/kg.

  • Behavioral Assessment:

    • Mechanical Allodynia: Assessed using von Frey filaments, where the withdrawal threshold to a mechanical stimulus is measured.

    • Thermal Hyperalgesia: The hot plate test (measuring the latency to lick a paw or jump on a heated surface) and the Hargreaves test (measuring the latency to withdraw a paw from a radiant heat source) are standard methods.[6]

    • Spontaneous Pain: Flinching and licking/biting behaviors are quantified in the formalin test.[11]

Addiction Models
  • Animals: Male Wistar or Sprague-Dawley rats are frequently used.[1][9]

  • Paradigms:

    • Drug Self-Administration: Animals are trained to press a lever to receive an intravenous infusion of a drug (e.g., cocaine, ethanol). The number of lever presses is the primary measure of motivation.[1][9]

    • Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a drug by pairing its administration with a specific environment. The time spent in the drug-paired chamber is measured.[8]

    • Reinstatement Model: After extinction of drug-seeking behavior, reinstatement can be triggered by a small, non-contingent "priming" dose of the drug or by drug-associated cues. This models relapse.[9]

  • Drug Administration:

    • Route: For self-administration, drugs are delivered intravenously. For CPP and reinstatement studies, the antagonist (e.g., BD1063) is often administered i.p. or s.c. prior to the test session.[1][9]

    • Dosing: BD1063 has been shown to be effective in reducing ethanol self-administration at doses between 3.3 and 11 mg/kg.[1] BD1047 has been used at doses of 1-30 mg/kg to study cocaine-seeking behavior.[9]

In Vivo Microdialysis
  • Purpose: This technique is used to measure the extracellular levels of neurotransmitters (e.g., dopamine, glutamate) in specific brain regions of awake, freely moving animals.[11]

  • Procedure:

    • A microdialysis probe is surgically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex).

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF).

    • Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.

    • The collected dialysate is then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations.

  • Application with Sigma-1 Antagonists: This method can be used to investigate how drugs like S1RA modulate neurotransmitter release in the context of pain or addiction. For example, S1RA has been shown to enhance noradrenaline levels and attenuate formalin-evoked glutamate (B1630785) release in the spinal dorsal horn.[11]

Conclusion

BD1063 dihydrochloride stands as a valuable research tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for preclinical studies, particularly in the fields of addiction and pain research. This guide provides a comparative framework to aid researchers in selecting the most appropriate sigma-1 receptor antagonist for their specific experimental needs, while also offering foundational knowledge on the experimental protocols required to effectively evaluate these compounds. The provided data and workflows are intended to support the design of robust and reproducible preclinical studies.

References

A Comparative Analysis of BD1063 Dihydrochloride and BD-1047 in Cocaine Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The sigma-1 (σ1) receptor has emerged as a promising target for therapeutic intervention due to its role in modulating the behavioral and neurotoxic effects of cocaine.[1] This guide provides a detailed comparison of two selective σ1 receptor antagonists, BD1063 dihydrochloride (B599025) and BD-1047, in the context of their interactions with cocaine. By presenting key experimental data, detailed methodologies, and illustrating relevant signaling pathways, this document aims to inform researchers and drug development professionals on the nuances of these two compounds.

Chemical and Pharmacological Profile

BD1063 dihydrochloride and BD-1047 are both potent and selective antagonists of the σ1 receptor.[2] Their primary mechanism of action in the context of cocaine interaction is the blockade of this receptor, thereby attenuating the effects of cocaine.[3]

Data Presentation: Receptor Binding Affinities

The binding affinities of BD1063 and BD-1047 for sigma-1 (σ1) and sigma-2 (σ2) receptors are crucial for understanding their potency and selectivity. The following table summarizes the reported inhibitor constant (Ki) values for each compound. Lower Ki values indicate higher binding affinity.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference
BD1063 dihydrochloride 9 ± 1449~50-fold[3]
BD-1047 4.443.3~10-fold[2]

Note: Ki values can vary between studies due to different experimental conditions.

Efficacy in Attenuating Cocaine-Induced Behaviors

Both BD1063 and BD-1047 have been shown to mitigate various behavioral effects of cocaine in preclinical models. These include reducing cocaine-induced hyperlocomotion, convulsions, and lethality.[4][5]

Data Presentation: Effects on Cocaine-Induced Locomotor Activity

A key measure of the effectiveness of these antagonists is their ability to reduce the stimulant effects of cocaine on locomotor activity.

CompoundAnimal ModelEffect on Cocaine-Induced LocomotionED50 ValueReference
BD1063 dihydrochloride MiceProduced a two-fold increase in the ED50 for the locomotor stimulatory effects of cocaine.Not explicitly stated[3]
BD-1047 MiceReduced locomotor activity produced by cocaine.Not explicitly stated[4][5]
Effects on Cocaine Self-Administration

Studies examining the impact of these antagonists on cocaine self-administration have shown that neither BD1063 nor BD-1047, when administered alone, significantly reduces cocaine self-administration.[6] However, when combined with a dopamine (B1211576) transporter (DAT) inhibitor, these sigma-1 receptor antagonists can decrease cocaine self-administration, suggesting a synergistic effect.[6]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of BD1063 and BD-1047 for σ1 and σ2 receptors.

Methodology:

  • Tissue Preparation: Guinea pig brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is resuspended in the assay buffer.

  • Binding Assay: The membrane suspension is incubated with a specific radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for σ1 receptors and [³H]DTG in the presence of a masking concentration of (+)-pentazocine for σ2 receptors) and varying concentrations of the competing unlabeled ligand (BD1063 or BD-1047).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Cocaine-Induced Locomotor Activity in Mice

Objective: To assess the effect of BD1063 and BD-1047 on cocaine-induced hyperlocomotion.

Methodology:

  • Animals: Male Swiss Webster mice are commonly used.

  • Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with infrared photobeams.

  • Procedure:

    • Mice are habituated to the testing environment.

    • On the test day, mice are pretreated with either vehicle, BD1063, or BD-1047 at various doses via intraperitoneal (i.p.) injection.

    • After a specified pretreatment time (e.g., 30 minutes), mice are administered an i.p. injection of either saline or a psychostimulant dose of cocaine (e.g., 20 mg/kg).

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 30-60 minutes) immediately following the cocaine injection.[7][8]

  • Data Analysis: The total locomotor activity counts are analyzed to determine if the pretreatment with the sigma-1 receptor antagonist significantly attenuates the increase in activity induced by cocaine. Dose-response curves can be generated to calculate the ED50 of cocaine in the presence and absence of the antagonists.[3]

Cocaine Self-Administration in Rats

Objective: To evaluate the effect of BD1063 and BD-1047 on the reinforcing properties of cocaine.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are often used.

  • Surgery: Rats are surgically implanted with an intravenous (i.v.) catheter into the jugular vein.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump for drug infusion, and cue lights.

  • Procedure:

    • Acquisition: Rats are trained to press the active lever to receive an i.v. infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one press results in one infusion). Each infusion is paired with a cue light presentation.

    • Maintenance: Once stable responding is established, the effects of the antagonists are tested.

    • Testing: Prior to the self-administration session, rats are pretreated with vehicle, BD1063, or BD-1047. The number of cocaine infusions earned during the session is recorded.[9][10]

  • Data Analysis: The total number of infusions is compared between the vehicle and antagonist treatment groups to determine if the antagonist alters the reinforcing effects of cocaine.[6]

Signaling Pathways and Mechanisms of Action

The interaction of cocaine with the σ1 receptor and the subsequent modulation by antagonists like BD1063 and BD-1047 involve complex signaling pathways.

Interaction with Dopamine D1 Receptor Signaling

Cocaine's effects are significantly mediated by its interaction with the dopamine system. The σ1 receptor can form heteromers with the dopamine D1 receptor, and cocaine can modulate the signaling of this complex.[11][12] Antagonism of the σ1 receptor by BD1063 or BD-1047 can interfere with this modulation.

Cocaine_Sigma1_D1_Interaction cluster_membrane Cell Membrane Cocaine Cocaine Sigma1R σ1 Receptor Cocaine->Sigma1R binds D1R Dopamine D1 Receptor Sigma1R->D1R modulates AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream Antagonist BD1063 / BD-1047 Antagonist->Sigma1R blocks Dopamine Dopamine Dopamine->D1R activates

Cocaine-σ1-D1 Receptor Interaction Pathway
Involvement in Endocannabinoid Signaling

Recent studies have revealed that cocaine can stimulate the release of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) through a σ1 receptor-dependent mechanism.[13][14] This process involves the secretion of extracellular vesicles (EVs). Blockade of the σ1 receptor by antagonists can prevent this cocaine-induced 2-AG release.[13]

Cocaine_Endocannabinoid_Signaling cluster_cell Neuron Cocaine Cocaine Sigma1R σ1 Receptor Cocaine->Sigma1R activates ARF6 ARF6 Sigma1R->ARF6 dissociates from MLCK MLCK ARF6->MLCK activates EV_Release Extracellular Vesicle (EV) Release (containing 2-AG) MLCK->EV_Release promotes Antagonist BD1063 / BD-1047 Antagonist->Sigma1R blocks

Cocaine-Induced Endocannabinoid Release Pathway

Conclusion

Both BD1063 dihydrochloride and BD-1047 are valuable research tools for investigating the role of the sigma-1 receptor in cocaine addiction. While both are potent σ1 receptor antagonists, BD1063 exhibits higher selectivity over the σ2 receptor compared to BD-1047. Both compounds effectively attenuate cocaine-induced locomotor activity. Their inability to reduce cocaine self-administration when used alone, but their efficacy when combined with a DAT inhibitor, highlights the complex interplay between the sigma and dopamine systems in mediating cocaine's reinforcing effects. The elucidation of their involvement in both dopamine D1 receptor and endocannabinoid signaling pathways provides a deeper understanding of the molecular mechanisms through which these antagonists exert their anti-cocaine effects. Further research, particularly head-to-head comparative studies with consistent methodologies, will be crucial for fully delineating the therapeutic potential of these and other sigma-1 receptor antagonists in the treatment of cocaine use disorder.

References

BD1063 Dihydrochloride: A Comparative Review of a Selective Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount. BD1063 dihydrochloride (B599025) has emerged as a potent and selective antagonist for the sigma-1 (σ1) receptor, offering a valuable instrument for investigating the physiological and pathological roles of this enigmatic protein. This guide provides a comparative analysis of BD1063 with other key sigma receptor ligands, supported by quantitative binding data and detailed experimental protocols.

Comparative Binding Affinities

BD1063 dihydrochloride exhibits a high affinity for the sigma-1 receptor with marked selectivity over the sigma-2 (σ2) receptor subtype. The following table summarizes the binding affinities (Ki) of BD1063 and other commonly used sigma receptor ligands. Lower Ki values indicate higher binding affinity.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ2/σ1)
BD1063 9[1][2], 4.43[3]449[1]~50-fold[4][5]
BD1047 0.93[6]47[6]~51-fold
Haloperidol (B65202) 2.2[7], 0.33[8]26[8]~12-fold
1,3-di-o-tolylguanidine (DTG) 69210.3 (σ1/σ2)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize and compare sigma receptor ligands.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is used to determine the binding affinity of a compound for sigma-1 and sigma-2 receptors.

Materials:

  • --INVALID-LINK---pentazocine (for sigma-1)

  • [³H]DTG (1,3-di-o-tolylguanidine) (for sigma-2)

  • (+)-pentazocine (for masking sigma-1 sites in sigma-2 assays)

  • Haloperidol (for defining non-specific binding)

  • Test compound (e.g., BD1063)

  • Guinea pig brain membrane homogenate (for sigma-1)

  • Rat liver membrane homogenate (for sigma-2)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Sigma-1 Receptor Assay:

    • Incubate guinea pig brain membranes with varying concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine (e.g., 0.5 x Kd value).[9]

    • To determine non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) to a parallel set of tubes.[9]

    • Incubate at 37°C for 120 minutes.[10]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold Tris-HCl buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Sigma-2 Receptor Assay:

    • Incubate rat liver membranes with varying concentrations of the test compound and a fixed concentration of [³H]DTG.

    • To mask sigma-1 receptors, add an excess of (+)-pentazocine.

    • Define non-specific binding using a high concentration of DTG (e.g., 10 µM).[9]

    • Incubate, filter, wash, and count as described for the sigma-1 assay.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) from competition curves.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cocaine-Induced Hyperlocomotion in Mice

This in vivo model assesses the ability of a compound to antagonize the psychostimulant effects of cocaine.

Materials:

  • Male Swiss Webster mice

  • Cocaine hydrochloride

  • BD1063 dihydrochloride

  • Saline solution

  • Open-field activity chambers equipped with photobeam detectors

Procedure:

  • Habituation:

    • Individually house mice and allow them to acclimate to the testing room for at least 60 minutes before the experiment.

    • Habituate the mice to the open-field chambers for a set period (e.g., 30-90 minutes) for several days prior to testing.[11][12]

  • Drug Administration:

    • Administer BD1063 (e.g., 30 mg/kg, intraperitoneally) or vehicle (saline) 30 minutes before the cocaine injection.[1][11]

    • Administer cocaine (e.g., 20 mg/kg, intraperitoneally) or saline.[11][13]

  • Locomotor Activity Measurement:

    • Immediately after the cocaine injection, place the mice back into the open-field chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).[11]

  • Data Analysis:

    • Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of BD1063 on cocaine-induced hyperlocomotion.

DTG-Induced Dystonia in Rats

This model evaluates the potential of a compound to act as a sigma receptor antagonist by measuring its ability to block the dystonic effects of the sigma receptor agonist, DTG.

Materials:

  • Male Sprague-Dawley rats

  • Di-o-tolylguanidine (DTG)

  • BD1063 dihydrochloride

  • Vehicle solution

  • Stereotaxic apparatus for microinjection

Procedure:

  • Surgical Preparation:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Implant a guide cannula targeting the red nucleus.

    • Allow the rats to recover for several days.

  • Microinjection:

    • On the day of the experiment, unilaterally microinject BD1063 or vehicle into the red nucleus.

    • After a predetermined time, microinject DTG into the same site.

  • Behavioral Observation:

    • Observe the rats for dystonic postures, such as torticollis (twisting of the neck).

    • Score the severity of the dystonia at regular intervals.

  • Data Analysis:

    • Compare the dystonia scores between the BD1063-treated and vehicle-treated groups to determine if BD1063 attenuates the effects of DTG.

Visualizing Molecular Interactions and Experimental Processes

To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

sigma1_receptor_signaling cluster_downstream Downstream Effects sigma1 Sigma-1 Receptor bip BiP Chaperone sigma1->bip Association ip3r IP3 Receptor sigma1->ip3r cellular_stress Cellular Stress Response sigma1->cellular_stress ca_release Ca2+ Release ip3r->ca_release agonist Agonist (e.g., (+)-Pentazocine) agonist->sigma1 Binds & Activates antagonist Antagonist (e.g., BD1063) antagonist->sigma1 Binds & Blocks neuronal_activity Neuronal Activity ca_release->neuronal_activity radioligand_binding_workflow start Start prepare_membranes Prepare Tissue Membrane Homogenate start->prepare_membranes incubation Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end in_vivo_experiment_workflow start Start acclimation Animal Acclimation & Habituation start->acclimation pretreatment Pre-treatment with BD1063 or Vehicle acclimation->pretreatment treatment Treatment with Cocaine or DTG pretreatment->treatment behavioral_obs Behavioral Observation (Locomotion/Dystonia) treatment->behavioral_obs data_collection Data Collection & Scoring behavioral_obs->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of BD1063 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of BD1063 dihydrochloride (B599025), a potent and selective sigma-1 receptor antagonist used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Assessment and Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste. Due to the lack of specific data to definitively rule out these characteristics, BD1063 dihydrochloride waste must be managed through a certified hazardous waste disposal service.

Personal Protective Equipment (PPE)

Before handling BD1063 dihydrochloride for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Use compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[1]

Step-by-Step Disposal Procedure

Step 1: Waste Segregation

  • Solid Waste: Collect solid BD1063 dihydrochloride, including unused or expired material and contaminated items such as weighing paper and disposable spatulas, in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste: Solutions containing BD1063 dihydrochloride should be collected in a designated, leak-proof, and compatible liquid waste container. It is crucial to segregate halogenated and non-halogenated solvent waste streams. Given that BD1063 dihydrochloride contains chlorine, it should be disposed of in a halogenated organic waste container.

  • Contaminated Labware: Disposable contaminated labware (e.g., pipette tips, centrifuge tubes) should be placed in the solid waste container. Non-disposable glassware must be decontaminated before reuse. This can be achieved by triple rinsing with a suitable solvent (e.g., ethanol (B145695) or methanol), and the rinsate must be collected as hazardous liquid waste.

Step 2: Waste Container Management

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("BD1063 dihydrochloride"), and the approximate concentration and volume. The date of initial waste accumulation should also be recorded.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.[1] Keep containers closed at all times, except when adding waste.

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should BD1063 dihydrochloride or its solutions be disposed of down the sanitary sewer.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's and local regulatory requirements.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE before attempting to clean the spill.

  • For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid hazardous waste container.

  • For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads). Place the used absorbent material into the solid hazardous waste container.

  • For large spills, evacuate the area, and immediately contact your institution's EHS or emergency response team.

Summary of Key Information

ParameterInformationSource
Chemical Name BD1063 dihydrochlorideN/A
CAS Number 206996-13-6[1]
Primary Hazard Causes serious eye irritation (H319)[1]
Disposal Guideline P501: Dispose of contents/container in accordance with local regulation.[1]
Recommended Waste Stream Halogenated Organic WasteGeneral Best Practice
PPE Requirements Safety glasses, chemical-resistant gloves, lab coat[1]
Spill Cleanup Absorb with inert material; collect as hazardous waste.General Best Practice

Disposal Workflow

BD1063 Dihydrochloride Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_decon Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Waste Type A->B C Solid Waste (Unused chemical, contaminated items) B->C Solid D Liquid Waste (Solutions containing BD1063) B->D Liquid E Contaminated Glassware B->E Glassware F Use Designated Halogenated Organic Waste Container C->F D->F H Triple Rinse with Solvent E->H G Label Container: 'Hazardous Waste' 'BD1063 dihydrochloride' Date F->G J Store in Satellite Accumulation Area G->J I Collect Rinsate as Liquid Hazardous Waste H->I I->F K Contact EHS for Pickup J->K

Caption: Workflow for the safe disposal of BD1063 dihydrochloride.

References

Personal protective equipment for handling BD1063 dhydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling BD1063 dihydrochloride (B599025). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Summary

BD1063 dihydrochloride is a potent and selective sigma-1 receptor antagonist.[1][2] While comprehensive toxicological data is not available, the compound is classified as causing serious eye irritation and should be handled as a potentially hazardous substance.[3][4]

Table 1: Hazard Summary for BD1063 Dihydrochloride

Hazard Classification GHS Code Description Source
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [3]

| General Hazard | - | This material should be considered hazardous until further information becomes available. The chemical, physical, and toxicological properties have not been completely investigated. |[3][4] |

Personal Protective Equipment (PPE) Protocol

A thorough risk assessment should be conducted before handling BD1063 dihydrochloride. The following table outlines the minimum required PPE. All PPE should be inspected for defects before use and removed before leaving the laboratory area.[5]

Table 2: Required Personal Protective Equipment (PPE) for Handling BD1063 Dihydrochloride

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Safety goggles with side shields or a face shield.[3][6] Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[3][7] Disposable, long-sleeved lab coat shown to resist chemical permeability.[3][7] N95-rated respirator or higher, especially if not handled in a chemical fume hood or ventilated enclosure.[3][6]
Preparing Solutions (Dissolving) Safety goggles with side shields.[3] Chemical-resistant gloves (e.g., nitrile).[3] Long-sleeved lab coat.[3] Work in a certified chemical fume hood or other ventilated enclosure to avoid inhaling aerosols.[3]

| Handling Solutions (General Use) | Safety glasses with side shields.[8] | Chemical-resistant gloves (e.g., nitrile).[3] | Long-sleeved lab coat.[3] | Not required if handling small quantities in a well-ventilated area.[3] |

Operational Plan: Step-by-Step Handling Procedures

The following workflow provides a procedural guide for the safe handling of BD1063 dihydrochloride from receipt to disposal.

BD1063_Workflow cluster_prep Preparation & Planning cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS & Protocols B Verify Accessible Safety Shower & Eyewash A->B C Prepare & Inspect PPE B->C D Designate Handling Area (Fume Hood) C->D E Weigh Solid Compound D->E F Prepare Stock Solution E->F G Perform Experiment F->G H Decontaminate Surfaces & Glassware G->H I Segregate & Label Waste H->I J Dispose of Waste per Institutional Guidelines I->J K Spill Containment L First Aid

Fig. 1: Safe Handling Workflow for BD1063 Dihydrochloride.

This protocol outlines the steps for safely preparing a stock solution from solid BD1063 dihydrochloride. The compound is soluble in water (up to 100 mM), DMSO (approx. 16 mg/ml), and ethanol (B145695) (approx. 5 mg/ml).[4][9]

  • Preparation: Perform all operations within a certified chemical fume hood. Assemble and inspect all required PPE as detailed in Table 2.

  • Weighing: Carefully weigh the desired amount of the crystalline solid onto weigh paper or directly into a tared conical tube.[4] Avoid generating dust.[3]

  • Solubilization: Add the solvent of choice to the vessel containing the solid.[4] If necessary, cap the vessel securely and vortex or sonicate until the solid is fully dissolved.[10] For aqueous solutions, use of an inert gas to purge the solvent is recommended.[4]

  • Filtration: For aqueous stock solutions intended for biological experiments, sterile filter the solution through a 0.22 µm filter before use.[10]

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the solution as recommended: -80°C for up to 6 months or -20°C for up to 1 month.[10] Aqueous solutions should not be stored for more than one day.[4]

Emergency Procedures

Immediate and appropriate action is crucial in an emergency. Ensure safety showers and eyewash stations are accessible.[3]

In case of exposure, follow the procedures outlined in the Safety Data Sheet.[3]

Table 3: Emergency First Aid Procedures

Exposure Route First Aid Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing. Immediately wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Do not use mouth-to-mouth resuscitation. Seek medical attention.[3]

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |

  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear full PPE, including respiratory protection, impervious clothing, and eye/face protection.[3]

  • Contain: For spills of the solid, carefully sweep or vacuum the material into a sealed container for disposal, avoiding dust generation. For liquid spills, cover with an inert, absorbent material (e.g., diatomite, universal binders).[3]

  • Clean: Once the spill is absorbed, collect the material into a hazardous waste container. Decontaminate the spill area and equipment by scrubbing with alcohol.[3]

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]

Disposal Plan

All waste containing BD1063 dihydrochloride must be treated as hazardous chemical waste.

  • Chemical Waste: Collect all unused solid material and solutions in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: Dispose of all used PPE (gloves, gowns), weigh boats, pipette tips, and other contaminated disposable materials in a designated hazardous waste container.[6]

  • Packaging: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] Dispose of the decontaminated packaging in accordance with all federal, state, and local regulations.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BD1063 dhydrochloride
Reactant of Route 2
Reactant of Route 2
BD1063 dhydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.